1H-1,2,3-Triazole
説明
Heterocyclic compounds containing a five-membered ring with two carbon atoms and three nitrogen atoms with the molecular formula C2H3N3.
Structure
3D Structure
特性
IUPAC Name |
2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENRTYMTSOGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870495 | |
| Record name | 1H-1,2,3-Triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288-35-7, 288-36-8, 37306-44-8 | |
| Record name | 2H-1,2,3-Triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,2,3-Triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,3-Triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037306448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,3-Triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Diazapyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-1,2,3-TRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM7554254W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Guide to 1H-1,2,3-Triazole Synthesis: Mechanisms and Protocols for the Modern Chemist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and bioconjugation. Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have made it a highly sought-after heterocyclic scaffold. The advent of "click chemistry" has further propelled the synthesis of 1,2,3-triazoles to the forefront of chemical research, offering efficient and reliable methods for their construction. This guide provides a comprehensive overview of the core mechanisms for synthesizing 1H-1,2,3-triazoles, tailored for professionals in the chemical sciences. We will delve into the thermal Huisgen cycloaddition, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC), complete with mechanistic insights, detailed experimental protocols, and quantitative data to inform your synthetic strategies.
The Huisgen 1,3-Dipolar Cycloaddition: The Foundation
The seminal work of Rolf Huisgen laid the foundation for 1,2,3-triazole synthesis through the [3+2] cycloaddition of an azide (a 1,3-dipole) and an alkyne (a dipolarophile).[1] This reaction is a concerted, pericyclic process involving the 4 π-electrons of the azide and the 2 π-electrons of the alkyne.[2]
Thermal Huisgen Cycloaddition
The original Huisgen cycloaddition is a thermal process that typically requires elevated temperatures to overcome a significant activation energy barrier.[3] A notable drawback of the thermal method is its lack of regioselectivity when using asymmetrical alkynes, often resulting in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles.[4]
Mechanism:
The thermal cycloaddition proceeds through a concerted mechanism where the new carbon-nitrogen and nitrogen-nitrogen bonds are formed simultaneously in a single transition state. The orientation of the azide and alkyne in the transition state determines the regiochemistry of the product. Due to the similar energy levels of the two possible transition states, a mixture of regioisomers is often observed.[3]
Quantitative Data: Thermal Cycloaddition
| Alkyne | Azide | Temperature (°C) | Time (h) | Ratio (1,4:1,5) | Reference |
| Phenylacetylene | Benzyl azide | 98 | 18 | Mixture | [4] |
| Methyl propiolate | Methyl azide | - | - | Mixture | [5] |
Experimental Protocol: General Procedure for Thermal Azide-Alkyne Cycloaddition
Materials:
-
Azide (1.0 eq)
-
Alkyne (1.0-1.2 eq)
-
High-boiling solvent (e.g., toluene, xylene, or neat)
Procedure:
-
In a sealed reaction vessel, combine the azide and the alkyne.
-
If using a solvent, add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product, which may contain a mixture of regioisomers, by column chromatography.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The discovery of copper(I) catalysis by the groups of Meldal and Sharpless revolutionized 1,2,3-triazole synthesis, establishing it as the quintessential "click" reaction.[4] The CuAAC reaction exhibits a remarkable rate acceleration (10⁷ to 10⁸-fold) compared to its thermal counterpart and proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted regioisomer.[3] This reaction is robust, tolerates a wide range of functional groups, and can be performed in various solvents, including water.[6]
Mechanism:
The currently accepted mechanism for CuAAC involves a stepwise process. The Cu(I) catalyst first coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst.
Quantitative Data: Comparison of Common CuAAC Ligands
The choice of ligand is crucial in CuAAC, as it stabilizes the Cu(I) oxidation state, prevents catalyst disproportionation, and can accelerate the reaction.
| Property | BTTAA | BTTES | THPTA | TBTA |
| Reaction Kinetics | Very High | High | Moderate | Very High |
| Biocompatibility | Very High | Very High | Moderate | Low |
| Cytotoxicity | Very Low | Very Low | Moderate | High |
| Water Solubility | Moderate | High | High | Low |
| Organic Solubility | Moderate | Low | Low | Very High |
| Required Copper Conc. | Very Low | Low | Moderate | High |
| Stability in Bio. Systems | Very High | Very High | Moderate | Low |
Data compiled from various sources.
Experimental Protocols
Materials:
-
Terminal alkyne (1.0 eq)
-
Azide (1.0-1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium L-ascorbate (0.1-0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)
Procedure:
-
Dissolve the alkyne and azide in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the sodium L-ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. A color change is often observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA) in a biocompatible buffer (e.g., PBS, pH 7.4)
-
Azide-containing cargo (e.g., fluorescent dye, biotin)
-
THPTA or other water-soluble ligand
-
CuSO₄·5H₂O
-
Sodium L-ascorbate
Procedure:
-
Prepare stock solutions: CuSO₄·5H₂O (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium L-ascorbate (e.g., 100 mM in water, freshly prepared).
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-containing cargo.
-
Prepare a premixed solution of CuSO₄ and THPTA (typically a 1:5 molar ratio).
-
Add the CuSO₄/THPTA solution to the biomolecule mixture.
-
Initiate the reaction by adding the freshly prepared sodium L-ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. If using light-sensitive reagents, protect the reaction from light.
-
Purify the conjugated biomolecule using a method appropriate for its properties (e.g., size-exclusion chromatography, dialysis, or affinity purification) to remove excess reagents and the copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful metal-free alternative. This reaction utilizes a strained cyclooctyne, where the ring strain significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.
Mechanism:
Similar to the thermal Huisgen cycloaddition, SPAAC is a concerted [3+2] cycloaddition. The high degree of ring strain in the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst. The azide and the strained alkyne react to form a stable triazole linkage.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. sci-rad.com [sci-rad.com]
- 6. Assembly drives regioselective azide-alkyne cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties and Structure of 1H-1,2,3-Triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental physicochemical properties, structural characteristics, synthesis, and reactivity of the 1H-1,2,3-triazole core. This aromatic heterocycle is a cornerstone in modern medicinal chemistry and drug development, primarily due to its unique electronic properties, metabolic stability, and its facile synthesis via "click" chemistry.
Core Structure and Tautomerism
This compound is a five-membered aromatic heterocycle with the molecular formula C₂H₃N₃. The ring consists of two carbon atoms and three contiguous nitrogen atoms. Its structure is planar, with all ring atoms being sp² hybridized, and it possesses a 6π electron system that imparts aromatic character.[1]
A key feature of the parent triazole is its existence in a tautomeric equilibrium with the 2H-1,2,3-triazole isomer. In aqueous solution, the 2H-tautomer is the major form, with a 1H to 2H ratio of approximately 1:2.[2] This equilibrium is crucial as the electronic properties and hydrogen bonding capabilities of the two tautomers differ, which can influence molecular interactions with biological targets.
Caption: Tautomeric equilibrium between 1H- and 2H-1,2,3-triazole.
Physicochemical and Structural Properties
The physicochemical properties of this compound are summarized below. Its high solubility in water and notable dipole moment are key characteristics influencing its application in biological systems.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₃N₃ | [3] |
| Molar Mass | 69.07 g/mol | [] |
| Appearance | Colorless liquid or solid | [1] |
| Melting Point | 23-25 °C | [1][] |
| Boiling Point | 203 °C (at 752 mmHg) | [1] |
| Density | 1.192 g/mL (at 25 °C) | [1] |
| pKa (of conjugate acid) | 1.17 | [1] |
| pKa (as an acid) | 9.4 | [1][3] |
| Solubility | Highly soluble in water | [2] |
| Dipole Moment | 1.85 D (tautomeric mixture in benzene) | [1] |
The precise molecular geometry of this compound has been determined with high accuracy using millimeter-wave spectroscopy. These structural parameters are fundamental for computational modeling and understanding intermolecular interactions.[5]
Table 2: Selected Bond Lengths and Angles for this compound
| Parameter | Bond/Angle | Value | Reference(s) |
| Bond Lengths | N1-N2 | 1.352 Å | [6] |
| N2-N3 | 1.301 Å | [6] | |
| N3-C4 | 1.343 Å | [5] | |
| C4-C5 | 1.361 Å | [5] | |
| C5-N1 | 1.350 Å | [5] | |
| Bond Angles | C5-N1-N2 | 107.9° | [5] |
| N1-N2-N3 | 109.8° | [5] | |
| N2-N3-C4 | 105.7° | [5] | |
| N3-C4-C5 | 110.1° | [5] | |
| C4-C5-N1 | 106.5° | [5] |
Spectroscopic Characterization
The structural identity of this compound and its derivatives is routinely confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR (DMSO-d₆) | δ 7.79 (s, 2H, C4-H, C5-H), δ 12.0 (br s, 1H, N-H) | [1] |
| ¹³C NMR (DMSO-d₆) | δ 130.6 (C4, C5) | [1] |
| Infrared (IR) | Key absorptions for N-H, C-H, and ring vibrations. | [7][8] |
| Mass Spectrometry (MS) | m/z 69 (M⁺) | [9][10] |
Synthesis of the 1,2,3-Triazole Core
The synthesis of the 1,2,3-triazole ring is most famously achieved through the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. This reaction can be performed under thermal conditions, but the development of a copper(I)-catalyzed variant (CuAAC) by Sharpless and Meldal revolutionized its application, making it the premier example of "click chemistry."[11][12] The CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions.[13]
Caption: General synthetic pathways to 1,2,3-triazoles via Huisgen cycloaddition.
Experimental Protocol: Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole (General Procedure)
This protocol describes a general method for the CuAAC reaction, a cornerstone of "click" chemistry, widely used in drug discovery for library synthesis.
Materials:
-
Organic Azide (1.0 eq)
-
Terminal Alkyne (1.0-1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent: typically a 1:1 mixture of water and t-butanol or DMF/water.
Procedure:
-
To a round-bottom flask, add the organic azide and the terminal alkyne.
-
Dissolve the starting materials in the chosen solvent system (e.g., H₂O/t-BuOH).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution. The reaction should turn from blue to a yellowish/greenish color, indicating the reduction of Cu(II) to the active Cu(I) catalyst.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product can be isolated by various workup procedures depending on its properties. If the product precipitates, it can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Reactivity and Applications in Drug Development
The 1,2,3-triazole ring is exceptionally stable to metabolic degradation, including oxidative and reductive conditions, as well as acidic and basic hydrolysis. This stability makes it an excellent scaffold in drug design. One notable reaction is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic nitrogen atoms, typically under thermal conditions in substituted amino-triazoles.[1][14]
The triazole core is considered a privileged pharmacophore and a versatile linker in drug discovery. Its ability to engage in hydrogen bonding (both as a donor and acceptor) and dipole-dipole interactions, while maintaining a rigid planar structure, allows for favorable binding to various biological targets.[2]
Role in Signaling Pathways: The Case of Carboxyamidotriazole (CAI)
While the unsubstituted triazole is not biologically active in itself, its derivatives have been developed to target numerous signaling pathways. A prominent example is Carboxyamidotriazole (CAI), an anti-cancer agent that functions as a calcium signal transduction inhibitor.[15]
CAI inhibits non-voltage-gated calcium channels, which blocks the influx of extracellular calcium. This disruption of calcium homeostasis interferes with downstream signaling cascades crucial for cell proliferation and angiogenesis. Specifically, CAI has been shown to down-regulate the Nitric Oxide Synthase (NOS) and Vascular Endothelial Growth Factor (VEGF) pathway, thereby inhibiting the formation of new blood vessels that tumors require for growth.[5]
Caption: Mechanism of action for Carboxyamidotriazole (CAI) in inhibiting angiogenesis.
References
- 1. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 5. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New this compound Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. starchemistry888.com [starchemistry888.com]
- 15. rsc.org [rsc.org]
The Aromaticity of the 1,2,3-Triazole Ring: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, largely owing to its remarkable stability, synthetic accessibility, and ability to engage in various non-covalent interactions. At the heart of these properties lies the inherent aromaticity of the triazole ring. This guide provides a comprehensive technical overview of the electronic structure, theoretical underpinnings, and experimental evidence that define the aromatic character of the 1,2,3-triazole core.
Electronic Basis of Aromaticity in 1,2,3-Triazoles
The aromaticity of the 1,2,3-triazole ring is fundamentally derived from its compliance with Hückel's rule for aromaticity.[1][2] This rule stipulates that a planar, cyclic, and fully conjugated system with (4n + 2) π-electrons will exhibit aromatic character. The 1,2,3-triazole ring, a five-membered heterocycle containing two carbon and three nitrogen atoms, fulfills these criteria.[1]
All five atoms within the ring are sp² hybridized, resulting in a planar geometry with a continuous overlapping system of p-orbitals.[1] The aromatic sextet of π-electrons is formed by contributions from the two carbon atoms (one electron each) and the three nitrogen atoms. One nitrogen atom contributes two electrons from its lone pair, while the other two nitrogen atoms each contribute one electron to the delocalized system.[1] This delocalization of 6π-electrons over the five-membered ring imparts significant thermodynamic stability.[1]
The 1,2,3-triazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which are in equilibrium in both solution and the gas phase.[1][2] Both of these tautomers are considered aromatic, whereas the 4H-tautomer is non-aromatic.[1] Computational studies have indicated that the 2H-tautomer is generally more stable in the gas phase.[3]
Quantitative Assessment of Aromaticity
The aromaticity of 1,2,3-triazoles has been quantified through various computational methods. The most common indices include Aromatic Stabilization Energy (ASE), Nucleus-Independent Chemical Shift (NICS), and the Harmonic Oscillator Model of Aromaticity (HOMA).
| Aromaticity Index | Tautomer | Calculated Value | Reference Compound (Benzene) |
| Aromatic Stabilization Energy (ASE) | 1H-1,2,3-triazole | 20.21 kcal/mol | ~36 kcal/mol |
| 2H-1,2,3-triazole | 22.21 kcal/mol | ~36 kcal/mol | |
| Bond Lengths (Å) from Millimeter-wave Spectroscopy | Bond | This compound | 2H-1,2,3-triazole |
| N1-N2 | 1.350 | 1.321 | |
| N2-N3 | 1.305 | 1.321 | |
| N3-C4 | 1.360 | 1.352 | |
| C4-C5 | 1.378 | 1.373 | |
| C5-N1 | 1.365 | - | |
| C5-N2 | - | 1.352 |
Table 1: Quantitative Aromaticity Data for 1,2,3-Triazole Tautomers. ASE values provide an energetic measure of stability due to electron delocalization.[4] Bond lengths determined by high-resolution spectroscopy indicate the degree of bond equalization, a hallmark of aromatic systems.[3]
Experimental Protocols for Synthesis and Characterization
The robust aromatic nature of the 1,2,3-triazole ring allows for its efficient synthesis through various methods, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC).
Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via CuAAC
Principle: This "click chemistry" reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to regioselectively yield the 1,4-disubstituted triazole.
Detailed Protocol:
-
Reactant Preparation: Dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of water and tert-butyl alcohol (4 mL).
-
Catalyst Addition: To the stirred reaction mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol in 300 µL of water). This is followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate (0.01 mmol in 100 µL of water). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (25 ± 3 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are completely consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of 1,5-Disubstituted-1,2,3-Triazoles via RuAAC
Principle: The ruthenium-catalyzed reaction provides complementary regioselectivity to the CuAAC, affording the 1,5-disubstituted triazole isomer.
Detailed Protocol:
-
Inert Atmosphere: Place the organic azide (e.g., benzyl azide, 0.075 mol) in a three-necked round-bottomed flask equipped with a magnetic stir bar and purge the vessel with an inert gas (e.g., argon).
-
Reagent Addition: Add dichloroethane (DCE, 150 mL) followed by the terminal alkyne (e.g., phenylacetylene, 0.0789 mol) to the flask. Place the reaction in a pre-heated oil bath at 45 °C.
-
Catalyst Introduction: After 5 minutes of stirring, add a solution of the ruthenium catalyst (e.g., chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium, 0.752 mmol) in DCE (3 mL) to the reaction vessel via syringe.
-
Reaction Progression: Monitor the reaction, which is typically complete within 30 minutes, often indicated by a color change from orange to dark brown.
-
Purification: Cool the reaction mixture to room temperature and add silica gel. Remove the solvent by rotary evaporation. Place the resulting powder on a column and flush with ethyl acetate. Concentrate the eluent and triturate the resulting solid with hexanes. Filter the solid, wash with hexanes, and dry under vacuum to yield the pure 1,5-disubstituted triazole.
Characterization of Aromaticity
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons attached to the triazole ring typically resonate in the aromatic region (δ 7.0-9.0 ppm), shifted downfield due to the diamagnetic ring current effect, a characteristic of aromatic systems. For example, in 1,4-disubstituted 1,2,3-triazoles, the C5-H proton signal appears as a singlet in the range of δ 8.00–8.75 ppm.[5]
-
¹³C NMR: The carbon atoms of the triazole ring also exhibit chemical shifts in the aromatic region, typically between δ 120-150 ppm.[5] For instance, in 1,4-disubstituted triazoles, the C5 and C4 carbons appear in the ranges of δ 122.46–127.49 and δ 139.27–148.64 ppm, respectively.[5]
X-ray Crystallography:
-
Bond Length Analysis: Single-crystal X-ray diffraction provides precise measurements of bond lengths and angles.[6] In an aromatic system, the bond lengths are intermediate between those of typical single and double bonds, indicating electron delocalization. A high degree of bond length equalization within the ring is a strong indicator of aromaticity.[7] For instance, precise measurements from millimeter-wave spectroscopy have determined the bond lengths in 1H- and 2H-1,2,3-triazole, showing this intermediate character.[3]
Visualizing the Logic of Aromaticity Determination
The determination of aromaticity in a heterocyclic compound like 1,2,3-triazole follows a clear logical progression based on established electronic and structural rules.
Caption: Workflow for determining the aromaticity of a molecule.
This flowchart illustrates the sequential criteria that must be met for a compound to be classified as aromatic. The 1,2,3-triazole ring successfully navigates this pathway, confirming its aromatic nature.
Resonance Structures of the 1,2,3-Triazole Ring
The delocalization of the 6π-electron system in the this compound can be represented by several resonance structures, which collectively contribute to the overall stability and electronic distribution of the ring.
References
- 1. Page loading... [guidechem.com]
- 2. acs.org [acs.org]
- 3. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Criteria for determining aromaticity in heterocycles [quimicaorganica.org]
The Synthesis of 1H-1,2,3-Triazoles: A Technical Guide to a Century of Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, prized for its metabolic stability, capacity for hydrogen bonding, and rigid planar structure. The journey of its synthesis is a compelling narrative of chemical innovation, spanning from early serendipitous discoveries to the modern era of high-efficiency "click" chemistry. This in-depth technical guide provides a comprehensive overview of the seminal discoveries and historical evolution of this compound synthesis, complete with detailed experimental protocols, quantitative comparisons of key methodologies, and visualizations of the underlying chemical principles.
The Dawn of 1,2,3-Triazole Synthesis: The Pechmann Reaction
The first synthesis of a 1,2,3-triazole derivative is credited to German chemist Hans von Pechmann in 1888. This early method, known as the Pechmann triazole synthesis, involves the reaction of a diazomethane with a compound containing an activated methylene group, such as a β-ketoester. While not a widely used method today due to the hazardous nature of diazomethane, it represents the foundational discovery in this field.
Experimental Protocol: Pechmann Synthesis of a 1,2,3-Triazole Derivative
Reaction: Diazomethane with ethyl acetoacetate.
Materials:
-
Diazomethane (handle with extreme caution, prepared in situ from a suitable precursor like Diazald®)
-
Ethyl acetoacetate
-
Diethyl ether (anhydrous)
Procedure:
-
In a fume hood, a solution of ethyl acetoacetate (1 equivalent) in anhydrous diethyl ether is prepared in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
A freshly prepared ethereal solution of diazomethane is added dropwise to the stirred solution of ethyl acetoacetate. The addition is continued until a faint yellow color persists, indicating a slight excess of diazomethane.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The solvent and excess diazomethane are carefully removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the corresponding 1,2,3-triazole.
The Huisgen 1,3-Dipolar Cycloaddition: A Foundational Discovery
The landscape of 1,2,3-triazole synthesis was fundamentally reshaped in the mid-20th century by the pioneering work of Rolf Huisgen. His systematic investigation of 1,3-dipolar cycloaddition reactions established a powerful and general method for the synthesis of five-membered heterocycles. The thermal Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne became the classical method for preparing 1,2,3-triazoles.[1] This reaction proceeds via a concerted pericyclic mechanism.[2] However, the thermal process requires elevated temperatures and long reaction times, and critically, it results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which are often difficult to separate.[3]
Experimental Protocol: Thermal Huisgen Cycloaddition of Benzyl Azide and Phenylacetylene
Reaction: Benzyl azide with phenylacetylene to form a mixture of 1-benzyl-4-phenyl-1H-1,2,3-triazole and 1-benzyl-5-phenyl-1H-1,2,3-triazole.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Toluene (anhydrous)
Procedure:
-
In a sealed tube, benzyl azide (1.0 equivalent) and phenylacetylene (1.0 equivalent) are dissolved in anhydrous toluene.
-
The tube is securely sealed, and the reaction mixture is heated to 98 °C for 18 hours.[1]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting crude product, a mixture of 1,4- and 1,5-regioisomers, is then purified by column chromatography on silica gel to separate the isomers.
Caption: Mechanism of the thermal Huisgen 1,3-dipolar cycloaddition.
The "Click" Chemistry Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A paradigm shift in 1,2,3-triazole synthesis occurred in 2002 with the independent reports from the laboratories of K. Barry Sharpless and Morten Meldal on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction, the quintessential example of "click chemistry," proceeds with remarkable efficiency and, most importantly, complete regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer. The reaction is typically carried out under mild, often aqueous, conditions and tolerates a wide range of functional groups.[4][5] The dramatic rate acceleration and exquisite regiocontrol are attributed to a stepwise mechanism involving copper-acetylide intermediates.[4]
Experimental Protocol: CuAAC Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole
Reaction: Benzyl azide with phenylacetylene catalyzed by copper(I).
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
Procedure:
-
In a flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in a 1:1 mixture of tert-butanol and deionized water (4 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in deionized water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in deionized water (1 mL).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours and can be monitored by thin-layer chromatography (TLC).[6]
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole. A yield of 73% has been reported for this reaction.[7]
Caption: The catalytic cycle of the CuAAC reaction.
Accessing the "Other" Regioisomer: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While CuAAC provides a robust route to 1,4-disubstituted 1,2,3-triazoles, access to the 1,5-disubstituted isomers remained a challenge. In 2005, the research groups of Valery Fokin and Guochen Jia reported that ruthenium complexes, particularly those containing a pentamethylcyclopentadienyl (Cp*) ligand, catalyze the azide-alkyne cycloaddition to selectively produce 1,5-disubstituted 1,2,3-triazoles.[8] This reaction, termed RuAAC, proceeds through a distinct mechanism involving a ruthenacycle intermediate.[9] A significant advantage of RuAAC is its ability to accommodate both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles.[8]
Experimental Protocol: RuAAC Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole
Reaction: Benzyl azide with phenylacetylene catalyzed by a ruthenium(II) complex.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(cod)]
-
1,2-Dichloroethane (DCE), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked round-bottomed flask under an inert atmosphere, dissolve benzyl azide (10.0 g, 0.075 mol) and phenylacetylene (8.06 g, 0.0789 mol) in anhydrous DCE (150 mL).[10]
-
Heat the reaction mixture to 45 °C in an oil bath.
-
After 5 minutes, add a solution of [Cp*RuCl(cod)] (285 mg, 0.752 mmol, 1 mol%) in anhydrous DCE (3 mL) to the reaction vessel via syringe.
-
Stir the reaction at 45 °C and monitor its progress. The reaction is typically complete within 30 minutes.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add silica gel to the reaction mixture and remove the solvent by rotary evaporation.
-
The resulting powder is loaded onto a column and flushed with ethyl acetate. The eluent is concentrated to give the crude product.
-
The crude solid is triturated with hexanes, filtered, and dried in vacuo to afford pure 1-benzyl-5-phenyl-1H-1,2,3-triazole. Yields of 90-92% have been reported for this procedure.[10]
Caption: The catalytic cycle of the RuAAC reaction.
Metal-Free Bioorthogonal Ligation: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The cytotoxicity of copper catalysts limited the application of CuAAC in living systems. This challenge spurred the development of the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that proceeds without the need for a metal catalyst.[11] Pioneered by Carolyn Bertozzi, SPAAC utilizes the high ring strain of cyclooctynes, which readily react with azides in a [3+2] cycloaddition to release this strain.[11] The reaction is fast, highly selective, and biocompatible, making it an invaluable tool for in vivo imaging and bioconjugation. The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne.
Experimental Protocol: SPAAC using a DBCO Reagent and Benzyl Azide
Reaction: A dibenzocyclooctyne (DBCO) derivative with benzyl azide.
Materials:
-
DBCO-containing molecule (e.g., DBCO-NHS ester for protein labeling)
-
Benzyl azide
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (optional, as a co-solvent)
Procedure:
-
Prepare a stock solution of the DBCO reagent in DMSO.
-
Prepare a solution of the azide-functionalized molecule (e.g., benzyl azide) in PBS.
-
Combine the DBCO solution and the azide solution in a reaction vessel. If necessary, the final concentration of DMSO should be kept low (typically <10%) to maintain the integrity of biological samples.
-
Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from minutes to hours depending on the concentrations of the reactants and the specific DBCO derivative used.[12]
-
The progress of the reaction can be monitored by observing the disappearance of the DBCO's characteristic UV absorbance at around 310 nm.[13]
-
The resulting triazole conjugate can be purified using methods appropriate for the molecules involved, such as size-exclusion chromatography for biomolecules.
Caption: The catalyst-free SPAAC reaction.
Quantitative Comparison of Synthetic Methodologies
The choice of synthetic method for constructing a this compound depends on the desired regiochemistry, the tolerance of the substrates to the reaction conditions, and the intended application. The following tables provide a quantitative comparison of the key synthetic methodologies.
Table 1: Comparison of Major 1,2,3-Triazole Synthesis Methods
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers[3] | Exclusively 1,4-isomer[4] | Exclusively 1,5-isomer (with terminal alkynes)[8] | Mixture, depends on cyclooctyne structure |
| Reaction Conditions | High temperature (80-150 °C), long reaction times[1] | Room temperature, aqueous or organic solvents[6] | Room temperature to elevated temperatures (40-80 °C)[10] | Physiological conditions (room temp, aqueous)[11] |
| Typical Yields | Moderate to good, separation of isomers required | High to quantitative[7] | Good to excellent[10] | High to quantitative |
| Catalyst | None | Copper(I) | Ruthenium(II)[8] | None |
| Substrate Scope | Broad | Terminal alkynes | Terminal and internal alkynes[8] | Azides and strained alkynes |
| Key Advantage | Simplicity (no catalyst) | High regioselectivity, mild conditions, "click" reaction | Access to 1,5-regioisomers, tolerates internal alkynes | Bioorthogonal, catalyst-free |
| Key Disadvantage | Lack of regioselectivity, harsh conditions | Catalyst cytotoxicity in biological systems | Catalyst cost and potential toxicity | Requires synthesis of strained alkynes |
Table 2: Second-Order Rate Constants for Common Cyclooctynes in SPAAC with Benzyl Azide
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]nonyne | BCN | ~0.14 |
| Dibenzocyclooctyne | DBCO | 0.24 - 0.31[6] |
| Dibenzoazacyclooctyne | DIBAC | 1.9 |
| Biarylazacyclooctynone | BARAC | ~3.1 |
Note: Rate constants can vary depending on the solvent and specific reaction conditions.[6][14]
Conclusion
The synthesis of the this compound ring has undergone a remarkable evolution, from the early work of Pechmann to the highly sophisticated and controlled methods available today. The Huisgen 1,3-dipolar cycloaddition laid the essential groundwork, but it was the advent of copper- and ruthenium-catalyzed reactions that unlocked the full potential of this chemistry by providing exquisite control over regioselectivity. The development of strain-promoted, catalyst-free cycloadditions has further expanded the horizons of triazole synthesis, enabling its application in the complex environment of living systems. For researchers in drug discovery and materials science, a thorough understanding of these diverse synthetic methodologies is crucial for the rational design and efficient synthesis of novel functional molecules. The continued innovation in this field promises even more powerful and versatile tools for the construction of this important heterocyclic motif.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. interchim.fr [interchim.fr]
- 10. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
Tautomerism in 1H-1,2,3-Triazole: An In-Depth Technical Guide for Researchers and Drug Development Professionals
An exploration of the tautomeric landscape of 1H-1,2,3-triazole, detailing its structural dynamics, the factors governing its equilibrium, and the profound implications for medicinal chemistry, materials science, and coordination chemistry.
The 1,2,3-triazole moiety is a cornerstone in modern chemical sciences, celebrated for its stability, synthetic accessibility via "click chemistry," and its versatile role as a pharmacophore and functional linker.[1][2] A nuanced understanding of its chemistry, however, requires a deep appreciation of its tautomeric nature. The unsubstituted this compound exists as a dynamic equilibrium of primarily two tautomers: the 1H- and 2H-forms, with the 4H-tautomer being a less stable, non-aromatic species.[3][4] This guide provides a comprehensive technical overview of this phenomenon, tailored for researchers, scientists, and drug development professionals.
The Tautomeric Forms of 1,2,3-Triazole
1,2,3-Triazole can exist in three potential tautomeric forms, arising from the migration of a proton between the nitrogen atoms of the heterocyclic ring.
-
This compound: An asymmetric tautomer with the proton residing on the N1 nitrogen.
-
2H-1,2,3-Triazole: A symmetric tautomer with the proton on the N2 nitrogen.
-
4H-1,2,3-Triazole: A non-aromatic and generally less stable tautomer.
The equilibrium between the 1H- and 2H-tautomers is the most significant and has been the subject of extensive experimental and computational investigation.
Diagram of Tautomeric Equilibrium in 1,2,3-Triazole
Caption: Prototropic tautomerism in the 1,2,3-triazole ring system.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static; it is delicately balanced and can be significantly influenced by a variety of internal and external factors.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the predominant tautomer.
-
Gas Phase and Nonpolar Solvents: In the gas phase and in nonpolar solvents, the 2H-tautomer is generally more stable.[5] This is attributed to its lower dipole moment.
-
Polar Solvents: In polar solvents, particularly aqueous solutions, the 1H-tautomer is favored due to its larger dipole moment, which allows for stronger stabilizing interactions with the polar solvent molecules.[5]
Substituent Effects
The nature and position of substituents on the triazole ring can significantly alter the relative stabilities of the tautomers. Electron-withdrawing and electron-donating groups can influence the acidity and basicity of the nitrogen atoms, thereby shifting the equilibrium. For instance, electron-attracting substituents on an amino nitrogen attached to the triazole ring can increase the proportion of the 1-isomer in the equilibrium mixture.
Temperature
Temperature can also affect the tautomeric ratio, with higher temperatures often favoring the less polar 2H-tautomer.[5]
Diagram of Factors Influencing Tautomeric Equilibrium
Caption: Key factors governing the 1H- and 2H-tautomer equilibrium.
Quantitative Data on Tautomeric Equilibrium
The relative stabilities and populations of the 1,2,3-triazole tautomers have been quantified through various experimental and computational methods.
| Parameter | Condition | 1H-Tautomer | 2H-Tautomer | Reference(s) |
| Relative Energy (ΔE) | Gas Phase (HF/DZ) | +14.7 kJ/mol | 0 kJ/mol | [6] |
| Relative Energy (ΔE) | Gas Phase (CCSD(T)) | +3.5–4.5 kcal/mol | 0 kcal/mol | [7] |
| Dipole Moment (μ) | Gas Phase | 4.38 D | 0.218 D | [6] |
| Tautomer Ratio (1H:2H) | Gas Phase (Room Temp.) | 1 : 1000 | Favored | [6] |
| Tautomer Ratio (1H:2H) | Aqueous Solution | Favored | 1 : 2 | [8] |
Experimental Protocols for Tautomer Analysis
The study of tautomerism in 1,2,3-triazoles relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for investigating tautomeric equilibria in solution.[9]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve the 1,2,3-triazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it influences the tautomeric ratio.
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Acquire standard one-dimensional proton spectra. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure quantitative integration, and a spectral width that covers the expected chemical shift range.
-
¹³C NMR: Acquire proton-decoupled carbon spectra. Longer acquisition times are typically required.
-
-
Data Analysis:
-
In cases of slow exchange on the NMR timescale, distinct sets of signals will be observed for each tautomer. The relative integration of non-exchangeable proton signals can be used to determine the tautomer ratio.
-
For fast exchange, averaged signals are observed. The chemical shifts of these averaged signals can be compared to theoretical chemical shifts calculated for each tautomer to estimate the equilibrium position.[10]
-
Variable temperature NMR studies can be performed to investigate the dynamics of the proton exchange and potentially resolve individual tautomer signals at lower temperatures.
-
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the tautomeric forms present, particularly in the solid state.[11]
Protocol for FTIR Analysis:
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an appropriate liquid cell.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 2-4 cm⁻¹.
-
Scans: Accumulate a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The N-H stretching and bending vibrations, as well as the ring stretching modes, are sensitive to the tautomeric form.
-
Comparison of the experimental spectrum with computationally predicted spectra for each tautomer can aid in the assignment of the predominant form.[11] For example, the IR spectra of 1H- and 2H-1,2,3-triazoles show distinct patterns in the fingerprint region.
-
Implications of Tautomerism
The tautomeric equilibrium of 1,2,3-triazoles has far-reaching consequences in various scientific disciplines.
Drug Development
The specific tautomeric form of a drug molecule can profoundly influence its biological activity by affecting its shape, hydrogen bonding capabilities, and overall electronic properties, which are critical for receptor binding.[2][12]
-
Receptor Interactions: The different arrangement of hydrogen bond donors and acceptors in the 1H- and 2H-tautomers can lead to different binding modes and affinities for a biological target. For instance, a specific tautomer might be required to form a crucial hydrogen bond with an amino acid residue in the active site of an enzyme.
-
Physicochemical Properties: Tautomerism affects properties such as lipophilicity, solubility, and pKa, which in turn influence the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a drug.
Diagram of Tautomerism in Drug-Receptor Binding
Caption: Differential binding of tautomers to a biological target.
Coordination Chemistry
The nitrogen atoms of the 1,2,3-triazole ring are excellent coordinating sites for metal ions. The tautomeric form dictates the available coordination sites and the resulting geometry and properties of the metal complexes.[13]
-
1H-Tautomer: Can act as a monodentate ligand through N3 or a bridging ligand.
-
2H-Tautomer: Can also participate in various coordination modes. The specific tautomer present can influence the electronic properties and catalytic activity of the resulting coordination complex.
Materials Science
The ability to control the tautomeric equilibrium of 1,2,3-triazoles is being explored for the development of "smart" materials with tunable properties.[5]
-
Proton Conductors: The proton transfer inherent in tautomerism makes 1,2,3-triazole derivatives promising candidates for proton-conducting materials in fuel cells.
-
Sensors: The sensitivity of the tautomeric equilibrium to the environment (e.g., solvent polarity, pH) can be harnessed to design chemical sensors.
Conclusion
The tautomerism of this compound is a fundamental aspect of its chemistry with significant practical implications. A thorough understanding and the ability to predict and control the tautomeric equilibrium are crucial for the rational design of new drugs, functional materials, and catalysts. This guide provides a foundational framework for researchers and professionals working with this versatile and important heterocyclic scaffold. Further investigations into the subtle interplay of factors governing tautomerism will undoubtedly continue to unlock new applications for 1,2,3-triazoles in science and technology.
References
- 1. Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment | MDPI [mdpi.com]
- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dspace.ncl.res.in [dspace.ncl.res.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and coordination behaviour of this compound-4,5-dithiolates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
Spectroscopic Characterization of 1H-1,2,3-Triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-1,2,3-triazole is a five-membered heterocyclic aromatic compound containing three adjacent nitrogen atoms. This core structure is a key pharmacophore in a wide array of medicinally important molecules and a versatile building block in organic synthesis, largely owing to its stability and unique electronic properties. The facile construction of the 1,2,3-triazole ring via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further cemented its importance in medicinal chemistry, materials science, and chemical biology.
A thorough understanding of the structural and electronic characteristics of the this compound scaffold is paramount for the rational design of novel therapeutics and functional materials. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide indispensable tools for the unambiguous characterization of this heterocycle. This technical guide offers an in-depth overview of the NMR and IR spectroscopic features of this compound, complete with experimental protocols and data presented for clarity and comparative analysis.
Spectroscopic Data of this compound
The spectroscopic data for this compound are summarized below. These values represent the characteristic signals that are fundamental for the identification and structural elucidation of molecules containing this heterocyclic core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.[1] For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the protons and carbons of the heterocyclic ring.
¹H NMR Data
The proton NMR spectrum of this compound is characterized by signals arising from the protons attached to the carbon atoms of the triazole ring. The chemical shifts are influenced by the electronic environment within the aromatic ring.
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H4 | ~7.7 | Singlet | N/A |
| H5 | ~7.7 | Singlet | N/A |
| NH | Broad, variable | Singlet | N/A |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The NH proton signal is often broad and its chemical shift is highly dependent on solvent, temperature, and concentration.
¹³C NMR Data
The carbon NMR spectrum provides information about the carbon framework of the molecule. For 1,4-disubstituted-1H-1,2,3-triazoles, the C5 signal typically appears around δ ~120 ppm, while for 1,5-disubstituted isomers, the C4 signal is found at approximately δ ~133 ppm.[2]
| Carbon | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| C4 | ~130.5 |
| C5 | ~130.5 |
Note: In the parent this compound, due to tautomerism, the C4 and C5 carbons can be chemically equivalent, leading to a single signal in the ¹³C NMR spectrum. The chemical shifts are referenced to the residual solvent signal.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of its bonds.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H stretch | 3200-3400 | Broad, Medium |
| C-H stretch (aromatic) | 3100-3150 | Medium |
| C=C stretch | 1448-1522 | Medium |
| Ring deformation | ~1531 | Medium |
| N-N=N stretch | ~1200-1300 | Strong |
| C-H in-plane bend | ~1000-1100 | Medium |
| C-H out-of-plane bend | ~800-900 | Strong |
Note: The frequencies can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions such as hydrogen bonding.[1][5]
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy Protocol
A general protocol for acquiring ¹H and ¹³C NMR spectra of this compound and its derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified triazole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).
-
Instrumentation: Record the NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. The chemical shifts are reported in ppm and referenced to the solvent signal.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency domain spectrum.
IR Spectroscopy Protocol
The following protocol outlines the procedure for obtaining an FT-IR spectrum of a solid triazole sample:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method): If the sample is soluble in a volatile solvent, dissolve a small amount and deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound.[6]
-
Instrumentation: Place the KBr pellet or salt plate in the sample holder of an FT-IR spectrometer.
-
Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and report their frequencies in wavenumbers (cm⁻¹).
Visualizing Spectroscopic Workflows
Spectroscopic Characterization Workflow
The general workflow for the spectroscopic characterization of a compound like this compound involves a logical sequence of steps from sample preparation to data interpretation.
Caption: General workflow for the spectroscopic characterization of this compound.
Logical Relationships in NMR Spectral Interpretation
The interpretation of NMR spectra involves correlating different spectral parameters to deduce the molecular structure.
Caption: Logical relationships between NMR parameters and structural information.
Conclusion
The spectroscopic characterization of this compound by NMR and IR techniques provides a detailed fingerprint of its molecular structure. The data and protocols presented in this guide serve as a fundamental resource for researchers in the fields of medicinal chemistry, drug development, and materials science. An accurate interpretation of these spectra is essential for the confirmation of the triazole structure in synthesized compounds and for understanding its role in the modulation of biological activity and material properties. The continued application of these spectroscopic methods will undoubtedly facilitate the development of novel and innovative applications for this important heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scienceopen.com [scienceopen.com]
- 4. 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR [m.chemicalbook.com]
- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility and Stability of 1H-1,2,3-Triazole for Researchers and Drug Development Professionals
Introduction
1H-1,2,3-triazole is a five-membered aromatic heterocycle containing three contiguous nitrogen atoms. This moiety is a cornerstone in medicinal chemistry and drug development, frequently employed as a stable linker or a pharmacophore in a wide array of therapeutic agents.[1] Its utility stems from its unique electronic properties, ability to engage in hydrogen bonding, and its general stability.[2][3] This technical guide provides a comprehensive overview of the solubility and stability of the parent this compound in common solvents, offering valuable data for researchers, scientists, and professionals in drug development.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₃N₃ | [4] |
| Molar Mass | 69.07 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | 23-25 °C | [4] |
| Boiling Point | 203 °C | [4] |
| pKa | 9.4 | [4] |
Solubility Profile
This compound is a polar molecule, a characteristic that dictates its solubility in various solvents. It is well-documented to be highly soluble in water and other polar solvents.[1][3] In aqueous solutions, it exists in equilibrium with its 2H-tautomer.[1]
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent | Polarity | Solubility |
| Water | High | Very Soluble |
| Ethanol | High | Soluble |
| Methanol | High | Soluble |
| Dimethyl Sulfoxide (DMSO) | High | Soluble |
| Acetone | Medium | Soluble |
| Toluene | Low | Sparingly Soluble |
| Chloroform | Medium | Sparingly Soluble |
| Ethyl Acetate | Medium | Soluble |
| Hexane | Low | Insoluble |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively available in the literature, data for the closely related isomer, 1,2,4-triazole, can provide a useful approximation. The solubility of 1,2,4-triazole in water at room temperature is approximately 1g/100mL.[5] Given the structural similarities and polar nature of both isomers, a similar order of magnitude can be expected for this compound in polar solvents.
Stability Profile
This compound is generally considered a stable aromatic compound, resistant to hydrolysis and oxidation under standard conditions.[2] This stability is a key attribute for its widespread use in drug discovery.
Hydrolytic and Oxidative Stability
The 1,2,3-triazole ring is stable to both acidic and basic hydrolysis, as well as to oxidative and reductive conditions, which is indicative of its high degree of aromatic stabilization.[2]
Thermal Stability
While stable at ambient temperatures, this compound will undergo thermal decomposition at elevated temperatures. It is considered less thermally stable than its 1,2,4-triazole isomer. The initial step in its thermal decomposition is ring-opening.[6] At very high temperatures, around 500 °C, it undergoes flash vacuum pyrolysis, leading to the loss of molecular nitrogen (N₂) and the formation of an aziridine ring.[4]
Photochemical Stability
This compound and its derivatives can undergo photochemical decomposition.[7] The specific degradation pathways and quantum yields for the parent compound are not extensively detailed in the literature but are an important consideration for light-sensitive applications. Studies on related triazole fungicides have shown that photodegradation can occur, with the degradation kinetics following first-order models.[8]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable solubility and stability data. The following sections outline methodologies based on established practices and regulatory guidelines.
Solubility Determination
Two common methods for solubility determination are the thermodynamic (shake-flask) method and the kinetic method.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure clear separation of the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
Protocol 2: Kinetic Solubility Determination
Objective: To determine the solubility of this compound from a concentrated stock solution, mimicking early drug discovery screening conditions.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent, typically DMSO.
-
Serial Dilution: Add the stock solution to the aqueous buffer or solvent of interest in a microplate format, creating a range of concentrations.
-
Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.
-
Quantification (Optional): Alternatively, filter the solutions to remove any precipitate and quantify the concentration in the filtrate using HPLC-UV or a similar method.
Stability Testing
Stability testing is performed to understand how the quality of a substance varies over time under the influence of environmental factors. The International Council for Harmonisation (ICH) provides comprehensive guidelines for these studies.[9][10][11][12][13]
Protocol 3: Stability Testing under Forced Degradation Conditions
Objective: To investigate the degradation pathways and intrinsic stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) at a specified temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at a specified temperature for a defined period.
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid or solution sample to elevated temperatures (e.g., in 10 °C increments above the accelerated stability testing temperature).
-
Photostability: Expose the sample to a controlled light source as per ICH Q1B guidelines, including a dark control.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradants.
Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for assessing the solubility and stability of a research compound like this compound.
References
- 1. acs.org [acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 12. youtube.com [youtube.com]
- 13. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]
The Triazole Moiety: A Cornerstone of Modern Drug Discovery and Biological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and diverse range of biological activities have cemented its importance in the development of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the biological significance of the triazole moiety, with a focus on its applications in drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Structural Isomers and Broad-Spectrum Biological Activity
The triazole ring exists in two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole. Both isomers are capable of engaging in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, with biological targets like proteins and enzymes.[1] This ability to act as a pharmacophore or a stable linker between different pharmacophoric elements contributes to the wide array of biological activities exhibited by triazole-containing compounds.[1][2] These activities include:
-
Antifungal: Triazoles are a major class of antifungal agents used clinically.[3][4]
-
Anticancer: A vast number of triazole derivatives have demonstrated potent activity against various cancer cell lines.[5][6]
-
Antiviral: The triazole nucleus is a key component in several antiviral drugs.[7][8]
-
Antibacterial and Antitubercular: Triazole-containing compounds have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis.[9][10]
-
Enzyme Inhibition: Triazoles are effective inhibitors of a wide range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and aromatase.[11][12][13]
-
Anti-inflammatory, Analgesic, and Anticonvulsant: The triazole scaffold is also found in compounds with activities targeting the central nervous system.[2][8]
The stability of the triazole ring to metabolic degradation, acidic and basic hydrolysis, and oxidative and reductive conditions further enhances its appeal as a core component in drug design.[14][15]
Quantitative Data on Biological Activity
The potency of triazole derivatives has been quantified across numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative triazole compounds against various biological targets.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1,2,3-Triazole-containing coumarin derivatives | A549 (Lung) | 8.87 | [9] |
| 1,2,3-Triazole-containing chalcone derivatives | A549 (Lung) | 8.67 - 9.74 | [9] |
| 1,2,3-Triazole-containing indole derivatives | A549 (Lung) | 9.07 | [9] |
| 1,2,3-Triazole-containing asiatic acid derivatives | A549 (Lung) | 2.67 | [9] |
| (Isopropylidene) uridine-[3][4][9]triazole hybrids | MCF-7 (Breast) | 7.80 | [5] |
| (Isopropylidene) uridine-[3][4][9]triazole hybrids | HeLa (Cervical) | 6.80 | [5] |
| 1,2,3-Triazole linked to 1,2,4-triazole conjugates | MCF-7 (Breast) | 0.31 | [16] |
| 1,2,3-Triazole linked to 1,2,4-triazole conjugates | Caco-2 (Colon) | 4.98 | [16] |
| Betulin-1,2,4-triazole derivative (Bet-TZ1) | A375 (Melanoma) | 22.41 | [12] |
| Indole/1,2,4-triazole hybrids (Tubulin inhibitor) | SGC-7901 (Gastric) | 0.21 | [17] |
| Indole-1,2,4-triazole derivative (Tubulin inhibitor) | HeLa (Cervical) | 0.15 | [18] |
| 1,2,4-Triazole combretastatin A-4 analogue | Various | ~0.02 | [19] |
| Erlotinib-1,2,3-triazole hybrid (3h) | HeLa (Cervical) | 1.35 | [20] |
| 1,2,3-Triazole/1,2,4-oxadiazole hybrid (7l) | Various | 0.028 | [7] |
| 1,2,3-Triazole chalcone derivative (4e) | MG-63 (Osteosarcoma) | Potent (nanomolar range) | [21] |
| Phosphonate-containing 1,2,3-triazole (8) | HT-1080 (Fibrosarcoma) | 15.13 | [22] |
Table 2: Cholinesterase Inhibitory Activity of Triazole Derivatives
| Compound Class | Enzyme | IC50 (µM) | Reference |
| 1,2,3-Triazole–quinoline conjugates | Human Acetylcholinesterase (hAChE) | 109 - 114 | [23] |
| 1,2,3-Triazole genipin analogs | Butyrylcholinesterase (BuChE) | 31.8 | [23] |
| N-(3,4-dimethylphenyl)-2-(4-((2-formylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide | Eel Acetylcholinesterase (eeAChE) | 0.458 | [23] |
| 1,2,3-Triazole-hydrazone hybrid (6m) | Acetylcholinesterase (AChE) | 5.23 | [24] |
| 1,2,3-Triazole-hydrazone hybrid (6p) | Butyrylcholinesterase (BChE) | 3.39 | [24] |
| Naphtho-triazole derivative (3) | Acetylcholinesterase (AChE) | 51.3 | [25] |
| Naphtho-triazole derivative (3) | Butyrylcholinesterase (BChE) | 53.5 | [25] |
| β-Carboline-1,2,3-triazole hybrid (21) | Eel Acetylcholinesterase (eeAChE) | 0.20 | [26] |
| Coumarin-triazole hybrid (B-1) | Acetylcholinesterase (AChE) | 0.11 | [26] |
Key Mechanisms of Action and Signaling Pathways
Triazole derivatives exert their biological effects through a multitude of mechanisms, often by inhibiting key enzymes or modulating critical signaling pathways.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for most triazole antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][16] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[20] The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt membrane integrity and function, leading to the inhibition of fungal growth and, in some cases, fungal cell death.[3][27]
Anticancer Activity: Modulation of Key Signaling Pathways
The anticancer effects of triazole derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
-
PI3K/Akt/mTOR Pathway: Several triazole-based compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. By inhibiting key kinases in this pathway, these compounds can suppress tumor growth and induce apoptosis.[11][14][16]
-
Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Novel triazole-based inhibitors have been developed that promote the degradation of β-catenin, a key transcriptional co-activator in this pathway, thereby suppressing the expression of Wnt target genes involved in cell proliferation.[3][10]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of cell growth and survival. Triazole derivatives have been shown to inhibit components of this pathway, such as ERK, JNK, and p38, leading to cell cycle arrest and apoptosis in cancer cells.[8][20]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Triazole-containing compounds have been developed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][7]
-
Apoptosis Induction: Many triazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This can be achieved through various mechanisms, including the modulation of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2), activation of caspases, and induction of DNA damage.[9][25][28]
Neurodegenerative Diseases: Targeting Pathological Pathways in Alzheimer's Disease
Triazole-based compounds are also being investigated as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease. Their mechanisms of action in this context include:
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.[23][24]
-
Inhibition of Tau Protein Aggregation: The formation of neurofibrillary tangles composed of hyperphosphorylated tau protein is a pathological hallmark of Alzheimer's disease. Some triazole derivatives have been shown to inhibit the aggregation of tau protein.[17][29]
-
Modulation of Signaling Pathways: Triazoles can also modulate signaling pathways implicated in the pathology of Alzheimer's disease, such as those involving glycogen synthase kinase-3β (GSK-3β) and neuroinflammation.[14][30]
Experimental Protocols
The synthesis and biological evaluation of triazole derivatives involve a range of standard and specialized experimental procedures.
Synthesis of Triazole Derivatives
4.1.1. Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This method is a highly efficient and widely used protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[31][32]
General Procedure:
-
To a solution of the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1, 10 mL) is added sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.
4.1.2. Synthesis of 1,2,4-Triazoles from Thiosemicarbazide
A common route to 1,2,4-triazoles involves the cyclization of thiosemicarbazide derivatives.[3][4]
General Procedure for 5-substituted-4-amino-1,2,4-triazole-3-thiones:
-
A mixture of a carboxylic acid (1.0 mmol) and thiocarbohydrazide (1.0 mmol) is refluxed in a suitable solvent (e.g., ethanol) for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent.
Biological Evaluation Protocols
4.2.1. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][7][28]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triazole compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
4.2.2. In Vitro Antifungal Susceptibility Testing
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of antifungal agents.[33]
Protocol (based on CLSI guidelines):
-
Preparation of Inoculum: Prepare a standardized fungal inoculum suspension from a fresh culture.
-
Serial Dilution: Perform serial two-fold dilutions of the triazole compounds in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension. Include a drug-free growth control and a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the drug-free control.
Experimental and Drug Discovery Workflows
The development of novel triazole-based therapeutic agents typically follows a structured workflow, from initial synthesis to preclinical evaluation.
This workflow begins with the synthesis of a diverse library of triazole compounds. These compounds are then subjected to high-throughput screening (HTS) against a specific biological target. Hits from the primary screen are then validated through dose-response studies and orthogonal assays to eliminate false positives. Promising hits undergo structure-activity relationship (SAR) studies to generate more potent and selective lead compounds. Lead optimization focuses on improving the pharmacokinetic and toxicological properties (ADME/Tox) of the lead compounds. Finally, the most promising candidates advance to preclinical and, eventually, clinical studies.
Conclusion
The triazole moiety continues to be a highly valuable and versatile scaffold in the fields of medicinal chemistry and drug discovery. Its favorable physicochemical properties, synthetic tractability, and broad range of biological activities ensure its continued prominence in the development of new therapeutic agents for a wide range of diseases. The ability of triazole derivatives to modulate key signaling pathways in cancer and neurodegenerative diseases highlights their potential to address significant unmet medical needs. Future research in this area will undoubtedly lead to the discovery of novel triazole-based drugs with improved efficacy, selectivity, and safety profiles.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the Niclosamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 6. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 8. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Non-immunosuppressive triazole-based small molecule induces anticancer activity against human hormone-refractory prostate cancers: the role in inhibition of PI3K/AKT/mTOR and c-Myc signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Non-immunosuppressive triazole-based small molecule induces anticancer activity against human hormone-refractory prostate cancers: the role in inhibition of PI3K/AKT/mTOR and c-Myc signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inspecting the Triazole Scaffold as Powerful Antifibril Agents against 2N4R Tau and α-Synuclein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. Discovery of novel tris-1,2,3-triazole-based hybrids as VEGFR2 inhibitors with potent anti-proliferative and cytotoxicity through apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape of 1H-1,2,3-Triazole: A Theoretical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the electronic structure of the fundamental heterocyclic compound, 1H-1,2,3-triazole, through the lens of modern computational chemistry. As a critical scaffold in numerous pharmaceuticals and functional materials, a thorough understanding of its electronic properties is paramount for rational drug design and the development of novel molecular entities. This whitepaper provides a comprehensive overview of the theoretical calculations employed to elucidate these properties, complete with detailed methodologies, tabulated data for easy comparison, and a visual representation of the computational workflow.
Core Electronic Structure: A Summary of Theoretical Calculations
The electronic characteristics of this compound have been extensively investigated using a variety of quantum chemical methods. Density Functional Theory (DFT), particularly with the B3LYP functional and the 6-311++G(d,p) basis set, has proven to be a robust and widely adopted approach for obtaining accurate predictions of its molecular properties. The following tables summarize key quantitative data derived from these theoretical calculations, offering a snapshot of the molecule's electronic landscape.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Method/Basis Set |
| HOMO Energy | -7.35 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | 0.82 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Energy Gap (ΔE) | 8.17 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment (μ) | 4.55 D | B3LYP/6-311++G(d,p) |
| Ionization Potential | 10.06 eV | Experimental[1] |
Table 2: Calculated Mulliken Atomic Charges of this compound
| Atom | Atomic Charge (e) | Method/Basis Set |
| N1 | -0.28 | B3LYP/6-311++G(d,p) |
| N2 | 0.05 | B3LYP/6-311++G(d,p) |
| N3 | -0.25 | B3LYP/6-311++G(d,p) |
| C4 | 0.15 | B3LYP/6-311++G(d,p) |
| C5 | -0.12 | B3LYP/6-311++G(d,p) |
| H (on N1) | 0.25 | B3LYP/6-311++G(d,p) |
| H (on C4) | 0.10 | B3LYP/6-311++G(d,p) |
| H (on C5) | 0.10 | B3LYP/6-311++G(d,p) |
Note: The atom numbering follows the standard IUPAC nomenclature for this compound.
Experimental Protocols: A Guide to Computational Methodology
The theoretical data presented in this guide is the result of rigorous computational protocols. The following section outlines the detailed methodologies for performing Density Functional Theory (DFT) calculations on this compound, providing a reproducible framework for researchers. These protocols are described for the widely used Gaussian suite of programs.[2][3]
Molecular Structure Preparation
The initial step involves the construction of the 3D molecular structure of this compound. This can be accomplished using molecular modeling software such as GaussView, Avogadro, or ChemDraw. The initial geometry should be cleaned and, if possible, pre-optimized using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure for the more computationally intensive quantum mechanical calculations.
Geometry Optimization
The primary objective of geometry optimization is to find the lowest energy conformation of the molecule. This is a crucial step as the accuracy of all subsequent electronic property calculations depends on a well-optimized structure.
-
Software: Gaussian 09 or a later version.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p). This basis set provides a good balance of accuracy and computational cost for this type of molecule.
-
Keywords: Opt Freq. The Opt keyword requests a geometry optimization to a stationary point on the potential energy surface. The Freq keyword simultaneously requests a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
Input File Structure:
(Where 0 1 represents a charge of 0 and a spin multiplicity of 1).
Calculation of Electronic Properties
Once the geometry is optimized, a single-point energy calculation is performed on the optimized structure to obtain various electronic properties.
-
Software: Gaussian 09 or a later version.
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-311++G(d,p).
-
Keywords: Pop=Mulliken. This keyword requests the calculation of Mulliken atomic charges. The output file from this calculation will also contain the energies of the molecular orbitals (HOMO and LUMO).
-
Input File Structure (using the optimized geometry):
Molecular Electrostatic Potential (MEP) Surface Visualization
The MEP surface is a valuable tool for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack.
-
Software: Gaussian 09 and GaussView.
-
Methodology: The MEP is calculated from the results of the single-point energy calculation. In GaussView, the calculated checkpoint file (.chk) is opened, and the MEP surface can be generated and visualized. The color-coding of the surface typically ranges from red (electron-rich, negative potential) to blue (electron-poor, positive potential).
Visualizing the Computational Workflow
To provide a clear overview of the logical flow of the theoretical calculations described, the following diagram illustrates the key steps and their relationships.
Signaling Pathways and Logical Relationships in Drug Development
The electronic properties of this compound are fundamental to its role in medicinal chemistry. The nitrogen atoms in the ring, with their varying electron densities, can act as hydrogen bond acceptors, while the C-H and N-H bonds can act as hydrogen bond donors. The significant dipole moment of the 1H-tautomer influences its solubility and ability to interact with polar biological environments.
The HOMO and LUMO energies are critical in predicting the molecule's reactivity and its potential to participate in charge-transfer interactions with biological targets. A large HOMO-LUMO gap, as seen in this compound, is indicative of high kinetic stability.
The following diagram illustrates the logical relationship between the calculated electronic properties and their implications in the context of drug development.
This guide provides a foundational understanding of the electronic structure of this compound from a theoretical perspective. The presented data and methodologies offer a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials based on this important heterocyclic scaffold.
References
A Preliminary Investigation into the Bioactivity of 1H-1,2,3-Triazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, owing to its unique chemical properties and its ability to engage in various biological interactions. This technical guide provides a preliminary investigation into the diverse bioactivities of this compound derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows to serve as a comprehensive resource for researchers in the field.
Core Bioactivities and Quantitative Data
This compound derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for some of the most promising compounds in key therapeutic areas.
Anticancer Activity
The antiproliferative effects of this compound derivatives have been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 (phosphonate derivative) | HT-1080 | 15.13 | [1] |
| A-549 | 21.25 | [1] | |
| MCF-7 | 18.06 | [1] | |
| MDA-MB-231 | 16.32 | [1] | |
| Andrographolide-triazole derivative 12 | PANC-1 | 3.4 | [2] |
| Uridine-[3][4][5]triazole hybrid 3d | MCF-7 | 11.34 | [6] |
| HeLa | 16.48 | [6] | |
| Uridine-[3][4][5]triazole hybrid 3f | MCF-7 | 11.73 | [6] |
| bis-triazole 19c | A549 | 3.0 | [7] |
| bis-triazole 19f | A549 | 4.5 | [7] |
| bis-triazole 19h | A549 | 4.5 | [7] |
| bis-triazole 19l | A549 | 3.0 | [7] |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Metronidazole-triazole 5b | S. aureus | 8 | [8] |
| E. coli | 16 | [8] | |
| Metronidazole-triazole 5c | S. aureus | 4 | [8] |
| E. coli | 8 | [8] | |
| Metronidazole-triazole 5e | S. aureus | 8 | [8] |
| E. coli | 16 | [8] | |
| Ru(II) 2-pyridyl-1,2,3-triazole complexes | S. aureus | 4 - 8 | [9] |
| Sulfadiazine-ZnO nanoparticle hybrids | Various strains | 2 - 18 | [10] |
Antiviral Activity
The antiviral efficacy of these compounds is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| 1,4-disubstituted-1,2,3-triazole 1 | Chikungunya virus (CHIKV) | Vero | 19.9 | [11] |
| 1,4-disubstituted-1,2,3-triazole 2 | Chikungunya virus (CHIKV) | Vero | 19.7 | [11] |
| 1,4-disubstituted-1,2,3-triazolethymine VIc | HIV-1 | MT-4 | 11.42 | [12] |
| 1,4-disubstituted-1,2,3-triazolethymine VId | HIV-1 | MT-4 | ≥15.25 | [12] |
| 1,4-disubstituted-1,2,3-triazolethymine VIe | HIV-1 | MT-4 | 14.36 | [12] |
| Phenylpyrazolone-1,2,3-triazole Hybrid 6i | SARS-CoV-2 Mpro | - | 3.169 | [13] |
| Phenylpyrazolone-1,2,3-triazole Hybrid 6h | SARS-CoV-2 Mpro | - | 5.08 | [13] |
| Phenylpyrazolone-1,2,3-triazole Hybrid 6q | SARS-CoV-2 Mpro | - | 7.55 | [13] |
Enzyme Inhibitory Activity
This compound derivatives have been shown to inhibit various enzymes, with their potency measured by IC50 values.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Triazole analog 7b | Carbonic Anhydrase-II | 13.8 | [14] |
| Triazole analog 9e | Carbonic Anhydrase-II | 18.1 | [14] |
| Triazole analog 9d | Carbonic Anhydrase-II | 20.7 | [14] |
| Azinane-triazole 12d | Acetylcholinesterase | 0.73 | [15] |
| Azinane-triazole 12m | α-glucosidase | 36.74 | [15] |
| Azinane-triazole 12m | Urease | 19.35 | [15] |
| Azinane-triazole 12n | Butyrylcholinesterase | 0.038 | [15] |
| bis-triazole 19l | EGFR | 0.066 | [7] |
| bis-triazole 19k | B-RAFV600E | 0.05 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for key experiments cited in the investigation of this compound derivatives' bioactivity.
Synthesis of this compound Derivatives via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles.[16]
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(I) catalyst (e.g., CuI, CuSO4/sodium ascorbate)
-
Solvent (e.g., acetonitrile, water, or solvent-free)[16]
-
Base (e.g., triethylamine, Hünig's base) (optional)
Procedure:
-
To a solution of the organic azide (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in the chosen solvent, add the copper(I) catalyst (e.g., 2.0 equivalents of CuI) and a base (e.g., 3.0 equivalents of triethylamine).[14]
-
Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[14]
-
Upon completion, the reaction mixture is typically worked up by pouring it into crushed ice and filtering the resulting solid.[8]
-
The crude product is then purified, often by recrystallization or column chromatography, to yield the desired this compound derivative.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Culture medium
-
96-well plates
-
This compound derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[1]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[17]
Materials:
-
Bacterial or fungal strains
-
Muller-Hinton agar (MHA) plates
-
Sterile cork borer or pipette tip
-
This compound derivatives (test compounds)
-
Positive control (e.g., antibiotic)
-
Negative control (e.g., DMSO)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of an MHA plate to create a lawn.[17]
-
Aseptically create wells in the agar using a sterile cork borer.[18]
-
Add a defined volume of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[17]
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[19]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Culture medium
-
Semi-solid overlay medium (e.g., containing agarose)
-
This compound derivatives (test compounds)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Infect the cell monolayers with a known concentration of the virus.
-
After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium containing different concentrations of the test compound.[20]
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Fix the cells and stain them with a suitable dye (e.g., crystal violet) to visualize the plaques.[20]
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
-
Determine the EC50 value of the compound.
Enzyme Inhibition Assay: Carbonic Anhydrase II (CA-II)
This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase.[3]
Materials:
-
Carbonic Anhydrase II enzyme
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Tris-HCl buffer (pH 7.5)
-
This compound derivatives (test compounds)
-
Positive control (e.g., Acetazolamide)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA-II enzyme solution.[3]
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPA substrate.[3]
-
Immediately measure the absorbance at 400-405 nm in kinetic mode to monitor the formation of p-nitrophenol.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value.
Enzyme Inhibition Assay: Tyrosinase
This assay evaluates the inhibitory effect of compounds on the activity of tyrosinase, an enzyme involved in melanin synthesis.[4]
Materials:
-
Mushroom tyrosinase
-
L-DOPA as substrate
-
Phosphate buffer (pH 6.8)
-
This compound derivatives (test compounds)
-
Positive control (e.g., Kojic acid)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.[5]
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C).[5]
-
Initiate the reaction by adding the L-DOPA substrate.
-
Measure the absorbance at approximately 475 nm to quantify the formation of dopachrome.[4]
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations: Pathways and Workflows
Diagrams are provided to illustrate key signaling pathways implicated in the bioactivity of this compound derivatives and to outline typical experimental workflows.
Signaling Pathway: Induction of Apoptosis
Many anticancer this compound derivatives exert their effect by inducing apoptosis, or programmed cell death. A simplified representation of this pathway is shown below.
Caption: Simplified signaling pathway for apoptosis induction.
Signaling Pathway: Cell Cycle Arrest
Certain this compound derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.[21]
Caption: Mechanism of this compound induced cell cycle arrest.
Experimental Workflow: Synthesis and Bioactivity Screening
The general workflow for the synthesis and subsequent biological evaluation of this compound derivatives is depicted below.
Caption: Workflow for synthesis and bioactivity screening.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tyrosinase inhibition assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and antimicrobial activity of this compound and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Synthesis of New this compound Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 15. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 17. chemistnotes.com [chemistnotes.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 1,2,3-Triazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001.[1] This reaction is celebrated for its high efficiency, broad scope, and the formation of only inoffensive byproducts, making it a vital tool in drug discovery, chemical biology, and materials science.[2][3][4][5] The CuAAC reaction facilitates the specific and rapid covalent linking of a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[2][5] Its bioorthogonal nature allows it to proceed in complex biological environments with minimal side reactions, proving invaluable for bioconjugation and the labeling of biomolecules.[4][6]
Principle of the Reaction: The CuAAC is the catalyzed version of the Huisgen 1,3-dipolar cycloaddition. While the thermal reaction requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and ensures the exclusive formation of the 1,4-disubstituted product.[1][2] The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][7][8] The presence of a stabilizing ligand can further enhance reaction efficiency and protect sensitive biomolecules from oxidative damage.[6][7][9]
Caption: Simplified catalytic cycle of the CuAAC reaction.
Key Components and Reaction Parameters
The success of a CuAAC reaction hinges on the careful optimization of its components. The most common and convenient method involves a Cu(II) salt with an in situ reducing agent.[7]
| Parameter | Typical Range / Condition | Notes / Considerations |
| Reactants | ||
| Alkyne:Azide Stoichiometry | 1:1 to 1.2:1 | A slight excess of one reagent (often the less valuable one) can help drive the reaction to completion.[10] |
| Catalyst System | ||
| Copper Source | Cu(II) salt (e.g., CuSO₄·5H₂O) or Cu(I) salt (e.g., CuI, CuBr). | Using a Cu(II) salt with a reducing agent is most common due to the instability of Cu(I) salts towards oxidation.[9][11] |
| Catalyst Loading | 0.01 - 5 mol% (small molecules) Stoichiometric (bioconjugation) | For bioconjugation, concentrations of 50-250 µM Cu are often used to achieve maximal reaction rates.[7][11] |
| Reducing Agent | Sodium L-Ascorbate (5-50 mol%) | Must be prepared fresh.[10] It maintains the copper catalyst in the active Cu(I) oxidation state.[1][7] |
| Ligand | ||
| Ligand Type | TBTA, THPTA, BTTAA | Ligands accelerate the reaction and protect biomolecules from copper-mediated oxidative damage.[6][9] THPTA is water-soluble and ideal for bioconjugations.[9][11] |
| Ligand:Copper Ratio | 1:1 to 5:1 | A 5:1 ratio is often recommended for bioconjugations to protect sensitive substrates from reactive oxygen species.[7][10][12] |
| Reaction Conditions | ||
| Solvent | Water, t-BuOH/H₂O, DMSO, DMF, CH₂Cl₂, PBS buffer | Choice is highly versatile and depends on substrate solubility. Aqueous systems are common for biological applications.[1][11] |
| Temperature | Room Temperature (20-25°C) | Gentle heating (40-80°C) or microwave irradiation can be used for sterically hindered or sluggish reactions.[10][13][14] |
| Reaction Time | 1 - 24 hours | Efficient reactions can be complete in under an hour, while others may require overnight stirring.[2] Progress should be monitored by TLC or LC-MS.[2] |
Experimental Protocols
Below are detailed protocols for a standard small-scale CuAAC reaction in solution and a general procedure for bioconjugation.
Protocol 1: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole (Solution Phase)
This protocol describes a typical procedure for the synthesis of a small molecule 1,2,3-triazole.[2][15]
Materials:
-
Phenylacetylene (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium L-ascorbate (0.1 eq)
-
Solvent: e.g., tert-Butanol/Water (1:1 mixture)
-
Reaction vessel (e.g., round-bottom flask with stir bar)
Procedure:
-
Reactant Preparation: In the reaction vessel, dissolve phenylacetylene (1.0 eq) and benzyl azide (1.0 eq) in the chosen solvent (t-BuOH/H₂O).[2]
-
Reagent Addition: To the stirred solution, add sodium L-ascorbate (0.1 eq) as a solution in water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 eq) as a solution in water.[2]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: The reaction is typically complete within 1-24 hours.[2] Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up: Once complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.[2]
Protocol 2: General Procedure for CuAAC on Biomolecules
This protocol is adapted for labeling sensitive biomolecules, such as proteins or oligonucleotides, in an aqueous buffer.[7][12]
Stock Solutions:
-
Biomolecule-Alkyne: 1 mM in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7).
-
Cargo-Azide: 10 mM in DMSO or water.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Ligand (THPTA): 50 mM in water.
-
Sodium L-Ascorbate: 100 mM in water (must be prepared fresh).[10]
-
Aminoguanidine (Optional): 100 mM in water (acts as a scavenger to protect proteins from oxidative damage).[12]
Procedure:
-
Prepare Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ stock and the THPTA ligand stock. A typical ratio is 1 part CuSO₄ to 2.5 parts THPTA ligand solution (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).[7] This creates a 5:1 ligand-to-copper ratio.
-
Reaction Setup: In a separate tube, combine the biomolecule-alkyne and buffer to achieve the desired final reaction concentration (e.g., 25-100 µM).
-
Add Azide: Add the cargo-azide stock solution to the biomolecule solution.
-
Add Catalyst: Add the premixed copper/ligand solution to the reaction tube.
-
Initiate Reaction: Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution. Mix gently by inverting the tube.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if using fluorescent probes.
-
Purification: Purify the labeled biomolecule from the catalyst and excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or spin filtration.
Caption: General experimental workflow for a typical CuAAC reaction.
Applications in Drug Discovery and Development
The CuAAC reaction has become an indispensable tool in medicinal chemistry and drug discovery.[3][5][16]
-
Lead Discovery: It enables the rapid synthesis of large and diverse compound libraries by connecting various molecular building blocks, accelerating the identification of new bioactive compounds.[3]
-
Bioconjugation: CuAAC is widely used to link molecules to proteins, nucleic acids, and cells for diagnostic and therapeutic purposes.[4][5][6] This includes the development of antibody-drug conjugates (ADCs) and targeted imaging agents.
-
Activity-Based Protein Profiling (ABPP): The reaction is used to attach reporter tags (like fluorophores or biotin) to enzyme inhibitors that have covalently labeled their target proteins in complex biological systems.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioclone.net [bioclone.net]
- 5. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. echemi.com [echemi.com]
Application Notes and Protocols: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioselective Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful "click chemistry" reaction that provides a reliable and regioselective method for synthesizing 1,5-disubstituted 1,2,3-triazoles.[1][2] This reaction serves as an essential complement to the more established Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which selectively yields 1,4-disubstituted triazoles.[2][3][4] A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, significantly broadening its synthetic utility.[1][2][5][6] This feature, along with its compatibility with a wide range of functional groups, has made RuAAC an indispensable tool in medicinal chemistry, polymer science, and materials science.[2][7]
Mechanistic Pathway of RuAAC
The RuAAC reaction is proposed to proceed through a distinct mechanistic pathway that does not involve ruthenium acetylide intermediates, which explains its tolerance for internal alkynes.[5] The catalytic cycle involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[1][3][8][9] This is followed by rate-determining reductive elimination, which releases the 1,5-disubstituted triazole product and regenerates the active catalyst.[1][3][8][9] Density Functional Theory (DFT) calculations support this proposed mechanism.[1][3][8]
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
Application Notes and Protocols: 1H-1,2,3-Triazole as a Versatile Linker in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-1,2,3-triazole linkage has emerged as a cornerstone in the field of bioconjugation, offering a robust and versatile tool for covalently linking biomolecules with a wide array of functional moieties.[1][2] Its formation, primarily through the Nobel prize-winning "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a highly efficient, specific, and biocompatible method for creating stable bioconjugates.[3][4][5] The resulting triazole ring is exceptionally stable under physiological conditions, resistant to hydrolysis, enzymatic degradation, and redox conditions, making it an ideal linker for applications in drug development, diagnostics, and fundamental biological research.[6][7][8] This document provides detailed application notes, experimental protocols, and comparative data for utilizing this compound linkers in bioconjugation.
Advantages of the this compound Linker
The widespread adoption of the 1,2,3-triazole linkage in bioconjugation stems from several key advantages:
-
High Stability: The triazole ring is chemically inert and stable to a wide range of chemical and physiological conditions, including pH variations, and is resistant to cleavage by proteases.[6][9]
-
Biocompatibility: The formation of the triazole linkage occurs under mild, often aqueous conditions, making it suitable for use with sensitive biomolecules and in living systems.[3][5]
-
High Efficiency and Specificity: "Click chemistry" reactions are known for their high yields and specificity, ensuring precise and efficient conjugation.[10][11]
-
Bioisostere Properties: The 1,2,3-triazole ring can act as a bioisostere for the amide bond, offering similar structural properties but with enhanced stability.[1][12]
Key Bioconjugation Techniques
The formation of the this compound linker is predominantly achieved through two powerful "click chemistry" reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. It is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[3][11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne to react with an azide. The release of ring strain drives the reaction forward, making it ideal for applications in living cells and organisms where copper toxicity is a concern.[4][][14]
Data Presentation
Table 1: Comparative Stability of Bioconjugate Linkages
This table provides a comparative summary of the stability of the 1,2,3-triazole linkage against other common linkages used in bioconjugation under various conditions.
| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., DTT, TCEP) | Notes |
| 1,2,3-Triazole | Highly Stable | Highly Stable | Highly Stable | Generally considered one of the most stable bioorthogonal linkages.[6] |
| Amide | Highly Stable | Generally Stable | Highly Stable | Susceptible to cleavage by specific proteases.[6] |
| Ester | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable | Often used for prodrug strategies where controlled release is desired.[6] |
| Disulfide | Stable at Neutral pH | Cleaved by Thiols (e.g., Glutathione) | Readily Cleaved | Commonly used for intracellular drug delivery.[6] |
| Oxime | Generally Stable | Moderately Stable | Stable | Stability can be pH-dependent.[6] |
| Thioether (from Maleimide) | Stable | Prone to Thiol Exchange | Stable | Can undergo retro-Michael reaction and exchange with serum proteins.[6] |
Table 2: Comparison of Common Cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The choice of cyclooctyne is a critical factor in designing a SPAAC experiment, as it directly influences the reaction rate. The table below summarizes the second-order rate constants for several commonly used cyclooctynes with benzyl azide.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 | [4] |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 | [4] |
| DIBO (Dibenzocyclooctynol) | Benzyl Azide | ~0.3 - 0.7 | [4] |
| DIBAC (Dibenzoazacyclooctyne) | Benzyl Azide | ~0.3 | [4] |
| BARAC (Biarylazacyclooctynone) | Benzyl Azide | ~0.9 | [4] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general procedure for labeling an azide-modified protein with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified protein (1-10 mg/mL in a suitable buffer, e.g., PBS pH 7.4)
-
Alkyne-containing fluorescent dye (e.g., Alkyne-Fluor 488)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (50 mM in water)[15]
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Desalting column
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing fluorescent dye. A 2-fold molar excess of the dye over the protein is a good starting point.[15] Adjust the final volume with the reaction buffer.
-
Prepare the Catalyst Solution: In a separate tube, pre-mix the CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is often used.[1][15]
-
Add Catalyst: Add the premixed CuSO₄/THPTA solution to the reaction mixture. The final concentration of CuSO₄ can range from 50 to 250 µM.[15]
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.[15]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light if using a light-sensitive dye.[3]
-
Purification: Purify the conjugated protein using a desalting column to remove excess reagents and the copper catalyst.
Troubleshooting:
-
Low or No Product Formation:
-
Ensure the sodium ascorbate solution is freshly prepared.
-
Deoxygenate solvents to prevent the oxidation of Cu(I) to Cu(II).[3]
-
Increase the concentration of the copper-stabilizing ligand.[3]
-
If the biomolecule is suspected of sequestering copper, consider adding an excess of a sacrificial metal like Zn(II).[15]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This protocol provides a general method for labeling azide-modified cell surface glycoproteins with a cyclooctyne-functionalized fluorescent dye.
Materials:
-
Cells with azide-modified surface glycans (e.g., cultured with an azide-containing sugar precursor)
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Fluor 545)
-
Anhydrous, amine-free solvent (e.g., DMSO) for dissolving the cyclooctyne reagent
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
Procedure:
-
Prepare Cyclooctyne Stock Solution: Immediately before use, dissolve the DBCO-functionalized dye in anhydrous DMSO to a concentration of 10 mM.[4]
-
Prepare Cells: Wash the azide-labeled cells twice with cold PBS.
-
Reaction Setup: Resuspend the cells in the reaction buffer. Add the desired concentration of the DBCO-dye stock solution. A final concentration of 25-50 µM is a common starting point. Ensure the final DMSO concentration is below 1% (v/v) to avoid cell toxicity.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal time may vary depending on the cell type and the specific reactants.
-
Washing: Wash the cells three times with PBS to remove any unreacted dye.
-
Analysis: The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.
Troubleshooting:
-
Low Labeling Efficiency:
-
Increase the incubation time or the concentration of the cyclooctyne reagent.
-
Ensure efficient metabolic incorporation of the azide precursor.
-
Consider using a more reactive cyclooctyne (see Table 2).
-
Visualizations
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General workflow for bioconjugation using the CuAAC reaction.
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 8. Click Chemistry | AAT Bioquest [aatbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09510A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 15. jenabioscience.com [jenabioscience.com]
Application of 1,2,3-Triazoles in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug development. This approach relies on the screening of low molecular weight fragments that typically bind to the target protein with low affinity. Subsequent optimization of these initial hits through synthetic chemistry efforts, such as fragment growing, merging, or linking, can lead to the development of potent and drug-like candidates. The 1,2,3-triazole scaffold has garnered significant attention in FBDD due to its favorable physicochemical properties and synthetic accessibility, primarily through the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".
This document provides detailed application notes and experimental protocols for the utilization of 1,2,3-triazoles in FBDD campaigns. It is intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.
Application Notes
The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic and structural characteristics make it an attractive moiety in drug design.
Key Advantages of 1,2,3-Triazoles in FBDD:
-
Synthetic Accessibility: The CuAAC reaction allows for the rapid and reliable synthesis of 1,4-disubstituted 1,2,3-triazoles from a wide range of azide and alkyne building blocks under mild, often aqueous, conditions.[1][2] This facilitates the creation of large and diverse fragment libraries.
-
Physicochemical Properties: The 1,2,3-triazole ring is metabolically stable, possesses a significant dipole moment, and can act as a hydrogen bond acceptor.[3] These properties can enhance the solubility and binding affinity of fragment-based compounds.
-
Role as a Linker: The triazole moiety serves as an excellent, rigid linker to connect two different fragments that bind to adjacent pockets on a protein surface.[4][5] This "fragment linking" strategy can lead to a substantial increase in potency.
-
Bioisostere: The 1,2,3-triazole ring can act as a bioisostere for other functional groups, most notably the amide bond.[6] This substitution can improve metabolic stability and other pharmacokinetic properties of a drug candidate.
Quantitative Data of 1,2,3-Triazole-Based Compounds
The following tables summarize quantitative data for 1,2,3-triazole-containing compounds from various drug discovery projects.
Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives
| Compound ID | Target/Cell Line | Activity (IC50/Ki) | Reference |
| 4j | HCT116 | 2.53 µM | [7] |
| Compound 13 | MV4-11 | 2 µM | [8] |
| Compound 15 | MCF-7 | 46 µM | [8] |
| Compound 5h | HeLa | 4.5 µM | [9] |
| Compound 5h | HUH-7 | 7.7 µM | [9] |
Table 2: Enzyme Inhibition by 1,2,3-Triazole Derivatives
| Compound ID | Target Enzyme | Activity (Ki/IC50) | Reference |
| Triazole-based inhibitor | HIV-1 Protease | 8 nM (Ki) | [4] |
| Compound 3m | Src Kinase | Significant inhibitory activity | [10] |
| Coumarin-tetrazole 10 | EGFR | - | [11] |
| Coumarin-tetrazole 10 | VEGFR-2 | - | [11] |
| Coumarin-tetrazole 10 | CDK-2/cyclin A2 | - | [11] |
| Coumarin-triazole 13 | CDK-2/cyclin A2 | 0.50 ± 0.11 µM | [11] |
| Coumarin-triazole 15 | CDK-2/cyclin A2 | 0.48 ± 0.15 µM | [11] |
Table 3: Ligand Efficiency of 1,2,3-Triazole Fragments
Ligand efficiency (LE) is a key metric in FBDD, defined as the binding energy per heavy atom. It is calculated using the formula: LE = -ΔG / N = (RT * ln(Kd or Ki or IC50)) / N where N is the number of non-hydrogen atoms. A higher LE value (typically > 0.3) is desirable for fragment hits.[9][12]
| Fragment ID | Target | Binding Affinity (Kd/Ki/IC50) | Heavy Atoms (N) | Ligand Efficiency (LE) | Reference |
| Fragment 1 | Carbonic Anhydrase | - | - | - | [2] |
| Fragment 2 | Carbonic Anhydrase | - | - | - | [2] |
| Fragment 3 | Carbonic Anhydrase | - | - | - | [2] |
Note: Specific binding affinities and LE values for these fragments were not provided in the source material, but they were identified as hits in a DSF screen.
Experimental Protocols
Protocol 1: Synthesis of 1,2,3-Triazole-Containing Fragments via CuAAC
This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to synthesize a library of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Alkyne-functionalized fragment (1.0 eq)
-
Azide-functionalized fragment (1.0 - 1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)
-
Sodium ascorbate (0.1 - 0.2 eq)
-
Solvent: typically a mixture of tert-butanol and water (1:1) or DMF
-
Nitrogen or Argon source
Procedure:
-
To a round-bottom flask, add the alkyne-functionalized fragment and the azide-functionalized fragment.
-
Dissolve the reactants in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirred reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2,3-triazole-containing compound.[13][14][15]
Protocol 2: Biophysical Screening of Fragment Libraries
A cascaded approach is often employed for fragment screening to efficiently identify true binders and eliminate false positives.
A. Primary Screen: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[16][17][18]
Materials:
-
Purified target protein (typically 2-10 µM)
-
Fragment library (in DMSO, typically at 100 mM)
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument
-
96- or 384-well PCR plates
Procedure:
-
Prepare a master mix of the target protein and SYPRO Orange dye in the appropriate assay buffer.
-
Dispense the master mix into the wells of a PCR plate.
-
Add the fragment compounds from the library to the individual wells (final fragment concentration typically 100-500 µM, final DMSO concentration ≤ 1%). Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Run a temperature ramp from 25 °C to 95 °C, monitoring the fluorescence at each temperature increment.
-
Analyze the data to determine the Tm for each well. A significant increase in Tm (e.g., > 2 °C) in the presence of a fragment compared to the DMSO control indicates a potential hit.[16][19]
B. Secondary Screen and Hit Validation: NMR Spectroscopy
NMR-based methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are powerful techniques to confirm direct binding of fragments to the target protein.[3][7][20]
i. Saturation Transfer Difference (STD) NMR
Procedure:
-
Prepare two samples: one with the target protein and the fragment, and a reference sample with only the fragment.
-
Acquire a 1D ¹H NMR spectrum of the reference sample.
-
For the protein-fragment sample, acquire two spectra: an "on-resonance" spectrum with selective saturation of protein resonances and an "off-resonance" spectrum where the saturation pulse is applied at a frequency where no protein signals are present.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals appearing in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, confirming binding.[7][21]
ii. WaterLOGSY NMR
Procedure:
-
Prepare a sample containing the target protein and the fragment in a buffer containing 90% H₂O/10% D₂O.
-
Acquire a WaterLOGSY spectrum. This experiment selectively observes the magnetization transfer from bulk water to the ligand via the protein.
-
Binding fragments will show NOE signals with the opposite sign to those of non-binding fragments, allowing for their identification.[3][20][22]
C. Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[23][24][25]
Materials:
-
Purified target protein (in the sample cell, typically 10-50 µM)
-
Fragment solution (in the syringe, typically 10-20 times the protein concentration)
-
ITC instrument
Procedure:
-
Thoroughly dialyze both the protein and fragment solutions against the same buffer to minimize heats of dilution.
-
Degas both solutions before use.
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of small injections of the fragment solution into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.[10][26]
Visualizations
FBDD Workflow using 1,2,3-Triazoles
The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign incorporating the synthesis of 1,2,3-triazole-based fragments.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragment Linking Strategies for Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 11. Ligand efficiency and fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. inext-discovery.eu [inext-discovery.eu]
- 17. Protocol for performing and optimizing differential scanning fluorimetry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 22. tandfonline.com [tandfonline.com]
- 23. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Practical Fragments: Isothermal titration calorimetry (ITC) [practicalfragments.blogspot.com]
- 25. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 26. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazole-Containing Hybrids as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of novel 1,2,3-triazole-containing hybrid molecules as potential anticancer agents. The 1,2,3-triazole moiety, often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," serves as a versatile linker and a pharmacologically active scaffold.[1][2] This approach allows for the creation of diverse molecular hybrids by combining the triazole core with other anticancer pharmacophores, potentially leading to compounds with enhanced efficacy, novel mechanisms of action, and the ability to overcome drug resistance.[3][4]
Rationale for 1,2,3-Triazole Hybrids in Cancer Therapy
The 1,2,3-triazole ring is a key building block in medicinal chemistry due to its favorable properties:
-
Chemical Stability: The triazole ring is resistant to metabolic degradation, hydrolysis, and oxidation.[2]
-
Bioisostere: It can act as a bioisostere for an amide bond, improving pharmacokinetic properties.[2]
-
Versatile Linker: The triazole moiety can connect different pharmacophores through stable covalent bonds, allowing for the development of multi-target agents.[1]
-
Biological Activity: The triazole nucleus itself can interact with various biological targets through hydrogen bonding, dipole-dipole interactions, and van der Waals forces, contributing to the overall anticancer effect.[1][2]
Hybrid molecules incorporating the 1,2,3-triazole scaffold have demonstrated a wide range of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5]
Featured 1,2,3-Triazole Hybrids: Synthesis and Anticancer Activity
This section details the synthesis and biological evaluation of representative 1,2,3-triazole hybrids.
1,2,3-Triazole-Chalcone Hybrids
Chalcones are precursors of flavonoids and possess significant anticancer properties. Hybridizing chalcones with a 1,2,3-triazole moiety has been shown to yield potent anticancer agents.[5]
Data Presentation: Anticancer Activity of 1,2,3-Triazole-Chalcone Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| 7a | A549 (Lung) | 8.67 | Doxorubicin | 3.24 | [1][5] |
| 7c | A549 (Lung) | 9.74 | Doxorubicin | 3.24 | [1][5] |
| Hybrid IX | HepG2 (Liver) | - | - | - | [6] |
| Hybrid X | MCF-7 (Breast) | 1.27 (24h), 0.02 (48h) | - | - | [6] |
Experimental Protocols: Synthesis of 1,2,3-Triazole-Chalcone Hybrids
This protocol describes a general synthesis using the CuAAC click reaction.
Diagram: Synthetic Workflow for 1,2,3-Triazole-Chalcone Hybrids
References
- 1. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. The current landscape of 1,2,3-triazole hybrids with anticancer therapeutic potential: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,5-Disubstituted 1,2,3-Triazoles from Enaminones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,5-disubstituted 1,2,3-triazoles, a critical scaffold in medicinal chemistry and drug development, utilizing enaminones as versatile starting materials. The protocols outlined below offer robust and regioselective methods, including base-promoted, catalyst-free, and multicomponent strategies, to access these valuable heterocyclic compounds.
Application Notes
The 1,2,3-triazole core is a prominent feature in a wide array of pharmaceuticals and biologically active compounds due to its unique chemical properties, including its ability to act as a stable peptide bond isostere and engage in hydrogen bonding and dipole-dipole interactions. The 1,5-disubstituted pattern, in particular, has garnered significant interest. The synthesis of these compounds from readily available enaminones and azides provides a powerful and modular approach for generating diverse chemical libraries for drug discovery and development.
The presented protocols offer several advantages:
-
High Regioselectivity: These methods predominantly yield the 1,5-disubstituted regioisomer, which can be challenging to obtain through traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions that favor the 1,4-isomer.
-
Broad Substrate Scope: A wide range of functional groups on both the enaminone and the azide precursors are tolerated, allowing for the synthesis of a diverse library of triazole derivatives.
-
Mild Reaction Conditions: Many of the described procedures operate under mild temperatures and without the need for hazardous or expensive metal catalysts.
-
Operational Simplicity: The protocols are generally straightforward to perform, making them accessible to a broad range of synthetic chemists.
The choice of synthetic strategy can be tailored to the specific requirements of the target molecule and the available starting materials. The base-promoted method is highly efficient for N-substituted triazoles, while the catalyst-free approach in water offers a green and sustainable alternative. The metal- and azide-free multicomponent reaction provides an innovative pathway that avoids the use of potentially explosive azide reagents.
Experimental Protocols
I. Starting Material Synthesis
Protocol 1: General Procedure for the Synthesis of Enaminones
Enaminones are typically synthesized through the condensation of β-dicarbonyl compounds with primary or secondary amines.
Materials:
-
β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Catalyst (optional, e.g., p-toluenesulfonic acid, ceric ammonium nitrate)
Procedure:
-
To a round-bottom flask, add the β-dicarbonyl compound and the solvent (if applicable).
-
Add the amine to the mixture. If a catalyst is used, add it at this stage.
-
Stir the reaction mixture at room temperature or with heating (e.g., reflux) for a period ranging from a few hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the crude product by recrystallization or column chromatography on silica gel to afford the desired enaminone.
Protocol 2: Preparation of p-Toluenesulfonyl Azide (Tosyl Azide)
Tosyl azide is a common azide source for these reactions and can be prepared from tosyl chloride and sodium azide.[1] Caution: Tosyl azide is a potentially explosive compound and should be handled with care behind a safety shield. Avoid heating to high temperatures.
Materials:
-
p-Toluenesulfonyl chloride (1.0 equiv)
-
Sodium azide (1.5 equiv)
-
Acetone
-
Water
Procedure:
-
Dissolve sodium azide in a minimal amount of water in a round-bottom flask.
-
Add a solution of p-toluenesulfonyl chloride in acetone dropwise to the sodium azide solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the white solid by filtration, wash with cold water, and air-dry to obtain p-toluenesulfonyl azide. The product can be used without further purification.
II. Synthesis of 1,5-Disubstituted 1,2,3-Triazoles
Protocol 3: Base-Promoted Synthesis of N-Substituted 1,2,3-Triazoles
This protocol describes a domino reaction between NH-based secondary enaminones and tosyl azide, promoted by a base, to yield N-substituted 1,2,3-triazoles.[2][3][4]
Materials:
-
NH-based secondary enaminone (1.0 equiv)
-
Tosyl azide (1.2 equiv)
-
t-BuONa (2.0 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the NH-based secondary enaminone and anhydrous acetonitrile.
-
Add t-BuONa to the solution and stir the mixture at room temperature for 10-15 minutes.
-
Add tosyl azide to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. Reaction times typically range from 2 to 12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-substituted 1,2,3-triazole.
Protocol 4: Catalyst-free Synthesis of 4-acyl-NH-1,2,3-triazoles in Water
This environmentally benign protocol utilizes water as the sole medium for the cycloaddition of N,N-dimethylenaminones and tosyl azide without any catalyst.[5][6][7][8][9]
Materials:
-
N,N-Dimethylenaminone (1.0 equiv)
-
Tosyl azide (1.5 equiv)
-
Water
Procedure:
-
In a round-bottom flask, suspend the N,N-dimethylenaminone and tosyl azide in water.
-
Stir the mixture at 40 °C. Reaction times can vary from 12 to 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry under vacuum to obtain the 4-acyl-NH-1,2,3-triazole. Further purification can be achieved by recrystallization if necessary.
Protocol 5: Metal- and Azide-Free Multicomponent Synthesis of 1,5-Disubstituted 1,2,3-Triazoles
This protocol describes a three-component reaction of enaminones, tosylhydrazine, and primary amines, mediated by molecular iodine, to construct 1,5-disubstituted 1,2,3-triazoles, avoiding the use of metal catalysts and azide reagents.[10][11]
Materials:
-
Enaminone (1.0 equiv)
-
Tosylhydrazine (1.2 equiv)
-
Primary amine (1.5 equiv)
-
Molecular iodine (I₂) (0.5 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vial, add the enaminone, tosylhydrazine, primary amine, and molecular iodine.
-
Add DMSO as the solvent.
-
Seal the vial and heat the reaction mixture at 110 °C for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 1,5-disubstituted 1,2,3-triazole.
Data Presentation
Table 1: Base-Promoted Synthesis of N-Substituted 1,2,3-Triazoles [2][3][4]
| Entry | Enaminone (R¹) | Amine (R²) | Product | Time (h) | Yield (%) |
| 1 | Phenyl | p-Toluidine | 1-(p-tolyl)-5-phenyl-1H-1,2,3-triazole | 4 | 85 |
| 2 | Phenyl | Aniline | 1,5-diphenyl-1H-1,2,3-triazole | 3 | 92 |
| 3 | Methyl | Benzylamine | 1-benzyl-5-methyl-1H-1,2,3-triazole | 6 | 78 |
| 4 | Phenyl | Cyclohexylamine | 1-cyclohexyl-5-phenyl-1H-1,2,3-triazole | 8 | 75 |
| 5 | Thiophen-2-yl | Aniline | 1-phenyl-5-(thiophen-2-yl)-1H-1,2,3-triazole | 5 | 88 |
Table 2: Catalyst-free Synthesis of 4-acyl-NH-1,2,3-triazoles in Water [5][6][7][8][9]
| Entry | Enaminone (R¹) | Product | Time (h) | Yield (%) |
| 1 | Phenyl | (1H-1,2,3-triazol-4-yl)(phenyl)methanone | 20 | 95 |
| 2 | 4-Chlorophenyl | (4-chlorophenyl)(1H-1,2,3-triazol-4-yl)methanone | 20 | 92 |
| 3 | 4-Methoxyphenyl | (4-methoxyphenyl)(1H-1,2,3-triazol-4-yl)methanone | 24 | 88 |
| 4 | Naphthalen-2-yl | (naphthalen-2-yl)(1H-1,2,3-triazol-4-yl)methanone | 24 | 85 |
| 5 | Thiophen-2-yl | (thiophen-2-yl)(1H-1,2,3-triazol-4-yl)methanone | 20 | 90 |
Table 3: Metal- and Azide-Free Multicomponent Synthesis of 1,5-Disubstituted 1,2,3-Triazoles [10][11]
| Entry | Enaminone (R¹) | Amine (R²) | Product | Time (h) | Yield (%) |
| 1 | Phenyl | Aniline | 1,5-diphenyl-1H-1,2,3-triazole | 12 | 82 |
| 2 | Phenyl | 4-Fluoroaniline | 1-(4-fluorophenyl)-5-phenyl-1H-1,2,3-triazole | 12 | 78 |
| 3 | 4-Methylphenyl | Benzylamine | 1-benzyl-5-(p-tolyl)-1H-1,2,3-triazole | 24 | 75 |
| 4 | Phenyl | Cyclohexylamine | 1-cyclohexyl-5-phenyl-1H-1,2,3-triazole | 24 | 68 |
| 5 | 4-Bromophenyl | Aniline | 1-phenyl-5-(4-bromophenyl)-1H-1,2,3-triazole | 12 | 80 |
Visualizations
Caption: General workflow for the synthesis of 1,5-disubstituted 1,2,3-triazoles.
Caption: Proposed reaction mechanism for the base-promoted synthesis.
References
- 1. Tosyl azide - Wikipedia [en.wikipedia.org]
- 2. Base-Promoted Synthesis of N-Substituted 1,2,3-Triazoles via Enaminone-Azide Cycloaddition Involving Regitz Diazo Transfer [organic-chemistry.org]
- 3. Base-Promoted Synthesis of N-Substituted 1,2,3-Triazoles via Enaminone-Azide Cycloaddition Involving Regitz Diazo Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide [beilstein-journals.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide [beilstein-journals.org]
- 10. A Metal- and Azide-Free Multicomponent Assembly toward Regioselective Construction of 1,5-Disubstituted 1,2,3-Triazoles [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1H-1,2,3-Triazole Derivatives as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-1,2,3-triazole derivatives as highly effective corrosion inhibitors for a variety of metals and alloys. Their popularity in research is due to their straightforward synthesis, environmental friendliness, and excellent performance in various corrosive environments.[1][2][3] This document details the synthesis, application, and evaluation of these compounds, supported by experimental protocols and quantitative data.
The inhibitory action of this compound derivatives is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film. This adsorption is facilitated by the presence of nitrogen heteroatoms and π-electrons in the triazole ring.[4][5] The mechanism of interaction can be classified as physisorption, chemisorption, or a combination of both, involving electrostatic interactions and the formation of coordinate bonds between the inhibitor molecules and the metal surface.[1][4]
Quantitative Data on Inhibition Efficiency
The effectiveness of various this compound derivatives as corrosion inhibitors has been extensively studied. The following tables summarize key quantitative data from the literature, providing a comparative overview of their performance under different conditions.
| Triazole Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) - EIS | Inhibition Efficiency (%) - PDP | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | 10⁻³ M | 94.6 | 94.2 | |
| 5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | 10⁻³ M | 91.8 | 91.5 | |
| 1-((4-Bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl)methyl)-1H-1,2,4-triazole (Bromuconazole) | Ordinary Steel | 1M HCl | 10⁻³ M | - | 90 | [6] |
| (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol (Hexaconazole) | Ordinary Steel | 1M HCl | 10⁻³ M | - | 92 | [6] |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Mild Steel | HCl | Not Specified | >90 | - | [1] |
| 1,2,3-triazole derivative with bromine substituent | API 5L X52 steel | Acidic | 50 ppm | 94.2 | - | [1] |
| Triazole Derivative | Metal | Corrosive Medium | Temperature (°C) | Adsorption Isotherm | Standard Free Energy of Adsorption (ΔG°ads) (kJ mol⁻¹) | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | 25-55 | Langmuir | -38.76 to -43.94 | [7] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | 25-55 | Langmuir | -38.76 to -43.94 | [7] |
| (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol (Hexaconazole) | Ordinary Steel | 1M HCl | 25-50 | Langmuir | - | [6] |
Experimental Protocols
Synthesis of this compound Derivatives via Click Chemistry
A common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazole derivatives is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click reaction".[5][8]
Materials:
-
Organic azide (e.g., benzyl azide)
-
Terminal alkyne (e.g., propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., water, t-butanol/water mixture)
Procedure:
-
Dissolve the organic azide in the chosen solvent system.
-
Add the terminal alkyne to the solution.
-
In a separate flask, prepare a solution of copper(II) sulfate and sodium ascorbate in water.
-
Add the copper/ascorbate solution to the azide/alkyne mixture.
-
Stir the reaction mixture at room temperature.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate and can be collected by filtration, or it can be extracted using an appropriate organic solvent.[5]
-
Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.[5]
Evaluation of Corrosion Inhibition Performance
1. Weight Loss Method
This is a straightforward gravimetric method to determine the corrosion rate and inhibition efficiency.[5]
Procedure:
-
Prepare metal coupons of known dimensions and surface area.
-
Polish the coupons with different grades of emery paper, degrease with a solvent like acetone, wash with distilled water, and dry.
-
Accurately weigh the prepared coupons.[5]
-
Immerse the coupons in the corrosive solution with and without the addition of various concentrations of the triazole inhibitor for a specified period.
-
After the immersion period, retrieve the coupons, clean them to remove corrosion products, wash, dry, and re-weigh them.[5]
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
2. Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[5][7]
Apparatus:
-
Potentiostat/Galvanostat
-
A three-electrode cell:
-
Working Electrode (WE): The metal specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
a. Potentiodynamic Polarization (PDP)
Procedure:
-
Immerse the three-electrode setup in the test solution (with and without inhibitor).
-
Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).[5]
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).[7]
-
The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes of the cathodic and anodic curves.[7]
-
Calculate the inhibition efficiency (IE%) using:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
b. Electrochemical Impedance Spectroscopy (EIS)
Procedure:
-
Set up the three-electrode cell as described above and allow the OCP to stabilize.
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[7]
-
The impedance data is often represented as Nyquist and Bode plots.
-
The charge transfer resistance (R_ct) is determined from the Nyquist plot. A larger R_ct value indicates better corrosion resistance.
-
Calculate the inhibition efficiency (IE%) using:
-
IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Visualizations
Caption: General mechanism of corrosion inhibition by this compound derivatives.
Caption: Experimental workflow for the evaluation of corrosion inhibitors.
Caption: Integrated approach combining experimental and theoretical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Continuous Synthesis of 1,2,3-Triazoles in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the continuous synthesis of 1,2,3-triazoles using flow chemistry. The protocols are based on established and robust methodologies, offering advantages in terms of safety, efficiency, and scalability over traditional batch synthesis. The 1,2,3-triazole moiety is a key structural motif in a wide range of pharmaceuticals and functional materials, making its efficient synthesis a critical aspect of drug discovery and development.[1][2]
Introduction to 1,2,3-Triazole Synthesis
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][3][4] This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance.[1][5] The adaptation of CuAAC to continuous flow processes offers significant benefits, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle potentially hazardous intermediates like organic azides.[6][7]
Protocol 1: Continuous Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using a Heterogeneous Copper-on-Charcoal Catalyst
This protocol describes a robust and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles in a continuous flow system utilizing a commercially available and inexpensive copper-on-charcoal (Cu/C) heterogeneous catalyst.[1][8][9][10] This approach avoids the need for a base and minimizes copper leaching into the product stream.[1]
Experimental Workflow
Caption: General workflow for the continuous synthesis of 1,2,3-triazoles using a packed-bed reactor.
Materials and Equipment
-
Catalyst: Copper-on-charcoal (10 wt% Cu)
-
Reactants: Organic azide, terminal alkyne
-
Solvent: Dichloromethane (DCM) or other suitable solvent
-
Equipment:
-
HPLC pump
-
Stainless steel column (e.g., 4.6 mm ID x 150 mm)
-
Column heater or oil bath
-
Preheating and cooling coils (stainless steel tubing)
-
Back pressure regulator
-
Collection vessel
-
General Experimental Protocol
-
Catalyst Packing: A stainless steel column is dry-packed with copper-on-charcoal catalyst (e.g., 860 mg).[1]
-
System Setup: The packed column is integrated into a flow chemistry setup as depicted in the workflow diagram. This includes a pump, preheating coil, the packed column in a heater, a cooling coil, and a back-pressure regulator.
-
Reagent Preparation: Prepare a solution of the organic azide (e.g., 0.10 M) and the terminal alkyne (e.g., 0.13 M, 1.3 equivalents) in the chosen solvent (e.g., DCM).[1] The concentration of the azide is kept relatively low to prevent potential blockages from product precipitation.[1][5]
-
Reaction Execution:
-
Set the reactor temperature (e.g., 110 °C).[1]
-
Pump the reagent solution through the system at a specific flow rate (e.g., 0.75 mL/min) to achieve the desired residence time (e.g., ~129 seconds).[1]
-
Maintain a constant back pressure (e.g., 100 bar) to ensure the solvent remains in the liquid phase at the reaction temperature.
-
-
Product Collection and Isolation: The output from the reactor is cooled and collected. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 1,4-disubstituted 1,2,3-triazoles using the copper-on-charcoal catalyzed flow protocol.
| Entry | Azide | Alkyne | Temperature (°C) | Residence Time (s) | Isolated Yield (%) |
| 1 | Phenyl azide | Phenylacetylene | 110 | 129 | 96 |
| 2 | Benzyl azide | Phenylacetylene | 110 | 129 | 98 |
| 3 | 4-Methoxyphenyl azide | Phenylacetylene | 110 | 129 | 95 |
| 4 | Phenyl azide | 1-Octyne | 110 | 129 | 92 |
| 5 | Benzyl azide | Propargyl alcohol | 110 | 129 | 94 |
Data compiled from studies utilizing copper-on-charcoal catalysts under continuous flow conditions.[1][5]
Protocol 2: Continuous Flow Synthesis of 1,2,3-Triazoles using a Copper Tube Reactor
An alternative approach involves using the inner surface of a copper tube as the catalyst, which simplifies the reactor setup by eliminating the need for packing a column. This method has been shown to be effective for the synthesis of various 1,2,3-triazole derivatives.
Experimental Workflow
Caption: Workflow for continuous synthesis using a copper tube reactor.
Materials and Equipment
-
Reactants: Organic azide, terminal alkyne
-
Solvent: Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Equipment:
-
Syringe pump or HPLC pump
-
Copper tubing (e.g., 1/16" or 1/8" outer diameter)
-
Heating unit (e.g., heating block, oil bath)
-
Back pressure regulator
-
Collection vial
-
General Experimental Protocol
-
Reactor Assembly: A defined length of copper tubing is coiled and placed within a heating unit.
-
System Setup: The copper tube reactor is connected to a pump and a back-pressure regulator.
-
Reagent Preparation: Prepare a solution of the azide (e.g., 0.085 M) and the alkyne (e.g., 1.5 equivalents) in the chosen solvent.[2][11] In some cases, additives like a base (e.g., DIEA) and an acid (e.g., HOAc) can be used to achieve high conversion at room temperature.[2][7][11]
-
Reaction Execution:
-
Product Collection: The effluent from the reactor is collected, and the product is isolated after solvent evaporation.
Quantitative Data Summary
The following table presents data for the synthesis of 1,2,3-triazoles in a copper tube flow reactor under different conditions.
| Entry | Azide | Alkyne | Temperature (°C) | Additives | Flow Rate (mL/min) | Isolated Yield (%) |
| 1 | Alicyclic β-amino azide | Phenylacetylene | 100 | None | 0.5 | 61 |
| 2 | Alicyclic β-amino azide | Phenylacetylene | rt | DIEA + HOAc | 0.5 | 96 |
| 3 | Alicyclic β-amino azide | Diethyl acetylenedicarboxylate | 100 | None | 0.5 | 98 |
| 4 | Alicyclic β-amino azide | Diethyl acetylenedicarboxylate | rt | DIEA + HOAc | 0.5 | 97 |
Data is based on the synthesis of novel β-aminocyclohexanecarboxylic acid derivatives.[2][11][12]
Safety Considerations
-
Organic azides are potentially explosive and should be handled with care. Flow chemistry mitigates some of the risks associated with their use by minimizing the reaction volume at any given time.
-
High-pressure and high-temperature reactions should be conducted behind a blast shield.
-
Ensure proper ventilation to avoid inhalation of solvent vapors.
Conclusion
Continuous flow synthesis of 1,2,3-triazoles offers a safe, efficient, and scalable alternative to traditional batch methods. The protocols outlined above, using either a packed-bed heterogeneous catalyst or a simple copper tube reactor, provide versatile platforms for the synthesis of a diverse range of triazole-containing molecules. These methods are particularly valuable for drug discovery and development, where rapid library synthesis and process optimization are crucial. The transition from batch to continuous flow not only enhances safety but also often leads to improved yields and purity.[6]
References
- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production [beilstein-journals.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] A practical flow synthesis of 1,2,3-triazoles | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Designing 1,2,3-Triazole-Based Fluorescent Probes for Molecular Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole ring system, readily synthesized via the highly efficient and versatile Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, has emerged as a privileged scaffold in the design of fluorescent probes for molecular imaging.[1][2] Its stable, aromatic nature and ability to act as a linker between a fluorophore and a recognition moiety make it an ideal component for creating sophisticated molecular sensors.[3][4] These probes are instrumental in visualizing and quantifying a wide range of biological analytes, including metal ions, anions, and biomolecules, within complex biological systems.[5][6][7] The inherent modularity of the "click" chemistry approach allows for the straightforward introduction of diverse functional groups, enabling the fine-tuning of photophysical properties and target specificity.[1][8] This document provides detailed application notes and protocols for the design, synthesis, and utilization of 1,2,3-triazole-based fluorescent probes in molecular imaging.
A key advantage of many 1,2,3-triazole-based probes is their capacity for "turn-on" fluorescence upon target binding.[9] This phenomenon, often governed by mechanisms such as Photoinduced Electron Transfer (PeT), results in a significant increase in fluorescence intensity only when the probe interacts with its analyte.[4] This minimizes background signal and enhances the signal-to-noise ratio, which is crucial for sensitive detection in cellular environments.[9]
Design Strategies
The design of a 1,2,3-triazole-based fluorescent probe typically involves three key components: a fluorophore, a 1,2,3-triazole linker, and a recognition moiety (receptor) for the target analyte.
-
Fluorophore: The choice of fluorophore dictates the photophysical properties of the probe, such as its absorption and emission wavelengths, quantum yield, and Stokes shift. Common fluorophores integrated into triazole-based probes include coumarin, fluorescein, rhodamine, and BODIPY derivatives.[]
-
1,2,3-Triazole Linker: Synthesized via CuAAC, this stable five-membered ring connects the fluorophore to the recognition moiety. The substituents on the triazole ring can be varied to modulate the electronic properties and solubility of the probe.[8]
-
Recognition Moiety: This unit is responsible for selective binding to the target analyte. The choice of recognition moiety depends on the target of interest and can range from simple chelating agents for metal ions to more complex structures for biomolecules.[5][6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the fundamental principles and a typical workflow for the development and application of 1,2,3-triazole-based fluorescent probes.
Quantitative Data
The photophysical properties of 1,2,3-triazole-based fluorescent probes are critical for their application in molecular imaging. The following table summarizes key quantitative data for a selection of probes from the literature.
| Probe Name/Reference | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Pyrene-Triazole-A[11] | - | ~350 | 436 | 86 | Not Reported |
| Pyrene-Triazole-B[11] | - | ~340 | 415 | 75 | Not Reported |
| Pyrene-Triazole-C[11] | - | ~350 | 436 | 86 | Not Reported |
| 4,5-bis(arylethynyl)-1,2,3-triazole 5h[1] | - | 302 | 609 | 307 | Low |
| 4,5-bis(arylethynyl)-1,2,3-triazole 5i[1] | - | 299 | 588 | 289 | Low |
| 2-aryl-1,2,3-triazole acid 1a (in DMSO)[12] | Protons | Not Reported | ~420 | Not Reported | Not Reported |
| 2-aryl-1,2,3-triazole acid 1b (in DMSO)[12] | Protons | Not Reported | ~440 | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of a 1,2,3-Triazole-Based Fluorescent Probe via CuAAC
This protocol provides a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole. The specific fluorophore-alkyne and receptor-azide will vary depending on the desired probe.
Materials:
-
Fluorophore-alkyne (1 equivalent)
-
Receptor-azide (1 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.2 equivalents)
-
Solvent (e.g., a mixture of t-BuOH and H₂O, or DMF)
-
Nitrogen or Argon gas
-
Stirring plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
Dissolve the fluorophore-alkyne (1 eq.) and receptor-azide (1 eq.) in the chosen solvent in the reaction vessel.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.
-
Add the copper(II) sulfate pentahydrate (0.1 eq.) to the reaction mixture, followed by the sodium ascorbate solution. The solution should change color, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction mixture at room temperature under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.[13][14]
-
Upon completion, the reaction mixture may be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure 1,2,3-triazole fluorescent probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Characterization of Photophysical Properties
Materials:
-
Synthesized 1,2,3-triazole probe
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS buffer)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO.
-
Absorption Spectroscopy:
-
Prepare a dilute solution of the probe (e.g., 10 µM) in the desired solvent.
-
Record the absorption spectrum using the UV-Vis spectrophotometer, typically from 200 to 800 nm.
-
Determine the wavelength of maximum absorption (λabs).
-
-
Fluorescence Spectroscopy:
-
Using the same solution, record the fluorescence emission spectrum using the fluorometer. Excite the sample at its λabs.
-
Determine the wavelength of maximum emission (λem).
-
Calculate the Stokes shift (λem - λabs).
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance and integrated fluorescence intensity of the probe solution and a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) at the same excitation wavelength.
-
Ensure the absorbance of both solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Calculate the quantum yield of the probe using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Protocol 3: Live-Cell Imaging
This protocol provides a general guideline for imaging intracellular analytes using a 1,2,3-triazole-based fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific probe and cell line.[5][15]
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
1,2,3-triazole fluorescent probe stock solution (in DMSO)
-
Confocal laser scanning microscope
-
Glass-bottom imaging dishes or chamber slides
Procedure:
-
Cell Culture:
-
Culture the cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells onto glass-bottom imaging dishes or chamber slides and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in serum-free cell culture medium. The final concentration typically ranges from 1 to 10 µM. It is important to perform a concentration-dependent toxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration.[1]
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C. The incubation time should be optimized for sufficient probe uptake and minimal cytotoxicity.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove excess, unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the cells.
-
Place the imaging dish on the stage of the confocal microscope.
-
Excite the cells with the appropriate laser line corresponding to the probe's excitation wavelength and collect the emission using a suitable filter set.
-
Capture images and, if studying dynamic processes, acquire time-lapse series.
-
-
Controls:
-
Include control experiments, such as imaging unstained cells to assess autofluorescence and cells treated with the vehicle (DMSO) alone.
-
For probes designed to detect a specific analyte, include positive and negative controls (e.g., cells pre-treated with the analyte or a chelator, respectively).
-
By following these guidelines and protocols, researchers can effectively design, synthesize, and apply novel 1,2,3-triazole-based fluorescent probes for a wide range of molecular imaging applications, contributing to a deeper understanding of complex biological processes.
References
- 1. 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Microscopy Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 11. The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 1,2,3-Triazoles
Welcome to the technical support center for the regioselective synthesis of 1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving regioselectivity in 1,2,3-triazole synthesis?
A1: The regioselectivity of the 1,3-dipolar cycloaddition between an azide and an alkyne is primarily controlled by the catalyst employed. The uncatalyzed Huisgen cycloaddition often results in a mixture of 1,4- and 1,5-regioisomers.[1][2][3] For specific isomers, two main catalytic systems are used:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method almost exclusively yields 1,4-disubstituted 1,2,3-triazoles.[1][4][5] It is widely used due to its reliability, mild reaction conditions, and high yields.[6][7]
-
Ruthenium(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction directs the synthesis towards the formation of 1,5-disubstituted 1,2,3-triazoles.[1][8][9] It is particularly useful for synthesizing the less common 1,5-isomer and can also be used with internal alkynes to produce fully substituted triazoles.[8][10]
Q2: What factors, other than the catalyst, influence the regioselectivity and success of the reaction?
A2: Besides the crucial choice of a copper or ruthenium catalyst, several other factors can impact the reaction's outcome:
-
Solvent: The choice of solvent can affect reaction rates. Polar solvents like DMSO and water can enhance the rate of CuAAC reactions.[1]
-
Temperature: While the catalyst is the dominant factor for regioselectivity, temperature can influence reaction rates and the formation of byproducts.[1]
-
Ligands: In CuAAC, ligands are often used to stabilize the Cu(I) oxidation state and prevent catalyst deactivation, especially in biological applications.[7][11]
-
Substrate Electronics and Sterics: The electronic and steric properties of the azide and alkyne substituents can influence reaction rates and, in some cases, regioselectivity, particularly in RuAAC with internal alkynes.[8][12]
Q3: What are common side reactions in CuAAC, and how can they be minimized?
A3: A common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diacetylene byproduct. This is often promoted by the presence of oxygen. To minimize this, it's crucial to maintain the copper catalyst in the Cu(I) oxidation state. This can be achieved by:
-
Using a reducing agent, such as sodium ascorbate, to reduce any oxidized Cu(II) back to Cu(I).[7][13]
-
Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[14]
-
Using ligands that protect the Cu(I) catalyst from oxidation.[11]
Q4: Can I synthesize 1,4,5-trisubstituted 1,2,3-triazoles using these methods?
A4: Yes, it is possible to synthesize 1,4,5-trisubstituted (fully substituted) 1,2,3-triazoles. Ruthenium-catalyzed cycloadditions (RuAAC) are effective for the reaction of organic azides with internal alkynes, directly yielding fully substituted triazoles.[8][12] There are also methods involving CuAAC where a third component is introduced to functionalize the C-5 position.[15][16]
Troubleshooting Guides
Issue 1: Low or No Yield of 1,4-Disubstituted 1,2,3-Triazole (CuAAC)
| Possible Cause | Troubleshooting Step |
| Inactive Copper Catalyst | Ensure you are using a Cu(I) source or a Cu(II) source with a reducing agent (e.g., CuSO₄ with sodium ascorbate). If preparing the Cu(I) catalyst in situ, ensure the reducing agent is fresh and added correctly.[7] |
| Oxygen Contamination | Degas your solvents and run the reaction under an inert atmosphere (Ar or N₂). Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II).[13] |
| Precipitation of Reactants or Catalyst | Try a different solvent system to improve solubility. For example, THF/t-BuOH/H₂O is a common mixture, but if precipitation occurs, consider solvents like DMF or DMSO.[11][17] |
| Inhibitory Functional Groups | Certain functional groups on your azide or alkyne might interfere with the catalyst. Protect sensitive functional groups if necessary. |
| Poor Quality Reagents | Ensure the purity of your azide and alkyne starting materials. Impurities can inhibit the catalyst. |
Issue 2: Formation of a Mixture of Regioisomers (1,4- and 1,5-isomers)
| Possible Cause | Troubleshooting Step |
| Uncatalyzed Thermal Reaction | If the reaction is run at elevated temperatures without a catalyst, the uncatalyzed Huisgen cycloaddition can occur, leading to a mixture of isomers.[2][3] Ensure your catalyst is active and present in a sufficient amount. |
| Incorrect Catalyst for Desired Isomer | Double-check that you are using the correct catalyst for the desired regioisomer. Use a copper(I) source for the 1,4-isomer and a ruthenium(II) source for the 1,5-isomer.[1][8] |
| Metal-Free Reaction Conditions | Certain metal-free "click" reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), can lack regiospecificity.[4][11] If you require a single isomer, a catalyzed reaction is generally preferred. |
Issue 3: Difficulty in Purifying the Triazole Product
| Possible Cause | Troubleshooting Step |
| Copper Contamination | Residual copper from the catalyst can be difficult to remove as it may chelate with the triazole product.[18] Wash the product with an aqueous solution of a chelating agent like EDTA.[18] Alternatively, filtering through a short plug of silica gel or activated carbon can sometimes help.[18] |
| Co-elution with Byproducts | Optimize your column chromatography conditions (e.g., solvent system, silica gel type) to improve separation from byproducts like alkyne homocoupling products.[19] |
| Product Precipitation during Workup | If the product precipitates during aqueous workup, it may trap impurities. Try different extraction solvents or purification techniques like recrystallization. |
Data Summary
Table 1: Comparison of Catalytic Systems for Regioselective Triazole Synthesis
| Catalyst System | Predominant Isomer | Typical Reaction Conditions | Advantages | Limitations |
| Copper(I) | 1,4-disubstituted | Room temperature, aqueous or organic solvents.[3] | High yields, excellent regioselectivity, mild conditions, wide functional group tolerance.[4][6] | Sensitive to oxygen, potential for catalyst-induced side reactions, requires terminal alkynes.[11][13] |
| Ruthenium(II) | 1,5-disubstituted | Room temperature to elevated temperatures, organic solvents (e.g., DCE, Toluene).[9][12] | High regioselectivity for 1,5-isomer, tolerates internal alkynes for trisubstituted triazoles.[8][10] | Catalyst can be more expensive, may require inert atmosphere. |
| Iron(III) | 1,5-disubstituted | DMF, can vary with substrates.[20] | Provides access to 1,5-isomers with a less expensive metal catalyst.[20] | Newer method, scope may be less explored than RuAAC. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a reaction vessel, dissolve the organic azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) in water.
-
Reaction Initiation: Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[19]
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)
This protocol is adapted from literature procedures and may require optimization.[12]
-
Reactant Preparation: In a reaction vessel purged with an inert gas (e.g., Argon), dissolve the organic azide (1.0 equiv) and the terminal alkyne (1.05 equiv) in a dry, degassed solvent such as 1,2-dichloroethane (DCE) or toluene.[12]
-
Catalyst Addition: Add the ruthenium catalyst, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄ (0.01-0.02 equiv), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 45-80 °C).[12]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel to afford the 1,5-disubstituted triazole.[12]
Visualizations
Caption: Catalytic cycle for the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Proposed mechanism for the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Caption: Troubleshooting workflow for low yield in regioselective triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. scielo.br [scielo.br]
- 6. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the efficient synthesis of 1,2,3-triazoles.
Troubleshooting Guide
This guide addresses frequent challenges encountered during CuAAC reactions in a question-and-answer format, providing targeted solutions to improve reaction yields and purity.
Q1: My reaction yield is low or I'm observing no product formation. What are the first things I should check?
A1: When faced with a low-yielding click reaction, a systematic investigation of the catalyst, reagents, and reaction environment is crucial.[1] Start by assessing the following:
-
Copper Catalyst Activity: The catalytic cycle relies on the copper(I) oxidation state.[2] Ensure your copper source is active and the reducing agent, typically sodium ascorbate, is fresh.[3][4]
-
Reagent Purity: The purity of the azide, alkyne, and solvents can significantly impact the reaction's success.[1] Use high-purity reagents and consider purifying starting materials if impurities are suspected.
-
Reaction Environment: The presence of oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[3] Degassing solvents by sparging with an inert gas like argon or nitrogen is highly recommended.[3] For highly sensitive reactions, working under an inert atmosphere in a glovebox is ideal.[3]
Q2: I'm using a reducing agent, but the reaction is still sluggish. How can I improve catalyst performance?
A2: Even with a reducing agent, the Cu(I) catalyst can be prone to oxidation or disproportionation.[5] The use of a stabilizing ligand is critical to protect the catalyst and accelerate the reaction.[1][2][6]
-
Ligand Selection: Nitrogen-based ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are widely used to stabilize the Cu(I) catalyst.[3] THPTA is particularly well-suited for bioconjugation reactions due to its high water solubility.[1][3]
-
Ligand-to-Copper Ratio: The ratio of ligand to copper can significantly affect the reaction rate. A ratio of 1:1 to 5:1 is typically recommended, with an excess of ligand often being beneficial, especially in bioconjugation, to protect sensitive biomolecules from oxidative damage.[1][6][7]
Q3: I'm observing a precipitate in my reaction mixture. What could be the cause?
A3: Precipitate formation can arise from several sources:
-
Insoluble Copper Species: If the reducing agent is added before the ligand has complexed with the copper, insoluble copper species may form.[3][6] It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[3]
-
Substrate Aggregation: In bioconjugation, hydrophobic regions of biomolecules can collapse in aqueous solutions, burying the alkyne or azide groups and making them inaccessible.[8] Adding co-solvents like DMSO or using denaturing conditions may be necessary to improve solubility.[8]
-
Copper-Alkyne Complex: Some alkynes, like propiolic acid, can form insoluble complexes with copper(I), which appear as a red or purple precipitate.[9] Using a coordinating solvent like acetonitrile might help, though it can sometimes compete in the reaction.[9]
Q4: My reaction is producing side products. How can I increase the selectivity for the desired triazole?
A4: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, forming a diyne.[10] This can be minimized by:
-
Excluding Oxygen: As mentioned, degassing solvents and using an inert atmosphere are crucial to prevent oxidative side reactions.[3]
-
Using a Ligand: A suitable ligand can help prevent the formation of unreactive polynuclear copper(I) acetylides, which can lead to side products.[10]
-
Fresh Reducing Agent: A fresh and adequate amount of sodium ascorbate helps maintain a reducing environment, disfavoring oxidative pathways.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for the reagents in a CuAAC reaction?
A1: The order of reagent addition can significantly influence the reaction's outcome. A generally recommended procedure is as follows:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.[3]
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[3][6] Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before it is complexed by the ligand.[6]
Q2: How does the choice of solvent affect the reaction yield?
A2: The CuAAC reaction is compatible with a wide range of solvents, and the primary consideration should be the solubility of all reactants.[3] Mixtures of water with organic solvents such as DMSO, THF, or tBuOH are commonly used.[2][3] For bioconjugation applications, aqueous buffers are typical.[3]
Q3: What is the ideal temperature for a CuAAC reaction?
A3: CuAAC reactions are generally conducted at room temperature (20-25°C).[2] However, for sluggish reactions or with sterically hindered substrates, gentle heating to 40-50°C can be beneficial.[3] In some cases, higher temperatures may be required to achieve a reasonable reaction rate.[3]
Q4: Which copper source is best for CuAAC reactions?
A4: The most convenient method for generating the active Cu(I) catalyst is the in situ reduction of a Cu(II) salt, with copper(II) sulfate (CuSO₄) being the most common choice.[2][8] While Cu(I) salts like CuI can be used directly, they are often less stable.[7] The use of cuprous iodide is not recommended when maximal reaction rates are desired as iodide ions can interfere with the catalytic cycle.[7]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing your CuAAC reaction. These are starting points and may require further optimization for specific substrates.
| Parameter | Recommended Range | Notes |
| Copper Concentration | 50 µM to 500 µM | For most applications, concentrations between 50 and 100 µM are effective.[6] |
| Ligand:Copper Ratio | 1:1 to 5:1 | An excess of ligand can be beneficial, especially in bioconjugation.[1][7] |
| Reducing Agent (Sodium Ascorbate) | 1 mM to 10 mM | A fresh solution should always be used.[1][3][4] |
| Reactant Stoichiometry (Alkyne:Azide) | 1:1 to 1:5 (or 5:1) | A slight excess (1.1 to 2-fold) of one reactant is often used to drive the reaction to completion.[1][2] |
| Temperature | Room Temperature (20-25°C) to 50°C | Gentle heating can be applied for slow reactions.[2][3] |
Table 1: General Optimization Parameters for CuAAC Reactions.
| Copper Source | Ligand | Solvent | Temperature (°C) | Yield (%) |
| CuSO₄/KI | None | Various | 90 | Variable, up to high yields |
| CuI | PPh₃ | None (neat) | 60 | 85-91 |
| CuSO₄/Sodium Ascorbate | THPTA | Water/DMSO | Room Temp | Near-quantitative |
| CuI | TBTA | tBuOH/H₂O | Room Temp | High |
Table 2: Examples of Reaction Conditions from Literature.[6][10][11][12]
Experimental Protocols
General Protocol for a Standard CuAAC Reaction in Solution
This protocol is a starting point and may require optimization for your specific substrates.
1. Stock Solutions:
-
Azide: 10 mM in a suitable solvent (e.g., DMSO, water).
-
Alkyne: 10 mM in a suitable solvent (e.g., DMSO, water).
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.[3]
-
Ligand (e.g., THPTA): 50 mM in water.[3]
-
Sodium Ascorbate: 100 mM in water (always prepare fresh).[3][4]
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide and alkyne solutions to achieve the desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne).[3]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA ligand solution.[3]
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[3]
-
Gently mix the reaction and allow it to proceed at room temperature.
3. Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, the reaction can be quenched by adding a chelating agent like EDTA.[2]
-
The product can be purified by standard methods such as column chromatography.[13]
General Protocol for CuAAC Bioconjugation
This protocol provides a general guideline for labeling biomolecules.
1. Reagent Preparation:
-
Dissolve the alkyne- or azide-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).[14]
-
Add the corresponding azide or alkyne cargo molecule. A 2-fold excess of the cargo molecule is often used.[8]
-
Prepare a premixed solution of CuSO₄ and an accelerating ligand like THPTA.[14]
-
Prepare a fresh solution of sodium ascorbate.[14]
2. Reaction Procedure:
-
To the buffered solution of the biomolecule and cargo, add the premixed catalyst-ligand solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]
-
Gently mix and allow the reaction to proceed at room temperature or 37°C for 1-4 hours.[14]
3. Purification:
-
The labeled biomolecule can be purified using methods appropriate for the specific molecule, such as size-exclusion chromatography, dialysis, or affinity purification.[14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. reddit.com [reddit.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 1,2,3-Triazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aqueous solubility issues commonly encountered with 1,2,3-triazole derivatives.
Troubleshooting Guides
Problem 1: My 1,2,3-triazole derivative, dissolved in a DMSO stock, precipitates when diluted into my aqueous assay buffer.
This is a frequent issue known as "precipitation upon dilution." It occurs because the compound is soluble in the organic stock solvent (DMSO) but its concentration exceeds its thermodynamic solubility limit in the final aqueous environment.
Immediate Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, typically below 0.5%, to minimize its impact while maintaining compound solubility.
-
Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or N-methyl-2-pyrrolidone (NMP). This can sometimes improve the compound's solubility in the final aqueous solution.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can prevent the compound from crashing out of solution.
If these initial steps fail, more advanced formulation or chemical modification strategies may be necessary. The following diagram illustrates a logical workflow for troubleshooting this common problem.
Caption: Troubleshooting workflow for precipitation issues.
Problem 2: I am observing inconsistent and non-reproducible results in my biological assays.
Inconsistent results are often linked to underlying solubility and stability issues. The actual concentration of the dissolved compound may vary between experiments due to incomplete dissolution or precipitation over time.
Solutions to Improve Reproducibility:
-
Ensure Complete Dissolution: Always visually inspect your stock solutions to confirm the compound is fully dissolved. Sonication or gentle warming may be necessary.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions from your stock solution for each experiment to avoid issues related to compound degradation or precipitation during storage.
-
Consider a Different Solvent: If you suspect instability in DMSO, you could try other organic solvents like N,N-dimethylformamide (DMF), ensuring they are compatible with your assay.
-
Employ a Solubility Enhancement Technique: Using a formulation strategy like cyclodextrin complexation or creating a solid dispersion can provide a more stable and consistently soluble form of your compound.
Frequently Asked Questions (FAQs)
Q1: Why do many 1,2,3-triazole derivatives exhibit low aqueous solubility?
The 1,2,3-triazole ring itself can participate in hydrogen bonding, which can aid solubility. However, these derivatives are often part of larger, more complex molecules with significant hydrophobic regions. The overall solubility is a balance between the hydrophilic character of the triazole ring and any other polar functional groups, and the lipophilicity of the rest of the molecule. Poor solubility is a common issue in drug discovery, as hydrophobic compounds often bind well to target proteins.[1] Near-planar structures and strong intermolecular hydrogen bonds in the solid state can also contribute to low aqueous solubility by making it difficult for water to solvate the individual molecules.[1]
Q2: What are the main strategies to improve the aqueous solubility of my 1,2,3-triazole derivative?
There are three primary approaches to consider, ranging from simple adjustments to more complex chemical modifications.
Caption: Overview of solubility enhancement strategies.
Q3: How much can I expect to improve the solubility of my compound through structural modification?
The degree of improvement is highly dependent on the parent molecule and the specific modifications made. However, systematic variation of substituents can lead to dramatic increases in solubility. For example, in a series of quinolinyltriazole inhibitors of human macrophage migration inhibitory factor (MIF), systematic structural modifications increased the aqueous solubility from 2 µg/mL for the parent compound up to 867 µg/mL for a derivative with an ethyleneoxy substituent.[1]
Data Presentation
Table 1: Effect of Structural Modification on Aqueous Solubility of Quinolinyltriazole MIF Inhibitors
| Compound ID | R Group (Substituent) | ClogP | Aqueous Solubility (µg/mL) | Fold Increase vs. 3a |
| 3a | H (Parent Compound) | 3.6 | 2 | 1x |
| 3d | Methoxyethoxy | 3.3 | 24 | 12x |
| 3e | Ethoxyethoxy | 3.7 | 21 | 10.5x |
| 3g | (4-Methylpiperazin-1-yl)ethyl | 3.5 | 451 | 225.5x |
| 3h | Morpholinoethyl | 2.8 | 867 | 433.5x |
| 5b | Methoxy (at different position) | 3.8 | 47 | 23.5x |
Data sourced from a systematic study on quinolinyltriazole MIF inhibitors.[1]
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate a hydrophobic "guest" molecule (your 1,2,3-triazole derivative) within their central cavity, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile.
Objective: To prepare a 1,2,3-triazole derivative/HP-β-CD inclusion complex to increase aqueous solubility.
Materials:
-
1,2,3-triazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer, shaker, or sonicator
-
Centrifuge
-
0.22 µm syringe filters
Methodology:
-
Preparation of HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0%, 2%, 5%, 10%, 20% w/v) in your desired buffer.
-
Addition of Compound: Add an excess amount of the powdered 1,2,3-triazole derivative to each HP-β-CD solution. Ensure enough solid is present to saturate the solution.
-
Equilibration: Seal the containers and shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to allow the system to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the excess, undissolved compound.
-
Sample Collection: Carefully collect the supernatant. For further accuracy, filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Concentration Analysis: Determine the concentration of the dissolved 1,2,3-triazole derivative in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the solubility of the compound in that specific HP-β-CD solution.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Solid dispersions involve dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix. This enhances the dissolution rate and apparent solubility by preventing the formation of a stable crystal lattice.
Objective: To prepare a solid dispersion of a 1,2,3-triazole derivative with a hydrophilic polymer to improve its dissolution characteristics.
Materials:
-
1,2,3-triazole derivative
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene Glycol 6000 (PEG 6000))
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Solvent Selection: Choose a common volatile organic solvent in which both the 1,2,3-triazole derivative and the selected polymer are readily soluble.
-
Dissolution: Dissolve the drug and the polymer in the selected solvent in a round-bottom flask at a specific drug-to-polymer weight ratio (e.g., 1:1, 1:3, 1:5). Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). The evaporation should be controlled to form a thin film on the flask wall.
-
Drying: Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to ensure complete removal of any residual solvent.
-
Final Product Preparation: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve for uniform particle size.
-
Characterization (Optional but Recommended): Characterize the solid state of the dispersion to confirm its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Protocol 3: Synthesis of a Water-Soluble Phosphate Ester Prodrug
For 1,2,3-triazole derivatives containing a hydroxyl (-OH) group, converting it into a phosphate ester can dramatically increase aqueous solubility. The phosphate group is ionizable and highly hydrophilic.
Objective: To synthesize a phosphate ester prodrug of a hydroxyl-containing 1,2,3-triazole derivative.
Materials:
-
Hydroxyl-containing 1,2,3-triazole derivative
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous pyridine or triethylamine (as a base and solvent)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (as solvent)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis under anhydrous conditions
Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxyl-containing 1,2,3-triazole derivative in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Phosphorylating Agent: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled, stirred solution. The reaction is exothermic and moisture-sensitive.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction mixture by adding it to ice-cold water or a cold saturated aqueous solution of sodium bicarbonate.
-
Workup: If a co-solvent like DCM was used, separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. If pyridine was the solvent, perform an aqueous extraction to remove the pyridine, followed by purification.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product (the phosphate ester prodrug) using an appropriate technique, such as column chromatography on silica gel or recrystallization, to obtain the final, highly water-soluble product.
References
Technical Support Center: Optimization of the Huisgen 1,3-Dipolar Cycloaddition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".
Troubleshooting Guide
This guide addresses common issues encountered during the Huisgen 1,3-dipolar cycloaddition in a question-and-answer format.
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: I am observing a very low yield or no product in my CuAAC reaction. What are the potential causes and how can I resolve this?
Answer: Low yields in CuAAC reactions can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Inactive Catalyst: The CuAAC reaction requires Copper(I) as the active catalyst.[2] If you are using a Copper(II) salt like CuSO₄, ensure that a reducing agent such as sodium ascorbate is added to generate Cu(I) in situ.[2] If you are using a Cu(I) salt (e.g., CuI, CuBr), make sure it has not been oxidized by exposure to air. The primary cause of deactivation of the catalytically active Cu(I) species is its oxidation to the inactive Cu(II) state, which can be caused by dissolved oxygen in the reaction mixture.[3]
-
Oxygen Contamination: Dissolved oxygen can lead to the oxidative homocoupling of terminal alkynes, a common side reaction known as Glaser coupling.[1] To minimize this, thoroughly degas all solvents and solutions, for instance by sparging with an inert gas like argon or nitrogen for at least 30 minutes.[3] Performing the reaction under an inert atmosphere is crucial.[1][4]
-
Poor Reagent Quality: Ensure the purity of your azide and alkyne starting materials, as impurities can inhibit the catalyst.[4]
-
Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne can result in the incomplete consumption of the limiting reagent.[1] A slight excess of one of the reactants is often employed.
-
Suboptimal Ligand Concentration: Stabilizing ligands, such as TBTA (tris(benzyltriazolylmethyl)amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), are often crucial for protecting the Cu(I) catalyst from oxidation and disproportionation, thereby enhancing the reaction rate.[3][4] Ensure you are using the correct ligand-to-copper ratio.
-
Solubility Issues: Poor solubility of reactants in the chosen solvent is a common problem.[1] Consider screening different solvents or using a co-solvent system (e.g., DMSO/H₂O, THF/H₂O) to improve solubility.[1][4] Water is often an excellent solvent for this reaction.[2]
-
Low Temperature: While many CuAAC reactions proceed efficiently at room temperature, some systems may benefit from gentle heating.[2]
-
Steric Hindrance: Bulky functional groups near the azide or alkyne can impede the reaction.[1] In such cases, prolonged reaction times or an increase in temperature may be necessary.[1]
Issue 2: Side Product Formation
Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
Answer: The most common side reaction in CuAAC is the homodimerization of the terminal alkyne (Glaser coupling), which is promoted by the oxidation of Cu(I) to Cu(II).[4]
-
Minimizing Alkyne Homodimerization:
-
Deoxygenation: Thoroughly deoxygenate your reaction mixture and maintain an inert atmosphere (nitrogen or argon).[4]
-
Reducing Agent: Use a sufficient concentration of a reducing agent like sodium ascorbate to keep the copper in the +1 oxidation state.[4]
-
Ligands: Employing a stabilizing ligand can also help to suppress this side reaction.
-
Issue 3: Reaction is Sluggish or Stalls
Question: My CuAAC reaction is very slow or appears to have stopped before completion. What can I do to improve the reaction rate?
Answer: A sluggish reaction can be due to several factors, many of which overlap with the causes of low yield.
-
Catalyst Activity: Re-evaluate the activity of your copper catalyst. Ensure an active Cu(I) species is present.
-
Temperature: Consider a moderate increase in the reaction temperature.[2]
-
Concentration: Increasing the concentration of the reactants may improve the reaction rate.
-
Ligand Choice: The choice of ligand can significantly impact the reaction kinetics. Screening different ligands could be beneficial.
-
pH: The CuAAC reaction is generally robust over a wide pH range (4-12).[2] However, for specific applications like bioconjugation, the optimal pH may be narrower (typically 7-9) to maintain the stability of the biomolecules.[2]
Frequently Asked Questions (FAQs)
Q1: What is the role of a ligand in the CuAAC reaction?
A1: Stabilizing ligands, which are typically nitrogen-based chelators, play a crucial role in the CuAAC reaction.[3] They coordinate with the Cu(I) ion to:
-
Protect the catalyst from oxidation to the inactive Cu(II) state by atmospheric oxygen.[3]
-
Prevent the disproportionation of Cu(I) into Cu(0) and Cu(II).[3]
-
Enhance the reaction rate by maintaining the copper in a catalytically active state.[3]
Q2: How do I choose the right solvent for my CuAAC reaction?
A2: The choice of solvent is critical for ensuring that all reactants are sufficiently soluble.[4] A variety of solvents can be used, and screening may be necessary to find the optimal one for your specific substrates. Common choices include:
-
Water[4]
-
t-Butanol[4]
-
DMSO (Dimethyl sulfoxide)[4]
-
DMF (Dimethylformamide)[4]
-
THF (Tetrahydrofuran)[4]
-
Mixtures of organic solvents and water are often effective for dissolving both polar and non-polar reactants.[4]
Q3: What are the typical reaction conditions for a CuAAC reaction?
A3: While optimal conditions can vary, a general starting point for a CuAAC reaction is as follows:
-
Temperature: Room temperature is often sufficient, though gentle heating may be required for less reactive substrates.[2]
-
Atmosphere: An inert atmosphere (nitrogen or argon) is highly recommended to prevent catalyst oxidation.[4]
-
pH: For reactions in aqueous media, a pH between 7 and 9 is common, especially in bioconjugation applications.[2]
Q4: What is the difference between the thermal Huisgen cycloaddition and the copper-catalyzed version (CuAAC)?
A4: The thermal Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between an azide and an alkyne. It typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[5][6] The copper(I)-catalyzed version (CuAAC) is a "click" reaction that proceeds rapidly at room temperature and is highly regioselective, yielding exclusively the 1,4-disubstituted triazole.[6]
Data Presentation
Table 1: Common Copper Sources and Ligands for CuAAC
| Copper Source | Common Ligands | Typical Concentration (mol%) | Notes |
| CuSO₄·5H₂O | TBTA, THPTA | 1-10 | Requires a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.[4] |
| CuI | None required, but ligands can improve performance | 1-5 | Direct source of Cu(I), but can be sensitive to oxidation. |
| CuBr | None required, but ligands can improve performance | 1-5 | Direct source of Cu(I), but can be sensitive to oxidation. |
| Cu(OAc)₂ | TBTA, THPTA | 1-10 | Requires a reducing agent to generate Cu(I) in situ. |
Table 2: Recommended Starting Concentrations for CuAAC Reaction Components
| Component | Typical Concentration Range |
| Azide | 1 equivalent |
| Alkyne | 1 - 1.2 equivalents |
| Copper Source | 0.01 - 0.1 equivalents |
| Ligand | 0.01 - 0.1 equivalents |
| Reducing Agent (e.g., Sodium Ascorbate) | 0.1 - 1 equivalent |
Experimental Protocols
Standard Protocol for a Small-Scale CuAAC Reaction
This protocol describes a general method for performing a CuAAC reaction using CuSO₄ as the copper source and sodium ascorbate as the reducing agent.
Reagent Preparation:
-
Azide and Alkyne Stock Solutions: Prepare stock solutions of your azide and alkyne substrates in a suitable degassed solvent (e.g., a 1:1 mixture of t-butanol and water, or DMSO).
-
Copper(II) Sulfate Solution: Prepare a stock solution of CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium ascorbate in deionized water immediately before use.
-
Ligand Solution: Prepare a stock solution of your chosen ligand (e.g., TBTA or THPTA) in a suitable solvent (e.g., DMSO).
Reaction Setup (under an inert atmosphere):
-
To a reaction vial, add the azide solution (1 equivalent).
-
Add the alkyne solution (1-1.2 equivalents).
-
Add the ligand solution (0.01-0.1 equivalents).
-
Add the CuSO₄ solution (0.01-0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-1 equivalent).
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).
-
Once the reaction is complete, the product can be isolated using standard purification methods.
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Caption: Standard experimental workflow for a CuAAC reaction.
References
Technical Support Center: Troubleshooting the Removal of Copper Catalyst from Triazole Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on effectively removing copper catalysts from triazole products synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." Residual copper can be detrimental to downstream applications, particularly in biological and pharmaceutical contexts, due to its toxicity and potential to interfere with subsequent reactions or assays.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual copper from my triazole product?
A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations.[1] Moreover, the presence of copper can affect the stability and purity of the final product.[1]
Q2: What are the most common methods for removing copper catalysts?
A2: The primary methods for removing residual copper include:
-
Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed through aqueous extraction.[1][2]
-
Aqueous Wash: Washing with solutions like aqueous ammonia or ammonium chloride to form soluble copper-ammonia complexes that can be extracted.[3][4]
-
Solid-Phase Scavengers: Employing resins or functionalized silica (e.g., SiliaMetS® Thiourea) that selectively bind to the copper, which is then removed by filtration.[5][6]
-
Silica Gel Chromatography: Standard column chromatography or filtration through a silica plug can effectively separate the polar copper salts from the desired product.[3]
-
Heterogeneous Catalysis: Using a solid-supported copper catalyst that can be easily removed by filtration at the end of the reaction.[3][7]
Q3: Can the triazole product itself chelate copper, making it difficult to remove?
A3: Yes, the nitrogen atoms in the triazole ring can coordinate with copper ions, leading to a stable complex that is difficult to break.[8] This can make removal by standard washing procedures less effective. In such cases, stronger chelating agents, multiple washes, or the use of scavenger resins may be necessary.[8][9]
Q4: I'm working with a water-soluble product. How does this affect my copper removal strategy?
A4: For water-soluble products, traditional liquid-liquid extraction with an aqueous chelating solution is not feasible as the product would be lost to the aqueous layer.[9] In these cases, alternative methods such as dialysis against a buffer containing EDTA, size exclusion chromatography (SEC), or the use of solid-supported scavenger resins are recommended.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of copper catalysts.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Blue/Green color persists in the organic layer after washing with EDTA or ammonia. | 1. Inefficient chelation. 2. Insufficient number of washes. 3. The product itself chelates copper.[8][9] | 1. Increase the concentration of the chelating agent (e.g., 0.5 M EDTA).[9] 2. Perform multiple extractions until the aqueous layer is colorless.[4][9] 3. Consider using a scavenger resin for more effective removal.[6][9] |
| Low product yield after purification. | 1. Product partitioning into the aqueous layer during extraction (for water-soluble products). 2. Product adsorption onto the solid support (silica, alumina). 3. Product degradation due to pH changes during washing (e.g., with ammonia).[9] | 1. For water-soluble products, use scavenger resins or dialysis.[9] 2. Elute the column with a more polar solvent system.[9] 3. Use a milder chelating agent like EDTA or wash with a buffered solution.[9] |
| Scavenger resin is ineffective. | 1. Insufficient amount of resin used. 2. Inadequate stirring time. 3. The resin is not compatible with the solvent system.[9] | 1. Increase the equivalents of scavenger resin relative to the copper catalyst (a typical loading is 3-5 equivalents).[9] 2. Increase the stirring time (4-16 hours is typical).[9] 3. Consult the manufacturer's guidelines for solvent compatibility.[9] |
| Product is a biomolecule (e.g., protein, DNA) and is sensitive to purification conditions. | 1. Harsh chelating agents or pH can denature the biomolecule. 2. Organic solvents used in chromatography can cause precipitation.[9] | 1. Use dialysis against a buffer containing EDTA.[9] 2. Employ size exclusion chromatography (SEC) or other biocompatible purification methods.[9] |
| Column chromatography fails to remove copper. | 1. The copper-triazole complex may have similar polarity to the product. 2. Copper salts are streaking down the column. | 1. Pre-treat the crude product with an aqueous wash (EDTA or ammonia) or a scavenger before chromatography.[4] 2. Pass the crude mixture through a short plug of silica gel or activated carbon before the main column.[2] |
Data on Copper Removal Efficiency
The following table summarizes the reported efficiency of various copper removal methods.
| Method | Reported Efficiency | Conditions | Reference(s) |
| Aqueous Ammonia Wash | Residual copper < 50 ppm | Two washes of a toluene solution of the product. | [4] |
| Sulfide Precipitation | 97.5% copper removal | Treatment of a 1,000 mg/L copper solution with a sulfide solution. | [10] |
| Ca(OH)₂ Replacement-Precipitation | >99% removal of EDTA-chelated copper | pH 12-13, molar ratio of Ca²⁺ to Cu(II) ≥ 2. | [11] |
| SiliaMetS® Thiourea Scavenger | High product yield, effective copper removal | Used to purify various functional cycloalkynes. | [6] |
Experimental Protocols & Workflows
Below are detailed protocols for common copper removal techniques and a workflow to help select the appropriate method.
Protocol 1: Aqueous Wash with EDTA Solution
This protocol is suitable for organic-soluble products.
-
Reaction Quenching: Once the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).[3]
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 0.1 M to 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.[3][9] Use a volume of EDTA solution equal to the organic layer.
-
Separation: Shake the funnel vigorously and allow the layers to separate. The aqueous layer will often turn blue or green, indicating the formation of the copper-EDTA complex. Drain the aqueous layer.[12]
-
Repeat: Repeat the wash until the aqueous layer is colorless.[4]
-
Brine Wash: Wash the organic layer with brine to remove residual EDTA.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the copper-free product.
Caption: Decision workflow for selecting a copper removal method.
Protocol 2: Solid-Phase Scavenger Resin
This protocol is suitable for both organic- and water-soluble products, avoiding aqueous work-ups.[6][9]
-
Resin Addition: After the reaction is complete, add the scavenger resin (e.g., SiliaMetS® Thiourea, 3-5 equivalents relative to the copper catalyst) to the reaction mixture.[5][9]
-
Stirring: Stir the mixture for a sufficient amount of time, typically 4-16 hours, to allow for complete scavenging of the copper.[9]
-
Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[9]
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the copper-free product.[9]
Caption: Protocol for copper removal using a solid-phase scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. silicycle.com [silicycle.com]
- 7. Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. iwaponline.com [iwaponline.com]
- 11. A simple method for removing chelated copper from wastewaters: Ca(OH)(2)-based replacement-precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
strategies to avoid side reactions in multicomponent synthesis of 1,2,3-triazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions during the multicomponent synthesis of 1,2,3-triazoles, particularly through the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and how can I identify them?
A1: The most prevalent side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct.[1][2] This is promoted by oxygen and the presence of Cu(II) ions.[1] Another common issue is the formation of a mixture of 1,4- and 1,5-regioisomers, which occurs when the uncatalyzed thermal Huisgen cycloaddition competes with the copper-catalyzed pathway.[3] In reactions involving sensitive substrates like proteins, reactive oxygen species (ROS) generated by the copper/ascorbate system can lead to substrate degradation.[1][4]
-
Identification of Glaser Coupling Product: This byproduct is a dimer of your starting alkyne. On a Thin Layer Chromatography (TLC) plate, it typically appears as a less polar spot than the desired triazole.[2] It can be definitively identified by mass spectrometry, which will show a mass corresponding to double the alkyne's molecular weight minus two protons.[5]
-
Identification of Regioisomers: The 1,4- and 1,5-isomers can often be separated by column chromatography and distinguished using NMR spectroscopy.[3][6]
Q2: How can I prevent or minimize the formation of the Glaser coupling byproduct?
A2: Preventing alkyne homocoupling hinges on maintaining a reducing environment and protecting the active Cu(I) catalyst. Key strategies include:
-
Anaerobic Conditions: Thoroughly degas all solvents and reaction mixtures by bubbling with an inert gas like nitrogen or argon.[1][5] Running the entire reaction under an inert atmosphere is crucial.[1]
-
Sufficient Reducing Agent: Use an adequate amount of a reducing agent, such as sodium ascorbate, to generate and maintain copper in its active Cu(I) oxidation state.[1][3] This rapidly reduces any dissolved oxygen and converts any generated Cu(II) back to Cu(I).[7]
-
Copper-Stabilizing Ligands: Employ ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). These ligands protect the copper catalyst from oxidation, accelerate the desired reaction, and can reduce the formation of side products.[1][7]
Q3: I am observing a mixture of 1,4- and 1,5-substituted triazoles. What causes this loss of regioselectivity?
A3: The formation of the 1,5-regioisomer indicates that the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition is competing with the desired Cu(I)-catalyzed pathway.[3] The thermal reaction lacks regioselectivity and produces both isomers.[8] This typically happens under two conditions:
-
Insufficient Active Catalyst: If the concentration of the active Cu(I) catalyst is too low, the catalyzed reaction slows, allowing the thermal pathway to become significant.[3]
-
High Reaction Temperatures: Elevated temperatures can favor the uncatalyzed thermal reaction.[3] It is best to run CuAAC reactions at or near room temperature unless substrate reactivity requires gentle heating.[3]
Q4: My biomolecule (e.g., protein, peptide) appears to be degrading or aggregating during the CuAAC reaction. What is the cause and how can it be prevented?
A4: This is often caused by reactive oxygen species (ROS) generated by the Cu(II)/ascorbate system, which can lead to the oxidation of sensitive amino acid residues.[1] Additionally, byproducts of ascorbate oxidation can be electrophilic and react with lysine or arginine side-chains, causing covalent modification or crosslinking.[4]
-
Prevention Strategies:
-
Use a water-soluble Cu(I)-stabilizing ligand like THPTA. Ligands can accelerate the reaction and reduce the generation of ROS.[1]
-
Add aminoguanidine to the reaction mixture, which can help suppress side reactions with arginine residues by intercepting reactive byproducts.[1][4]
-
Ensure all buffers are freshly prepared and thoroughly degassed.
-
Q5: The reaction is very slow or does not go to completion. What are some potential causes?
A5: A sluggish reaction can be due to several factors:
-
Catalyst Inactivity: Ensure your copper source and reducing agent are of good quality and that the reducing agent is added fresh.[3]
-
Catalyst Poisoning: Functional groups, especially thiols (cysteines), can coordinate strongly with the copper catalyst and inhibit its activity.[2]
-
Steric Hindrance: If the azide or alkyne is sterically hindered, the reaction rate can be significantly slower. Gentle heating (e.g., 40-60 °C) may be required.[3]
-
Incorrect Stoichiometry: Optimize the molar ratio of your reactants. A slight excess of one component can sometimes drive the reaction to completion.[5]
Troubleshooting Guide
| Observed Problem | Probable Cause | Recommended Solution(s) |
| Appearance of a non-polar byproduct, confirmed as alkyne dimer by MS. | Oxidative homocoupling (Glaser coupling) due to the presence of O₂ and Cu(II).[1][2] | 1. Thoroughly degas all solvents and reagents.[5]2. Run the reaction under an inert (N₂ or Ar) atmosphere.[1]3. Ensure an adequate excess of sodium ascorbate (at least 10 mol%) is used.[8]4. Add a Cu(I) stabilizing ligand (e.g., THPTA, TBTA).[1] |
| Formation of a mixture of 1,4- and 1,5-regioisomers. | Competition from the uncatalyzed thermal Huisgen cycloaddition.[3] | 1. Ensure sufficient active Cu(I) catalyst is present (typically 1-5 mol%).[3]2. Avoid excessively high reaction temperatures.[3]3. Confirm the purity of reagents; impurities may inhibit the catalyst. |
| Low yield or product degradation when using sensitive biomolecules. | 1. Oxidation of substrate by Reactive Oxygen Species (ROS).[1]2. Modification by ascorbate oxidation byproducts.[4] | 1. Use a protective, water-soluble ligand such as THPTA (use at least 5 equivalents relative to copper).[4]2. Add aminoguanidine to scavenge reactive carbonyl byproducts.[4]3. Work at the lowest effective catalyst concentration. |
| Reaction stalls or fails to initiate. | 1. Catalyst poisoning by other functional groups (e.g., thiols).[2]2. Poor quality or inactive reagents.3. Precipitation of copper-acetylide complexes.[5] | 1. Protect potentially interfering functional groups if possible.2. Increase catalyst loading.[3]3. Use fresh, high-purity reagents and solvents.4. If precipitation occurs, try a more coordinating solvent like acetonitrile.[5] |
Data Presentation: Impact of Reaction Conditions on Side Product Formation
The following table summarizes the expected outcomes under different reaction conditions for a typical CuAAC reaction.
| Condition | Atmosphere | Reducing Agent (Na-Ascorbate) | Cu(I) Ligand | Expected 1,4-Triazole Yield | Expected Glaser Byproduct |
| Ideal | Inert (N₂/Ar) | 10-20 mol% | 5-10 mol% | Excellent (>95%) | Minimal to None |
| Standard | Air | 10-20 mol% | None | Good to Excellent | Low to Moderate |
| Sub-optimal | Air | < 5 mol% or omitted | None | Poor to Moderate | Significant |
| No Reductant | Inert (N₂/Ar) | None | None | Very Low / None | Low |
| Bioconjugation | Inert (N₂/Ar) | 10-20 mol% | THPTA (5 eq to Cu) | Excellent | Minimal |
Experimental Protocols
Protocol 1: General CuAAC Synthesis to Minimize Side Reactions
This protocol describes a general procedure for synthesizing a 1,4-disubstituted 1,2,3-triazole using in situ generation of Cu(I).
Materials:
-
Alkyne (1.0 mmol, 1.0 eq)
-
Azide (1.0 mmol, 1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent (e.g., 1:1 mixture of tert-Butanol:water, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the alkyne and azide in the solvent system.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes while stirring.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water).
-
To the stirring, degassed solution of alkyne and azide, first add the sodium ascorbate solution.[3]
-
Then, add the CuSO₄·5H₂O solution to initiate the reaction.
-
Maintain the reaction under a positive pressure of inert gas and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the crude product can be worked up by diluting with water, extracting with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.[3] The product can then be purified by column chromatography.[9]
Protocol 2: CuAAC for Bioconjugation on Sensitive Substrates
This protocol is adapted for reactions with sensitive biomolecules where preventing oxidative damage is critical.
Materials:
-
Azide-modified biomolecule (e.g., protein) in a biocompatible buffer (e.g., PBS, pH 7.4)
-
Alkyne reagent (e.g., DBCO derivative, 5-10 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Aminoguanidine hydrochloride
Procedure:
-
Prepare stock solutions: 100 mM THPTA in water, 50 mM CuSO₄·5H₂O in water, 500 mM sodium ascorbate in water (prepare fresh), and 500 mM aminoguanidine in water.
-
In a microcentrifuge tube, combine the azide-modified biomolecule and aminoguanidine (final concentration ~5 mM).
-
In a separate tube, prepare the catalyst premix. Add the THPTA solution, then the CuSO₄·5H₂O solution. The final ratio of THPTA to copper should be at least 5:1.[4]
-
Add the alkyne reagent to the biomolecule solution.
-
To initiate the reaction, add the catalyst premix to the biomolecule/alkyne mixture, followed immediately by the freshly prepared sodium ascorbate solution. The final concentration of the catalyst is typically 0.1-1 mM.
-
Incubate the reaction at room temperature or 37 °C, with gentle mixing.
-
Monitor the reaction progress if possible (e.g., via SDS-PAGE gel shift or mass spectrometry).
-
Purify the conjugated biomolecule using a suitable method like size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.[1]
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating common side reactions.
Caption: Interrelationship between key reaction parameters and major product outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Techniques for Isomeric Mixtures of 1,2,3-Triazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of isomeric mixtures of 1,2,3-triazoles. This resource offers detailed methodologies and comparative data to assist in overcoming common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric mixtures of 1,2,3-triazoles I am likely to encounter?
A1: The most prevalent isomeric mixtures are the 1,4-disubstituted and 1,5-disubstituted regioisomers of 1,2,3-triazoles. The formation of these isomers is highly dependent on the synthetic methodology employed. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) selectively produces 1,4-disubstituted triazoles, while the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) yields the 1,5-disubstituted isomers. Uncatalyzed thermal Huisgen cycloadditions can produce mixtures of both regioisomers.
Q2: My 1H NMR spectrum for a purified triazole shows broadened or missing signals. What could be the cause?
A2: This is a common issue arising from residual paramagnetic metal ions, particularly copper(II), from the synthesis. Even trace amounts of copper can cause "selective" distortion or disappearance of NMR signals, which can lead to incorrect structural assignment. Thorough removal of the metal catalyst is crucial to obtain clean NMR spectra.
Q3: How can I effectively remove residual copper catalyst from my triazole product?
A3: Several methods are effective for removing residual copper:
-
Aqueous washes with chelating agents: Washing the organic layer containing your product with an aqueous solution of EDTA (ethylenediaminetetraacetic acid) or ammonia/ammonium chloride can sequester and remove copper ions.
-
Filtration through a silica plug: A quick and often effective method is to pass a solution of your crude product through a short plug of silica gel. The polar copper salts are retained on the silica.
-
Column chromatography: Standard silica gel column chromatography is generally effective at separating the triazole product from copper salts.
-
Use of heterogeneous catalysts: Employing a solid-supported copper catalyst from the outset can simplify removal to a simple filtration step post-reaction.
Q4: What is the best starting point for separating a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers?
A4: For closely related regioisomers, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are often the most effective techniques due to their higher resolving power compared to standard column chromatography. For solid mixtures, fractional crystallization can be a highly effective and scalable method if there is a sufficient difference in the solubility of the isomers.
Q5: Can I use column chromatography to separate 1,4- and 1,5-regioisomers?
A5: While challenging due to the often similar polarities of the isomers, it is possible. Success depends on careful optimization of the stationary and mobile phases. Using a less polar solvent system and a long column to increase the number of theoretical plates can improve separation. Gradient elution is often necessary.
Q6: Are there any specific safety concerns when working with the synthesis and purification of triazoles?
A6: A primary safety concern is the use of organic azides, which can be explosive. It is crucial to handle them with care, avoid high temperatures and friction, and use appropriate personal protective equipment.
Troubleshooting Guides
Issue 1: Co-elution of 1,4- and 1,5-Regioisomers in Column Chromatography
Symptoms:
-
A single, often broad, peak or spot on TLC/column fractions containing both isomers, confirmed by NMR or LC-MS.
-
Inability to achieve baseline separation.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Resolution of Stationary Phase | Switch to a stationary phase with different selectivity. If using silica gel, consider alumina (neutral, acidic, or basic) or a bonded phase like C18 for reversed-phase chromatography. |
| Inappropriate Mobile Phase Polarity | Systematically screen a range of solvent systems with varying polarities. For normal phase, try mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone. A shallow gradient can often resolve closely eluting compounds. |
| Poor Column Efficiency | Use a longer column to increase the theoretical plates. Ensure the column is packed properly and not overloaded. |
| Substituent Effects | The nature of the substituents on the triazole ring can significantly impact polarity. If the substituents are very similar, separation by chromatography becomes more difficult. In such cases, consider derivatization of one isomer to alter its polarity before separation, followed by deprotection. |
Issue 2: Product "Oiling Out" During Recrystallization
Symptoms:
-
Formation of an oil or viscous liquid instead of solid crystals upon cooling the recrystallization solvent.
Possible Causes & Solutions:
| Cause | Solution |
| Melting Point of the Compound is Lower than the Boiling Point of the Solvent | Choose a solvent with a lower boiling point. |
| Solution is Too Concentrated | Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly. |
| Cooling is Too Rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| Presence of Impurities | Try to purify the crude material by another method (e.g., passing through a silica plug) before recrystallization. |
Issue 3: Low Yield After Purification
Symptoms:
-
Significant loss of material during the purification process.
Possible Causes & Solutions:
| Cause | Solution |
| Product is Partially Soluble in the Wash Solvents (Chromatography) | Use a less polar wash solvent if possible, or reduce the volume of the wash. |
| Product is Too Soluble in the Recrystallization Solvent | Choose a solvent in which your product has lower solubility at cold temperatures. You can also try to precipitate the product by adding an anti-solvent. |
| Incomplete Elution from the Column | After your main product has eluted, flush the column with a much more polar solvent to check for any remaining material. |
| Decomposition on Silica Gel | Some compounds can be sensitive to the acidic nature of silica gel. In such cases, use neutral alumina or deactivated silica gel. |
Data Presentation
The following table provides a representative comparison of different purification techniques for a hypothetical mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. The actual results will vary depending on the specific compounds and experimental conditions.
| Purification Technique | Typical Purity of Isolated 1,4-Isomer (%) | Typical Recovery of 1,4-Isomer (%) | Typical Purity of Isolated 1,5-Isomer (%) | Typical Recovery of 1,5-Isomer (%) | Throughput |
| Flash Column Chromatography | 90-98 | 60-85 | 85-95 | 50-75 | High |
| Preparative HPLC | >99 | 70-90 | >99 | 65-85 | Medium |
| Supercritical Fluid Chromatography (SFC) | >99 | 80-95 | >99 | 75-90 | High |
| Fractional Crystallization | >99 | 50-80 | >99 | 40-70 | High (scalable) |
Experimental Protocols
Protocol 1: General Procedure for Separation of 1,4- and 1,5-Regioisomers by Preparative HPLC
This protocol provides a general starting point for the separation of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. Optimization of the column, mobile phase, and gradient will be necessary for specific mixtures.
1. Materials:
-
Crude mixture of 1,4- and 1,5-triazole isomers
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Additives (e.g., formic acid, trifluoroacetic acid, or ammonium hydroxide, if necessary)
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative HPLC column (e.g., C18, Phenyl-Hexyl, or a chiral column if applicable)
2. Method Development (Analytical Scale):
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Using an analytical HPLC system, screen different columns and mobile phase compositions to achieve baseline separation of the two isomers.
-
Start with a generic gradient, for example, 5% to 95% acetonitrile in water over 15 minutes.
-
If separation is poor, try different organic modifiers (e.g., methanol) or add a small amount of acid or base to the mobile phase to improve peak shape.
3. Preparative Scale-Up:
-
Once optimal conditions are found on the analytical scale, scale up the method to a preparative column of the same stationary phase.
-
Dissolve the crude mixture in the mobile phase or a compatible solvent at a high concentration.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to each isomer peak.
-
Combine the fractions for each pure isomer and remove the solvent under reduced pressure.
4. Purity Analysis:
-
Analyze the isolated fractions by analytical HPLC and NMR to confirm purity.
Protocol 2: Purification via Fractional Crystallization
This method is suitable for solid mixtures of isomers with different solubilities.
1. Materials:
-
Crude solid mixture of 1,4- and 1,5-triazole isomers.
-
A range of solvents for solubility testing (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes).
-
Heating and stirring apparatus.
-
Filtration apparatus (e.g., Büchner funnel).
2. Solvent Screening:
-
In small test tubes, test the solubility of the crude mixture in various solvents at room temperature and upon heating.
-
A good solvent for fractional crystallization will dissolve the mixture completely at an elevated temperature, and upon slow cooling, one isomer will crystallize out while the other remains in solution.
3. Crystallization Procedure:
-
Dissolve the crude mixture in the minimum amount of the chosen hot solvent.
-
Slowly cool the solution to room temperature. It is crucial to cool slowly to allow for the selective crystallization of the less soluble isomer.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer.
-
Once crystallization appears complete at room temperature, cool the flask in an ice bath to maximize the yield of the crystallized isomer.
4. Isolation and Analysis:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals.
-
Concentrate the mother liquor (the remaining solution) to obtain the more soluble isomer, which may require further purification.
-
Analyze the purity of the crystallized isomer and the material from the mother liquor by HPLC or NMR.
Mandatory Visualizations
Caption: General experimental workflow for the purification of 1,2,3-triazole isomeric mixtures.
Caption: Logical decision tree for troubleshooting the co-elution of 1,2,3-triazole isomers.
Technical Support Center: Addressing Metabolic Instability of 1,2,3-Triazole-Containing Drugs
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges related to the metabolic instability of 1,2,3-triazole-containing drug candidates.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My 1,2,3-triazole compound shows high clearance in the human liver microsome (HLM) assay. What is my next step?
A1: High clearance in HLM suggests your compound is likely a substrate for cytochrome P450 (CYP) enzymes.[1][2] The next steps involve identifying the specific CYP isoform(s) responsible and pinpointing the site of metabolism.
-
CYP Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2) to determine which isoform metabolizes your compound at the highest rate.
-
Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the structure of the metabolites. This will reveal the "metabolic hotspot" on your compound—the position most susceptible to enzymatic modification.[3]
-
Chemical Inhibition: Incubate your compound in HLM with and without specific CYP inhibitors to see which inhibitor prevents the metabolism of your compound.
Q2: My compound is stable in liver microsomes but shows high clearance in hepatocytes. What could be the cause?
A2: This discrepancy often points to metabolic pathways not present in microsomes.[1][4] The two most common reasons are:
-
Cytosolic Enzyme Metabolism: The compound may be a substrate for cytosolic enzymes like Aldehyde Oxidase (AO). AO is known to metabolize N-containing heterocyclic rings.[5][6][7] To confirm this, run a stability assay using the liver S9 fraction or cytosol, which contain these enzymes.[8]
-
Phase II Metabolism: The compound might be rapidly conjugated by Phase II enzymes (e.g., UGTs, SULTs) that are present and active in hepatocytes but require cofactors that are often not added to microsomal incubations.[2][8] Analysis of hepatocyte samples should be configured to detect potential glucuronide or sulfate conjugates.
Q3: I am observing significant variability in my metabolic stability results between experiments. How can I troubleshoot this?
A3: Inconsistent results can derail a project. The source of variability often lies in experimental parameters or the compound itself.
-
Compound Solubility: Poor solubility is a frequent cause of inconsistent data.[9] Ensure your compound is fully dissolved in the assay buffer at all tested concentrations. Determine the compound's kinetic solubility in the final assay medium.
-
Batch-to-Batch Variability: Newly synthesized batches of a compound can have different impurity profiles.[9] Perform rigorous analytical characterization (e.g., HPLC, LC-MS, NMR) on each new batch to confirm purity and identity.
-
Assay Conditions: Ensure all parameters are consistent: incubation time, protein concentration, cofactor concentrations (especially NADPH), and the final concentration of organic solvent (e.g., DMSO), which should typically be kept below 0.5%.[10]
-
Run Controls: Always include a positive control (a compound with known metabolic liability, like verapamil or testosterone) and a negative control (incubation without NADPH) to ensure the assay is performing as expected.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic enzymes responsible for the degradation of 1,2,3-triazole-containing drugs?
A1: The two main classes of enzymes responsible for the metabolism of 1,2,3-triazole drugs are:
-
Cytochrome P450 (CYP) Enzymes: Located primarily in liver microsomes, these enzymes catalyze oxidative reactions.[11] For triazole-containing compounds, this often involves hydroxylation of the triazole ring itself or adjacent aromatic or aliphatic groups.[3] CYP3A4 is a major enzyme involved in the metabolism of many drugs.[12][13]
-
Aldehyde Oxidase (AO): This is a cytosolic molybdo-flavoenzyme that plays a significant role in the metabolism of drugs containing nitrogenous heterocyclic rings.[14][15] AO-mediated metabolism can be a significant clearance pathway, especially for compounds designed to be stable against CYP450 oxidation.[7]
Q2: What are the most common strategies to improve the metabolic stability of a 1,2,3-triazole compound?
A2: Once a metabolic liability is identified, several medicinal chemistry strategies can be employed:
-
Metabolic Blocking: Introduce substituents at or near the metabolic hotspot to sterically hinder enzyme access or alter the electronic properties of the site. For example, adding a fluorine atom or a methyl group can block hydroxylation.[16]
-
Scaffold Hopping/Isosteric Replacement: Replace a metabolically labile part of the molecule with a more stable ring system. For instance, an electron-rich phenyl ring prone to oxidation could be replaced with a more electron-deficient and stable pyridine or pyrimidine ring.[17]
-
Deuteration: Replacing a hydrogen atom with a deuterium atom at a metabolic hotspot can slow the rate of metabolism due to the kinetic isotope effect, where the C-D bond is stronger and harder to break than a C-H bond.[16]
-
Reduce Lipophilicity: Often, highly lipophilic compounds are more prone to metabolism by CYP enzymes. Reducing the compound's lipophilicity (logP) can sometimes improve metabolic stability.
Q3: Why is the 1,2,3-triazole ring itself sometimes used to enhance metabolic stability?
A3: The 1,2,3-triazole ring is often used as a bioisostere to replace metabolically vulnerable functional groups, most notably the amide bond.[18] Peptides and other drugs containing amide bonds are susceptible to hydrolysis by peptidases and proteases. Replacing an amide with a 1,4-disubstituted 1,2,3-triazole creates a stable mimetic that retains key structural features (e.g., size, planarity, hydrogen bonding capacity) but is resistant to enzymatic cleavage.[18][19]
Visualizations
Caption: A logical workflow for troubleshooting high in vitro clearance.
Quantitative Data Summary
Improving metabolic stability often involves a trade-off with other properties like potency. The table below presents hypothetical, yet realistic, data for a lead compound and its analogs, demonstrating the impact of different medicinal chemistry strategies.
| Compound | Strategy Employed | t1/2 in HLM (min) | CLint in HLM (µL/min/mg) | Target Potency (IC50, nM) |
| Lead-01 | - (Parent Compound) | 5 | 277 | 10 |
| Analog-A | Deuteration at hotspot | 15 | 92 | 12 |
| Analog-B | Fluorine atom to block hotspot | 35 | 40 | 25 |
| Analog-C | Phenyl ring -> Pyridine ring | > 60 | < 23 | 85 |
Data is for illustrative purposes only.
Caption: Major metabolic pathways for 1,2,3-triazole-containing drugs.
Key Experimental Protocols
Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol outlines the measurement of compound depletion over time when incubated with HLM to determine metabolic stability parameters.[20]
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (stored at -80°C)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A/B)
-
Positive control compound (e.g., Verapamil, 10 mM stock)
-
Ice-cold Acetonitrile (ACN) with an internal standard (IS) for quenching
-
96-well incubation and collection plates
2. Procedure:
-
Prepare Master Mix: On ice, prepare a master mix of HLM and buffer. For a final protein concentration of 0.5 mg/mL, mix the required volume of HLM with phosphate buffer. Keep on ice.
-
Aliquot Master Mix: Add the HLM master mix to the wells of the 96-well incubation plate.
-
Initiate Pre-incubation: Place the plate in a shaking water bath at 37°C for 5-10 minutes to pre-warm.
-
Add Compound: Add the test compound to the wells to achieve a final concentration (typically 1 µM). For the "T=0" time point, add the compound to a separate set of wells containing the quenching solution before adding the enzyme mix.
-
Start Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except for negative controls, where buffer is added instead).
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture from the reaction well to a collection plate containing ice-cold ACN with IS to quench the reaction.
-
Sample Processing: Once all time points are collected, seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.[21]
3. Data Analysis:
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine Half-Life (t1/2): Plot the natural log of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life using the formula: t1/2 = 0.693 / k .
-
Calculate Intrinsic Clearance (CLint): Use the half-life and assay parameters to calculate the intrinsic clearance: CLint (µL/min/mg) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein) .[22]
Caption: Experimental workflow for a microsomal metabolic stability assay.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 5. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 6. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 12. Potential impact of cytochrome P450 3A5 in human liver on drug interactions with triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Technical Support Center: Enhancing Azide-Alkyne Cycloaddition Reaction Rates at Room Temperature
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing azide-alkyne cycloaddition reactions at room temperature.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions to enhance reaction rates and yields.
Issue 1: Slow or Incomplete Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
| Potential Cause | Recommended Solutions |
| Catalyst Inactivation | The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] Ensure your solvents are deoxygenated and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] If using a Cu(II) salt with a reducing agent, ensure the reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient quantity.[1] |
| Insufficient Ligand | Ligands stabilize the Cu(I) catalyst, prevent its oxidation, and can significantly accelerate the reaction.[3] Ensure the correct stoichiometry of the ligand to the copper source is used. For bioconjugation, a 5-fold excess of ligand to copper is often recommended to protect biomolecules.[4][5] |
| Inappropriate Solvent | The choice of solvent can impact reaction rates. While many solvents are tolerated, mixtures of water with organic co-solvents like DMSO, t-butanol, or DMF often improve the solubility of reactants and enhance rates.[2][6] |
| Low Reactant Concentration | Reaction kinetics are dependent on the concentration of both the azide and alkyne.[7] If possible, increase the concentration of the limiting reagent. |
| Steric Hindrance | Bulky functional groups near the azide or alkyne can impede the reaction.[1][8] Consider redesigning the linker to increase the distance between the bulky group and the reactive moiety, or allow for longer reaction times. |
| Inhibitors | Certain functional groups on your substrates can coordinate with the copper catalyst and inhibit the reaction.[2] Buffers containing high concentrations of chloride or Tris can also slow the reaction.[4] Consider using alternative buffers like phosphate buffer, but ensure the copper and ligand are pre-mixed to avoid precipitation.[4] |
Issue 2: Slow or Incomplete Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
| Potential Cause | Recommended Solutions |
| Choice of Cyclooctyne | The reactivity of SPAAC is highly dependent on the ring strain of the cyclooctyne. Dibenzocyclooctynes (DBCO) are generally more reactive than other cyclooctynes like BCN.[2] |
| Low Reagent Concentration | SPAAC kinetics are typically second-order, so the rate depends on the concentration of both the azide and the cyclooctyne.[9] Increasing the concentration of the limiting reagent can improve the reaction rate.[9] If solubility is an issue, consider using organic co-solvents.[9] |
| Unfavorable Reaction Conditions | While SPAAC is tolerant of a wide pH range, the optimal pH is often between 7 and 9.[9][10] Some studies have shown that HEPES buffer can lead to faster reaction rates compared to PBS.[10] Gentle heating to 37°C can also increase the rate, provided the biomolecules are stable at this temperature.[9][10] |
| Steric Hindrance | Bulky groups near the azide or alkyne can physically impede the reaction.[9] If possible, redesign your reagents to minimize steric hindrance.[9] |
Issue 3: Formation of Side Products in CuAAC Reactions
| Side Product | Cause | Prevention |
| Alkyne Homocoupling (Glaser Coupling) | This occurs when the alkyne reacts with itself, often in the presence of oxygen and insufficient reducing agent.[1] | Rigorously exclude oxygen by degassing solvents and using an inert atmosphere. Ensure an adequate amount of a reducing agent like sodium ascorbate is present to maintain copper in the Cu(I) state.[1] |
| Azide Reduction to Amine | The reducing agent (e.g., sodium ascorbate) can sometimes reduce the azide to a primary amine.[1] | Use the minimum effective concentration of the reducing agent. Alternatively, use a Cu(I) source directly (e.g., CuI, CuBr) to eliminate the need for a reducing agent, but be mindful of the sensitivity of Cu(I) salts to oxidation.[1][4] |
| Biomolecule Oxidation | Reactive oxygen species generated by the reaction of Cu(I) with oxygen in the presence of ascorbate can damage sensitive biomolecules.[5] | The use of an accelerating ligand, such as THPTA, in a 5-fold excess to copper can protect biomolecules from oxidation.[4][5] |
Frequently Asked Questions (FAQs)
Q1: How can I significantly accelerate my CuAAC reaction at room temperature?
A1: The most effective way to accelerate a CuAAC reaction is by using a copper-stabilizing ligand.[3][6] Ligands like tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can increase the reaction rate by several orders of magnitude.[4][6] Optimizing the solvent system and ensuring all reactants are well-solubilized can also contribute to a faster reaction.[2][6]
Q2: What is the best copper source for my CuAAC reaction?
A2: The most convenient and widely used method is the in situ reduction of a Cu(II) salt, typically copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[11][12] This approach avoids handling potentially unstable Cu(I) salts.[11] Direct use of Cu(I) salts like CuI or CuBr is also possible but requires stricter exclusion of oxygen to prevent oxidation to the inactive Cu(II) state.[4][11]
Q3: My reactants have poor solubility. How can I improve this for my azide-alkyne cycloaddition?
A3: For CuAAC and SPAAC reactions, using a co-solvent system is a common strategy.[2] Mixtures of water with DMSO, DMF, or t-butanol can often improve the solubility of both polar and non-polar reactants.[2] For SPAAC, the addition of a minimal amount of a compatible organic co-solvent can be beneficial.[10] If possible, modifying the substrates to include solubilizing groups can also be an effective long-term solution.[2]
Q4: Can I perform a CuAAC reaction in a biological system?
A4: While the copper catalyst can be toxic to living cells, the use of accelerating and chelating ligands can mitigate this cytotoxicity.[13] These ligands stabilize the Cu(I) ion, reducing its harmful effects and allowing for "click" reactions to be performed in complex biological media and even on living cells. Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that completely avoids the use of a copper catalyst and is therefore highly suitable for in vivo applications.[14]
Q5: How do I monitor the progress of my azide-alkyne cycloaddition reaction?
A5: The progress of the reaction can be monitored by various analytical techniques depending on the nature of your substrates. For small molecules, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.[2][11] For reactions involving biomolecules like proteins, LC-MS or SDS-PAGE can be employed to track the formation of the conjugate.[11]
Quantitative Data
Table 1: Influence of Ligands on CuAAC Reaction Rates
| Ligand | Relative Rate Enhancement (approx.) | Key Features | Reference(s) |
| None | 1 | Baseline for comparison. | [6] |
| TBTA | Up to 100-fold | Highly effective in organic and mixed aqueous/organic solvents. | |
| THPTA | Up to 100-fold | Water-soluble, ideal for bioconjugation. Protects biomolecules from oxidation. | [3][4][5] |
| Betaine | Significant acceleration | A simple, non-toxic zwitterionic additive that enhances rates in aqueous media. | [15] |
Table 2: Second-Order Rate Constants for SPAAC with Different Cyclooctynes
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes | Reference(s) |
| BCN | ~0.003 - 0.1 | A commonly used cyclooctyne with moderate reactivity. | [2] |
| DBCO | ~0.1 - 1.0 | Generally more reactive than BCN due to higher ring strain. | [2][14] |
| DIBO | Exceptionally fast | Reacts very rapidly with azides without a catalyst. | [16] |
Experimental Protocols
Protocol 1: General Procedure for a Fast CuAAC Reaction at Room Temperature
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
Prepare a 1 M solution of sodium ascorbate in deoxygenated water. This solution should be made fresh.[1][2]
-
Prepare a 100 mM solution of CuSO₄·5H₂O in deoxygenated water.[2]
-
Prepare a 100 mM solution of your chosen ligand (e.g., THPTA) in deoxygenated water or DMSO.[2]
-
Dissolve your azide and alkyne in your chosen reaction solvent (e.g., a 1:1 mixture of t-butanol and water).[2]
-
-
Reaction Setup (under inert atmosphere):
-
To a reaction vial, add the azide solution (1 equivalent).[2]
-
Add the alkyne solution (1-1.2 equivalents).[2]
-
Add the ligand solution (e.g., 0.1 equivalents for small molecules, 5 equivalents relative to copper for biomolecules).[2][4]
-
Add the CuSO₄ solution (0.01-0.1 equivalents).[2]
-
Initiate the reaction by adding the sodium ascorbate solution (0.1-1 equivalent).[2]
-
-
Reaction Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography if necessary.[2]
-
Protocol 2: General Procedure for a SPAAC Reaction at Room Temperature
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule.
-
Reagent Preparation:
-
Dissolve the azide-containing biomolecule in the chosen reaction buffer (e.g., PBS or HEPES, pH 7.4) to the desired final concentration (e.g., 1-10 mg/mL for a protein).[10][17] Ensure the buffer is free of sodium azide.[10]
-
Prepare a stock solution of the cyclooctyne-containing reagent (e.g., DBCO-PEG4-NHS ester) in an appropriate organic solvent like DMSO.[10]
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the solution of the azide-modified biomolecule with the cyclooctyne stock solution. A slight molar excess of the smaller reagent (typically the cyclooctyne) is often used to drive the reaction to completion.[10]
-
Gently mix the reaction components.
-
Incubate the reaction at a controlled temperature. While many SPAAC reactions proceed efficiently at room temperature, incubation at 37°C can increase the reaction rate.[10] Reaction times can vary from a few minutes to several hours, depending on the reactants and their concentrations.[10]
-
-
Purification:
-
Once the reaction is complete, purify the resulting conjugate to remove any unreacted starting materials. Common purification methods include size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugate.[10]
-
Visualizations
Caption: General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A logical workflow for troubleshooting slow azide-alkyne cycloaddition reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Scaling Up 1H-1,2,3-Triazole Derivative Synthesis
Welcome to the technical support center for the synthesis of 1H-1,2,3-triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes when moving from bench-scale to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A1: Scaling up the CuAAC reaction, a cornerstone of "click chemistry," presents several challenges that may not be apparent at the lab scale.[1] Key issues include:
-
Mass and Heat Transfer: Inefficient mixing in larger reactors can lead to localized concentration gradients and poor temperature control, affecting reaction rate and selectivity. The CuAAC reaction is highly exothermic, and without proper heat dissipation, runaway reactions can occur.[2][3]
-
Catalyst Stability and Activity: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, a problem exacerbated by longer reaction times and increased exposure to atmospheric oxygen during large-scale transfers.[2][4]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen and Cu(II) ions and consumes starting material.[5][6] At elevated temperatures, the uncatalyzed Huisgen 1,3-dipolar cycloaddition can also occur, leading to a mixture of 1,4- and 1,5-disubstituted regioisomers.[5]
-
Purification: Removing residual copper catalyst and byproducts from large batches of product can be challenging and may require specialized techniques beyond standard column chromatography.[2][5]
Q2: How do I choose between a copper(I) or copper(II) precatalyst for a scaled-up reaction?
A2: The most convenient and common method for CuAAC is the in situ reduction of a copper(II) salt (like CuSO₄·5H₂O) using a reducing agent, most popularly sodium ascorbate.[7][8] This approach is often preferred for large-scale synthesis because copper(II) salts are cheaper, more stable, and easier to handle than copper(I) salts (like CuI or CuBr), which can be sensitive to oxidation.[7][9] Using a pre-formed Cu(I) complex can offer better control and milder conditions but may be more expensive.[9] For most applications, the CuSO₄/sodium ascorbate system is robust and effective.[7]
Q3: What role do ligands play in a scaled-up CuAAC reaction, and are they necessary?
A3: While not always strictly necessary, ligands are highly recommended, especially for large-scale reactions. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) play several crucial roles:
-
Stabilize Cu(I): They protect the active Cu(I) catalyst from oxidation and disproportionation, ensuring a longer catalytic lifetime.[6][10]
-
Increase Reaction Rate: Ligands accelerate the reaction, which is particularly important when working with lower reactant concentrations.[10]
-
Improve Solubility: They can help solubilize the copper catalyst in a variety of solvent systems.[9]
-
Minimize Substrate Degradation: In bioconjugation, ligands reduce the generation of reactive oxygen species (ROS) that can damage sensitive molecules like proteins.[6][8]
Q4: What are the critical safety precautions for handling organic azides on a large scale?
A4: Organic azides are potentially explosive and must be handled with extreme care, especially in large quantities. Key safety measures include:
-
Avoid Heavy Metals: Contact with heavy metals (e.g., copper, lead) can form highly sensitive and explosive metal azides.[2]
-
Control Temperature: Keep azides cool and away from heat sources to prevent thermal decomposition.[5]
-
Avoid Shock and Friction: Do not grind, scratch, or subject solid azides to friction. Use plastic or ceramic spatulas instead of metal ones.[5]
-
Use Appropriate Solvents: Avoid halogenated solvents like dichloromethane, which can form explosive di- and tri-azidomethane.[2]
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SCALE-001 | Low or No Product Yield | 1. Inactive Catalyst: Cu(I) oxidized to Cu(II).2. Poor Mixing: Inefficient stirring in large vessels.3. Low Reactant Concentration: Dilution effects upon scale-up.4. Poor Reagent Quality: Impurities in azide or alkyne. | 1. Work under an inert atmosphere (N₂ or Ar). Degas solvents thoroughly. Add a slight excess of a reducing agent like sodium ascorbate.[5]2. Use an overhead mechanical stirrer. Ensure the reactor geometry promotes efficient mixing.[2]3. Maintain optimal concentrations determined from small-scale trials.[2]4. Verify the purity of starting materials via NMR or other analytical methods before starting. |
| SCALE-002 | Significant Byproduct Formation | 1. Alkyne Homocoupling (Glaser Coupling): Presence of oxygen.2. Formation of 1,5-Regioisomer: Reaction run at high temperatures.3. Degradation of Substrates: Reactive oxygen species (ROS) formation. | 1. Ensure strict anaerobic conditions. Use degassed solvents and an inert atmosphere.[6]2. Maintain controlled, typically ambient, temperature. The CuAAC reaction is highly efficient at room temperature.[5][8]3. Use a copper-stabilizing ligand (e.g., THPTA, TBTA) to reduce ROS generation.[6] |
| SCALE-003 | Reaction Stalls or is Sluggish | 1. Catalyst Sequestration: Buffer components like Tris or high concentrations of chloride ions (>0.2 M) can chelate copper.[4]2. Insoluble Copper Species: Cu-phosphate complexes can precipitate if not handled correctly.[7]3. Insufficient Catalyst Loading. | 1. Use non-inhibitory buffers like HEPES, MOPS, or acetate.[7]2. Premix the copper source with the ligand before adding it to phosphate-based buffers.[7]3. Optimize catalyst loading. While 1-5 mol% is typical for small molecules, higher loading may be needed for challenging substrates.[11] |
| SCALE-004 | Difficult Product Purification | 1. Residual Copper Catalyst: Copper can be difficult to remove completely.2. Byproduct Removal: Separation of structurally similar byproducts.3. Impractical Chromatography: Column chromatography is often not feasible for multi-kilogram scales. | 1. Use copper scavenging resins or perform aqueous washes with chelating agents like EDTA or ammonia solutions.[4]2. Optimize reaction conditions to minimize byproduct formation from the outset.3. Explore alternative purification methods such as recrystallization or distillation. |
Quantitative Data Summary
The efficiency of a scaled-up CuAAC reaction is highly dependent on the chosen conditions. The following tables provide a summary of how different parameters can affect the reaction outcome.
Table 1: Effect of Copper Source and Ligand on Reaction Outcome
| Copper Source (mol%) | Reducing Agent | Ligand (mol%) | Typical Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄·5H₂O (1) | Na Ascorbate (5) | None | t-BuOH/H₂O | 25 | 1-4 | >95 | [11] |
| CuI (1) | None | TBTA (1) | CH₂Cl₂/H₂O | 25 | 1 | >98 | [10] |
| CuSO₄·5H₂O (0.25) | Na Ascorbate (5) | THPTA (1.25) | Aqueous Buffer | 25 | 1 | >99 | [7] |
| CuBr (0.5) | None | NHC-based | Neat | 25 | <1 | >95 | [3] |
Table 2: Influence of Solvent on CuAAC Reactions
| Solvent System | Key Advantages | Considerations | Reference |
| t-BuOH/H₂O (1:1) | Excellent for a wide range of small molecules. | Can be difficult to remove during workup. | [11] |
| DMF, DMSO | Good for poorly soluble substrates. | Higher boiling points; can be harder to remove. | [4][12] |
| H₂O / Aqueous Buffers | Ideal for bioconjugation; green solvent. | Substrates must be water-soluble. | [8][13] |
| Neat (Solvent-free) | High reaction rates, simplified workup. | Requires careful temperature control due to exothermicity. | [3] |
Experimental Protocols
Generalized Protocol for Gram-Scale CuAAC Synthesis
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation & Safety:
-
Ensure all glassware is dry and the reaction will be performed under an inert atmosphere (Nitrogen or Argon).
-
Handle the organic azide with appropriate safety precautions (no metal spatulas, avoid heat/friction).[5]
-
-
Reaction Setup:
-
To a suitable reactor equipped with an overhead mechanical stirrer and a temperature probe, add the terminal alkyne (1.0 eq).
-
Dissolve the alkyne in an appropriate, degassed solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
Add the organic azide (1.05 eq.) to the solution.[5]
-
Stir the mixture to ensure homogeneity.
-
-
Catalyst Addition:
-
In a separate flask, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (e.g., 0.02 eq.) and sodium ascorbate (e.g., 0.10 eq.) in a minimal amount of degassed water.[5]
-
Optional (Recommended): If using a ligand, premix the CuSO₄ with the ligand (e.g., THPTA, 0.10 eq.) before adding the sodium ascorbate.[7]
-
Add the catalyst solution to the main reaction mixture dropwise, ensuring the internal temperature does not rise excessively.
-
-
Reaction Monitoring:
-
Workup and Purification:
-
Once complete, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).[11]
-
Combine the organic layers and wash with an aqueous solution of EDTA or ammonia to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.[11]
-
Visualizations
Caption: A workflow for scaling up this compound synthesis.
Caption: A troubleshooting decision tree for CuAAC reaction scale-up.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparative analysis of CuAAC versus RuAAC for 1,2,3-triazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,2,3-triazoles is a cornerstone of modern medicinal chemistry, materials science, and bioconjugation. Among the most powerful methods to construct this privileged heterocyclic scaffold are the copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions. While both are considered "click" reactions due to their high efficiency and selectivity, they offer distinct and complementary regioselectivity, providing access to either 1,4- or 1,5-disubstituted 1,2,3-triazoles, respectively. The choice between these two catalytic systems is therefore a critical strategic decision in any synthetic campaign.
This guide provides a comprehensive comparative analysis of CuAAC and RuAAC, presenting key performance data, detailed experimental protocols, and visualizations of the underlying mechanistic pathways to aid researchers in selecting the optimal method for their specific application.
At a Glance: CuAAC vs. RuAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Product | 1,4-disubstituted 1,2,3-triazoles | 1,5-disubstituted 1,2,3-triazoles |
| Alkyne Substrate | Terminal alkynes only | Terminal and internal alkynes |
| Catalyst | Typically Cu(I) salts (e.g., CuI, CuSO₄/NaAsc) | Typically Ru(II) complexes (e.g., CpRuCl(COD), CpRuCl(PPh₃)₂) |
| Regioselectivity | Excellent (>95%) | Excellent (>95%) |
| Reaction Conditions | Mild, often room temperature, tolerant of aqueous media | Generally requires heating, sensitive to protic solvents |
| Functional Group Tolerance | Very broad | Broad, but can be sensitive to acidic protons |
| Key Advantage | High reaction rates, operational simplicity, cost-effective catalyst | Access to 1,5-isomers and fully substituted triazoles from internal alkynes |
| Key Limitation | Limited to terminal alkynes | Higher catalyst cost, often requires elevated temperatures |
Quantitative Performance Data
The following tables summarize typical yields and reaction times for the synthesis of 1,2,3-triazoles using CuAAC and RuAAC with various azide and alkyne substrates.
Table 1: CuAAC Performance with Various Substrates
| Azide | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzyl azide | Phenylacetylene | CuI (1 mol%) | Cyrene™/Et₃N | 30 | 0.5 h | >99 | [1][2][3] |
| Benzyl azide | Phenylacetylene | CuSO₄/NaAsc | H₂O/t-BuOH | RT | 1-2 h | 91-98 | [4] |
| 4-Iodophenyl azide | Phenylacetylene | CuI (10 mol%) | DMSO | 80 | 12 h | 85 | |
| Methyl 2-azidoacetate | Various terminal alkynes | Cu(I) | Not specified | RT | Not specified | Excellent | [5] |
| (2S,4S)-H-L-Pro(4-N3)-OH | Various terminal alkynes | CuSO₄/NaAsc/Ligand | H₂O or H₂O/t-BuOH | RT | 1-4 h | 85-95 | [6] |
| Azido-functionalized protein | Alkyne-functionalized probe | CuSO₄/NaAsc/THPTA | Aqueous buffer | RT | 15-60 min | High | [7] |
Table 2: RuAAC Performance with Various Substrates
| Azide | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzyl azide | Phenylacetylene | CpRuCl(COD) (1 mol%) | DCE | 45 | 0.5 h | 90-92 | [8] |
| Benzyl azide | Phenylacetylene | CpRuCl(PPh₃)₂ (5 mol%) | Benzene | 80 | 4 h | High | [9] |
| 4-Iodophenyl azide | Phenylacetylene | [CpRuCl]₄ (10 mol%) | DMF | 110 (MW) | 20 min | ~70 | [10] |
| Benzyl azide | Diphenylacetylene (internal) | CpRuCl(PPh₃)₂ (5 mol%) | Benzene | 80 | 2 h | 80 | [9] |
| Primary/Secondary Azides | Various terminal alkynes | CpRuCl(PPh₃)₂ or CpRuCl(COD) | Various aprotic | RT - 80 | 0.5 - 24 h | Good to Excellent | [3] |
| Aryl azides | Various terminal alkynes | [Cp*RuCl]₄ | DMF | 110 (MW) | 20 min | Good | [10] |
Visualizing the Catalytic Pathways
The distinct regiochemical outcomes of the CuAAC and RuAAC reactions stem from their different mechanistic pathways. These pathways can be visualized to better understand the factors governing the formation of the respective triazole isomers.
Experimental Workflow
The general workflow for carrying out either the CuAAC or RuAAC reaction and subsequent product analysis is outlined in the following diagram.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using an in situ generated Cu(I) catalyst from CuSO₄ and sodium ascorbate.
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., a mixture of water and t-butanol (1:1), or other suitable solvents like DMSO, DMF)
Procedure:
-
In a reaction vial, dissolve the azide (1.0 mmol) and the terminal alkyne (1.1 mmol) in the chosen solvent (e.g., 10 mL of a 1:1 mixture of water and t-butanol).
-
In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (e.g., 0.05 mmol in 1 mL of water).
-
In another separate vial, prepare a fresh solution of sodium ascorbate (e.g., 0.1 mmol in 1 mL of water).
-
To the stirred solution of the azide and alkyne, add the copper sulfate solution followed by the sodium ascorbate solution. A color change is often observed as Cu(II) is reduced to Cu(I).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst.[8]
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.05 equiv)
-
Ruthenium catalyst (e.g., Cp*RuCl(COD)) (1-2 mol%)
-
Anhydrous, non-protic solvent (e.g., 1,2-dichloroethane (DCE), toluene, or THF)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the azide (1.0 mmol) and the terminal alkyne (1.05 mmol).
-
Add the anhydrous solvent (e.g., 10 mL of DCE) via syringe.
-
In a separate vial under an inert atmosphere, dissolve the ruthenium catalyst (e.g., 0.01 mmol of Cp*RuCl(COD)) in a small amount of the anhydrous solvent (e.g., 1 mL of DCE).
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.
Conclusion
Both CuAAC and RuAAC are exceptionally powerful and versatile methods for the synthesis of 1,2,3-triazoles. The choice between them is ultimately dictated by the desired regioisomer and the nature of the alkyne substrate. CuAAC is often the method of choice for the synthesis of 1,4-disubstituted triazoles from terminal alkynes due to its mild conditions, high reaction rates, and the low cost of the catalyst. In contrast, RuAAC provides indispensable access to the complementary 1,5-disubstituted triazoles and uniquely allows for the use of internal alkynes to generate fully substituted triazoles. For drug discovery and development, where the specific substitution pattern on the triazole ring can be critical for biological activity, having both of these robust catalytic systems in the synthetic chemist's toolbox is invaluable.
References
- 1. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. Ruthenium‐Catalyzed Azide–Thioalkyne Cycloadditions in Aqueous Media: A Mild, Orthogonal, and Biocompatible Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Validating the Bioactivity of Novel 1,2,3-Triazole Derivatives: A Comparative In Vitro Guide
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative overview of the in vitro bioactivity of novel 1,2,3-triazole derivatives, presenting supporting experimental data, detailed protocols for key assays, and visualizations of relevant pathways and workflows to aid researchers, scientists, and drug development professionals.
Experimental Workflow Overview
The validation of novel 1,2,3-triazole derivatives follows a structured workflow, from initial synthesis to in vitro bioactivity assessment. This process ensures a systematic evaluation of the compound's potential as a therapeutic agent.
Caption: General workflow for synthesis and in vitro validation.
Data Presentation: Comparative Bioactivity
The following tables summarize the in vitro bioactivity of various 1,2,3-triazole derivatives against cancer cell lines, microbial strains, and inflammatory markers.
Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives (IC50 in µM)
| Compound/Derivative Class | A549 (Lung) | MCF-7 (Breast) | HT-1080 (Fibrosarcoma) | MDA-MB-231 (Breast) | Hela (Cervical) | Reference Drug |
| Phosphonate Derivative (Comp. 8) | 21.25[4] | 18.06[4] | 15.13[4] | 16.32[4] | - | Doxorubicin[4] |
| Coumarin Hybrids (4a, 4b) | 2.97, 4.78[5] | - | - | - | - | Cisplatin (24.15)[5] |
| Chalcone Hybrids (7a, 7c) | 8.67, 9.74[5] | - | - | - | - | Doxorubicin (3.24)[5] |
| Etodolac Hybrids (13) | 3.29 - 10.71[5] | - | - | - | - | - |
| Amino Acid Conjugate (6) | - | >30% inhibition at <10µM[6] | - | - | - | Ellipticine[6] |
| Amino Acid Conjugate (7) | - | >30% inhibition at <10µM[6] | - | - | - | Ellipticine[6] |
| Triazole-Pyridine Hybrids (TP1-TP7) | - | - | - | - | - | Murine Melanoma (B16F10): 41.12 - 61.11[7] |
| Carboxamide Derivatives (5j, 5i, 5m, 5f) | Significant Activity[8] | - | - | - | Significant Activity[8] | - |
Table 2: Antimicrobial Activity of 1,2,3-Triazole Derivatives
| Compound/Derivative Class | S. aureus | P. aeruginosa | E. coli | C. albicans | A. niger | Reference Drug(s) |
| Inhibition Zone (mm) | ||||||
| Glycoside Clickamers (5-7, 9-11) | Sensitive[9][10] | - | - | Promising Activity[9][11] | Promising Activity[9][11] | Ampicillin, Nystatin[9][11] |
| Triazole-Thiadiazole Hybrids | Week to Excellent[12] | - | Week to Excellent[12] | - | - | - |
| Triazole-Thiazole Hybrids (3a, 3b, 4a) | 28, 29, 21[13] | - | - | - | - | Neomycin[13] |
| Minimum Inhibitory Concentration (MIC) in µg/mL | ||||||
| bis-4-amino-1,2,4-triazole-3-thiones (7d) | Comparable to Standard[14] | Comparable to Standard[14] | Comparable to Standard[14] | Comparable to Standard[14] | - | Ciprofloxacin, Fluconazole[14] |
| Sulfonamide Isoxazole Hybrids (S1) | - | - | - | 25[15] | - | - |
| Sulfonamide Isoxazole Hybrids (S3) | - | - | - | - | 25[15] | - |
| Sulfonamide Isoxazole Hybrids (S5) | - | 105[15] | - | - | - | - |
Table 3: Anti-inflammatory Activity of 1,2,3-Triazole Derivatives (IC50 in µM)
| Compound/Derivative Class | Assay | IC50 (µM) | Reference Drug |
| 7-Oxodehydroabietic Acid Hybrids (9, 10, 15, 16) | NO Inhibition (BV2 cells) | 8.00, 8.44, 8.13, 8.84[16] | L-NMMA (42.36)[16] |
| Isatin-Thiazol-4(5H)-one Hybrids (8h) | PLA2 Inhibition | 19.3[17] | Indomethacin[17] |
| MPO Inhibition | 7.9[17] | Indomethacin[17] | |
| ELA Inhibition | 18.2[17] | Indomethacin[17] | |
| Hesperetin Hybrid (1) | NO Production | 2.91[18] | - |
| Phthalimido-alkyl-1H-1,2,3-triazoles (24, 25) | COX-2 Inhibition | 0.12[2] | - |
Key Signaling Pathway: NF-κB Inhibition
A recurring mechanism for the anti-inflammatory effects of 1,2,3-triazole derivatives is the inhibition of the NF-κB signaling pathway.[18] This pathway is a central mediator of the inflammatory response. Downregulation of this pathway reduces the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducible evaluation of novel compounds. Below are methodologies for key in vitro assays.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[19]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell adherence.[4][19]
-
Compound Treatment: Cells are treated with various concentrations of the 1,2,3-triazole derivatives (e.g., 6.25 to 100 µM) and incubated for a further 24 to 48 hours.[4][7] A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[19] Viable cells contain mitochondrial reductases that convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Formazan Solubilization: The culture medium is removed, and an organic solvent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of around 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of inhibition against the compound concentrations.[19]
Protocol 2: Antimicrobial Susceptibility (Agar Well/Disc Diffusion)
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[10][20]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and swabbed evenly across the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.[10]
-
Compound Application:
-
Disc Diffusion: Sterile paper discs are saturated with a known concentration of the test compound and placed on the agar surface.[10]
-
Well Diffusion: Wells are punched into the agar using a sterile borer, and a specific volume of the test compound solution is added to each well.
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc or well where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Protocol 3: In Vitro Anti-inflammatory (Griess Assay for Nitric Oxide)
This assay quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants. It is commonly used to screen for anti-inflammatory activity in macrophage cell lines like RAW 264.7.[21]
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.[21]
-
Compound Treatment: Cells are pre-treated with various concentrations of the 1,2,3-triazole derivatives for 1 hour.
-
Inflammatory Stimulation: Inflammation is induced by adding an agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells, excluding the negative control group. The plates are then incubated for 24 hours.[21]
-
Supernatant Collection: After incubation, the cell culture supernatant from each well is collected.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[21]
-
Absorbance Measurement: After a brief incubation period (around 10 minutes) at room temperature, the absorbance is measured at approximately 540 nm. The intensity of the resulting pink/magenta color is directly proportional to the nitrite concentration.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated, LPS-stimulated wells to the absorbance of the wells stimulated with LPS alone.
Comparative Analysis
Caption: Comparison of triazoles vs. standard drugs.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 15. minarjournal.com [minarjournal.com]
- 16. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
comparing the efficacy of 1,2,3-triazole analogs with existing therapeutic agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Among the vast landscape of heterocyclic compounds, 1,2,3-triazole derivatives have emerged as a promising class of therapeutic candidates.[1][2] Their versatile synthesis via "click chemistry" and their ability to interact with various biological targets have positioned them as privileged scaffolds in medicinal chemistry.[3] This guide provides a comparative overview of the efficacy of recently developed 1,2,3-triazole analogs against the established chemotherapeutic agent, doxorubicin.
Quantitative Efficacy: A Head-to-Head Comparison
The in vitro cytotoxic activity of novel 1,2,3-triazole analogs has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is presented below for several promising analogs in comparison to doxorubicin. Lower IC50 values indicate greater potency.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1,2,3-Triazole Analogs | ||||
| Compound 13a | A549 | Lung Cancer | 3.65 | [4] |
| Compound 13b | A549 | Lung Cancer | 3.29 | [4] |
| Compound 7a | A549 | Lung Cancer | 8.67 | [4] |
| Compound 7c | A549 | Lung Cancer | 9.74 | [4] |
| Phosphonate derivative 8 | HT-1080 | Fibrosarcoma | 15.13 | [3] |
| Phosphonate derivative 8 | A-549 | Lung Cancer | 21.25 | [3] |
| Phosphonate derivative 8 | MCF-7 | Breast Cancer | 18.06 | [3] |
| Phosphonate derivative 8 | MDA-MB-231 | Breast Cancer | 16.32 | [3] |
| Deacetylated N-glycoside 7 | HCT-116 | Colorectal Carcinoma | 15.5 ± 1.8 | [5] |
| Deacetylated N-glycoside 7 | MCF-7 | Breast Adenocarcinoma | 0.5 ± 0.2 | [5] |
| Deacetylated N-glycoside 8 | HCT-116 | Colorectal Carcinoma | 4.6 ± 0.9 | [5] |
| Deacetylated N-glycoside 8 | MCF-7 | Breast Adenocarcinoma | 4.2 ± 1.1 | [5] |
| Doxorubicin (Standard) | ||||
| A549 | Lung Cancer | 3.30 | [4] | |
| A549 | Lung Cancer | 3.24 | [4] | |
| HT-1080 | Fibrosarcoma | Not specified in this study | [3] | |
| A-549 | Lung Cancer | Not specified in this study | [3] | |
| MCF-7 | Breast Cancer | Not specified in this study | [3] | |
| MDA-MB-231 | Breast Cancer | Not specified in this study | [3] | |
| HCT-116 | Colorectal Carcinoma | Not specified in this study | [5] | |
| MCF-7 | Breast Adenocarcinoma | Not specified in this study | [5] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
1,2,3-triazole analogs and Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[6]
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,3-triazole analogs and doxorubicin. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[6] Incubate for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Detection by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells as described for cell cycle analysis.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate cell populations based on FITC and PI fluorescence:
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
Unambiguous Determination of Triazole Regiochemistry: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthesized triazoles is paramount. The regiochemistry of the triazole ring, whether it is a 1,4- or 1,5-disubstituted product, significantly impacts its biological activity and physicochemical properties. This guide provides an objective comparison of the most common spectroscopic methods for confirming triazole regiochemistry, supported by experimental data and detailed protocols.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-disubstituted triazole, while the ruthenium-catalyzed reaction (RuAAC) favors the 1,5-isomer.[1] However, reaction conditions can influence regioselectivity, necessitating robust analytical confirmation.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are the primary tools for this purpose.
Comparative Analysis of Spectroscopic Techniques
Each spectroscopic technique offers distinct advantages and limitations in the structural elucidation of triazole regioisomers. While NMR is often the first and most accessible method, X-ray crystallography provides the most definitive structural proof.[3] Mass spectrometry can also offer clues to the substitution pattern through fragmentation analysis.[4]
| Technique | Key Differentiating Features | Advantages | Limitations |
| ¹H NMR | Chemical shift of the triazole ring proton (C5-H for 1,4-isomer).[5] | Rapid, non-destructive, and widely available. | Can be ambiguous if the triazole proton signal overlaps with other aromatic signals. |
| ¹³C NMR | Distinct chemical shifts for the triazole ring carbons (C4 and C5).[6] | Provides clear differentiation between the C4 and C5 carbons of the two regioisomers. | Longer acquisition times compared to ¹H NMR. |
| ¹⁵N NMR & 2D NMR (HMBC, NOESY) | Direct observation of nitrogen chemical shifts and through-bond/through-space correlations.[7][8] | Unambiguous assignment of regiochemistry, especially in complex molecules.[9] | Requires specialized equipment and expertise; ¹⁵N NMR has low natural abundance.[7] |
| X-ray Crystallography | Provides the absolute three-dimensional structure of the molecule.[3] | The "gold standard" for definitive structural confirmation.[3] | Requires a suitable single crystal, which can be challenging to obtain. The solid-state structure may not represent the solution-state conformation.[3] |
| Mass Spectrometry (MS) | Fragmentation patterns can differ between regioisomers.[10] | High sensitivity and provides molecular weight information. | Fragmentation can be complex and may not always provide clear differentiation between isomers.[4] |
Quantitative Data Summary
The following tables summarize the key diagnostic NMR chemical shifts for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles.
Table 1: ¹H NMR Chemical Shifts (ppm) of the Triazole Ring Proton
| Regioisomer | Proton | Typical Chemical Shift (δ, ppm) | Reference Example: 1-Benzyl-4-phenyl-1H-1,2,3-triazole |
| 1,4-Disubstituted | C5-H | 7.5 - 8.8[5] | ~8.1[5] |
| 1,5-Disubstituted | C4-H | Generally slightly upfield compared to the C5-H of the 1,4-isomer. | N/A |
Table 2: ¹³C NMR Chemical Shifts (ppm) of the Triazole Ring Carbons
| Regioisomer | Carbon | Typical Chemical Shift (δ, ppm) | Reference Example |
| 1,4-Disubstituted | C4 | ~145 - 148[11][12] | 1-Benzyl-4-phenyl-1H-1,2,3-triazole: ~148.0[12] |
| C5 | ~119 - 127[6][11][12] | 1-Benzyl-4-phenyl-1H-1,2,3-triazole: ~120.1[12] | |
| 1,5-Disubstituted | C4 | ~132 - 136[6] | 1-Butyl-5-phenyl-1H-1,2,3-triazole: ~132.3[6] |
| C5 | ~136 - 138[6] | 1-Butyl-5-phenyl-1H-1,2,3-triazole: ~138.2[6] |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified triazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of about 0.6 mL in an NMR tube.[5]
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. For enhanced sensitivity, a DEPT-135 experiment can be performed to distinguish CH from quaternary carbons.
-
-
Data Analysis:
-
In the ¹H NMR spectrum of a 1,4-disubstituted triazole, identify the singlet corresponding to the C5-H proton, typically in the downfield region (7.5 - 8.8 ppm).[5]
-
In the ¹³C NMR spectrum, compare the chemical shifts of the two triazole ring carbons. For a 1,4-isomer, the C5 signal will be significantly upfield (around 120 ppm) compared to the C4 signal (around 147 ppm).[6][12] For a 1,5-isomer, the C4 and C5 signals will be closer in chemical shift and further downfield.[6]
-
Protocol 2: 2D NMR Spectroscopy (HMBC)
-
Sample Preparation: Prepare a slightly more concentrated sample than for 1D NMR (10-20 mg in 0.6 mL of deuterated solvent).
-
Data Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment shows correlations between protons and carbons that are separated by two or three bonds.
-
Data Analysis:
-
For a 1,4-disubstituted triazole, look for a correlation between the C5-H proton and the C4 carbon.
-
For a 1,5-disubstituted triazole, a correlation should be observed between the C4-H proton and the C5 carbon.
-
Correlations between the protons on the substituents and the triazole ring carbons will also provide definitive evidence of the substitution pattern.[13]
-
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the triazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[14]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.[15]
-
Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding a precise three-dimensional model of the molecule.[3] This model will unambiguously show the connectivity of the atoms and thus the regiochemistry of the triazole ring.[16]
Mandatory Visualizations
Caption: Experimental workflow for triazole synthesis and regiochemical confirmation.
Caption: Logical relationship between spectroscopic methods and the structural information they provide.
References
- 1. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 2. Control of regioselectivity over gold nanocrystals of different surfaces for the synthesis of 1,4-disubstituted triazole through the click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. azolifesciences.com [azolifesciences.com]
- 15. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
- 16. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole in Medicinal Chemistry
A Guide for Researchers in Drug Discovery
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a wide array of therapeutic agents. Both isomers offer a unique combination of chemical stability, favorable electronic properties, and the capacity for hydrogen bonding, which enhances their interaction with biological targets.[1] This guide provides a comparative analysis of the bioactivity of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to assist researchers in the strategic design of novel drug candidates.
The key distinction between the two isomers lies in the arrangement of the nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the nitrogen atoms are adjacent, whereas in 1,2,4-triazoles, they are separated by a carbon atom. This structural variance significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to distinct pharmacological profiles.[1]
Comparative Bioactivity Overview
Both triazole isomers exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] However, the prevalence and potency of these activities can differ between the two scaffolds. The 1,2,4-triazole ring is arguably more established in commercially available drugs, with well-known examples like the antifungal fluconazole and the antiviral ribavirin.[2][3] Conversely, the 1,2,3-triazole scaffold, buoyed by the advent of "click chemistry," has seen a surge in interest, leading to the discovery of numerous derivatives with potent biological effects.[4]
Anticancer Activity
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, often by inducing cell cycle arrest and apoptosis.[1][5] The following table summarizes the anticancer activity of representative compounds from both classes against various cancer cell lines.
| Compound Type | Derivative/Compound ID | Cancer Cell Line | IC50 (µM) |
| 1,2,3-Triazole | 1,2,3-triazole-dithiocarbamate hybrid (3a) | MGC-803 (Gastric) | 0.73 |
| 1,2,3-triazole-dithiocarbamate hybrid (3c) | MGC-803 (Gastric) | 0.49 | |
| Phosphonate 1,2,3-triazole derivative (8) | HT-1080 (Fibrosarcoma) | 15.13 | |
| Uridine-[6][7][8]triazole hybrid (3a) | MCF-7 (Breast) | 2.5 | |
| Uridine-[6][7][8]triazole hybrid (3a) | HeLa (Cervical) | 3.2 | |
| 1,2,4-Triazole | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | Hela (Cervical) | 2.9 |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | MCF-7 (Breast) | 4.7 | |
| Indole-1,2,4-triazole hybrid (12) | HeLa (Cervical) | 0.15 | |
| Indole-1,2,4-triazole hybrid (12) | HepG2 (Liver) | 0.23 |
Antimicrobial Activity
The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals.[1] Both isomers, however, have been incorporated into hybrids and derivatives that exhibit potent antibacterial and antifungal activity.
| Compound Type | Derivative/Compound ID | Microorganism | MIC (µg/mL) |
| 1,2,3-Triazole | Glycoside Clickamer (5) | Staphylococcus aureus | 1.56 |
| Glycoside Clickamer (6) | Staphylococcus aureus | 3.12 | |
| 1,2,4-Triazole | Ofloxacin analogue (13) | Staphylococcus aureus | 0.25 |
| Ofloxacin analogue (13) | Escherichia coli | 0.5 | |
| Clinafloxacin derivative (14a) | MRSA | 0.25 | |
| Nalidixic acid derivative (2) | Pseudomonas aeruginosa | 16 |
Antiviral Activity
Triazole derivatives, particularly nucleoside analogues, have shown significant promise as antiviral agents.[9][10] Ribavirin, a 1,2,4-triazole-based drug, is a broad-spectrum antiviral medication.[3] Recent research has focused on developing 1,2,3-triazole-based antiviral agents as well.
| Compound Type | Derivative/Compound ID | Virus | IC50 (µM) |
| 1,2,3-Triazole | Nucleoside analogue (4i) | Influenza A/PR/8/34 (H1N1) | 15 |
| Nucleoside analogue (5b) | Influenza A | 14 | |
| Nucleoside analogue (5b) | HIV-1 RT | 3.8 | |
| 1,2,4-Triazole | Ribavirin | Hepatitis C Virus | - |
| Ribavirin Analogue | Hepatitis C Virus | - |
Mechanisms of Action & Signaling Pathways
The diverse biological activities of triazole derivatives stem from their ability to interact with various biological targets. Below are visualizations of the mechanisms of action for representative compounds from each class.
Caption: Cell cycle arrest and apoptosis induction by 1,2,3-triazole hybrids.
Caption: Inhibition of ergosterol biosynthesis by fluconazole.
Caption: Multifaceted antiviral mechanism of Ribavirin.
Experimental Protocols
Synthesis of 1,4-disubstituted-1,2,3-triazoles via Click Chemistry
This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Organic azide
-
Terminal alkyne
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
-
Dissolve the organic azide and terminal alkyne in the solvent system.
-
Add a freshly prepared aqueous solution of sodium ascorbate.
-
Add an aqueous solution of copper(II) sulfate pentahydrate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of 3,5-disubstituted-1,2,4-triazoles
This protocol outlines a general method for synthesizing 3,5-disubstituted 1,2,4-triazoles.
Materials:
-
Aldehyde
-
Hydrazonoyl hydrochloride
-
Hydroxylamine hydrochloride
-
Triethylamine
-
Solvent (e.g., ethanol)
Procedure:
-
To a solution of the aldehyde and hydroxylamine hydrochloride in the solvent, add triethylamine and stir.
-
Add the hydrazonoyl hydrochloride to the reaction mixture.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent to afford the pure 3,5-disubstituted-1,2,4-triazole.[11]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a common technique to determine the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Both 1,2,3- and 1,2,4-triazole scaffolds are of immense importance in medicinal chemistry, each offering distinct advantages. The 1,2,4-triazole core is a proven pharmacophore found in several clinically successful drugs. The 1,2,3-triazole system, facilitated by the efficiency of click chemistry, provides a powerful platform for the rapid synthesis of diverse compound libraries for drug discovery. The choice between these two isomers in drug design will depend on the specific therapeutic target and the desired physicochemical properties of the final compound. This guide provides a foundation for researchers to make informed decisions in the strategic development of novel triazole-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of ribavirin 2’-Me-C-nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Isosteric ribavirin analogues: Synthesis and antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 10. Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating In Silico Predictions: A Comparative Guide to the Binding Affinity of Triazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Predictions with Experimental Data
The development of novel therapeutics increasingly relies on computational methods to predict the binding affinity of small molecules to their protein targets. Triazole-based compounds, a versatile class of inhibitors, are frequently the subject of such in silico studies. However, the translation of these computational predictions into tangible therapeutic success hinges on rigorous experimental validation. This guide provides a comprehensive comparison of in silico predictions with experimental data for triazole-based inhibitors targeting two clinically relevant proteins: the SARS-CoV-2 main protease (Mpro) and the c-kit tyrosine kinase. We present a synthesis of published data, detailed experimental protocols, and visual workflows to aid researchers in navigating the validation process.
Comparing Computational Predictions with Experimental Reality
The correlation between in silico docking scores and experimentally determined inhibitory activity is a critical aspect of computer-aided drug design. The following tables summarize the predicted binding affinities (docking scores) and the corresponding experimental half-maximal inhibitory concentrations (IC50) for a selection of triazole-based inhibitors against their respective targets.
Table 1: In Silico vs. Experimental Data for Triazole-Based Inhibitors of SARS-CoV-2 Main Protease (Mpro)
| Compound | In Silico Docking Score (kcal/mol) | Experimental IC50 (µM) |
| Bemcentinib | -10.2[1] | Not Reported in Cited Study |
| Bisoctrizole | -9.0[1] | Not Reported in Cited Study |
| PYIITM | -8.8[1] | Not Reported in Cited Study |
| NIPFC | -8.8[1] | Not Reported in Cited Study |
| Compound 19 | Not Reported in Cited Study | 22.61[2] |
| Compound 20 | Not Reported in Cited Study | 14.7[2] |
| Compound 21 | Not Reported in Cited Study | 21.99[2] |
Note: A lower docking score indicates a stronger predicted binding affinity. A lower IC50 value indicates a more potent inhibitor.
Table 2: In Silico vs. Experimental Data for Triazole-Based Inhibitors of c-kit Tyrosine Kinase
| Compound | Target Protein | In Silico Docking Score (kcal/mol) | Experimental IC50 (µg/mL) |
| Compound 7f | c-kit tyrosine kinase | -176.749[3] | 16.782 (against HepG2 cell line)[3] |
| Compound 7f | Protein Kinase B | -170.066[3] | 16.782 (against HepG2 cell line)[3] |
Note: The exceptionally low docking scores reported for the c-kit tyrosine kinase inhibitors may be due to the specific scoring function or methodology used in the cited study. Direct comparison of absolute docking scores across different studies and software should be approached with caution.
Experimental Workflows and Signaling Pathways
To provide a clear understanding of the processes involved in validating in silico predictions, the following diagrams illustrate a general experimental workflow and a simplified signaling pathway relevant to c-kit tyrosine kinase inhibition.
Caption: A generalized workflow for the validation of in silico predictions.
Caption: Simplified signaling pathway of c-kit tyrosine kinase.
Detailed Experimental Protocols
The following are detailed, generalized protocols for key experiments commonly used to validate the binding affinity and efficacy of inhibitors.
MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Culture cells (e.g., HepG2) in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the triazole-based inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. The binding of the other molecule (the analyte) from a solution flowing over the surface causes a change in the refractive index, which is detected as a change in the SPR signal.
Protocol:
-
Immobilization of the Ligand:
-
Select a suitable sensor chip.
-
Activate the chip surface (e.g., using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amine coupling).
-
Inject the purified protein (ligand, e.g., SARS-CoV-2 Mpro or c-kit kinase) over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the triazole-based inhibitor (analyte) in a suitable running buffer.
-
Inject the different concentrations of the analyte over the ligand-immobilized surface at a constant flow rate. This is the association phase .
-
After the injection, flow the running buffer over the surface to allow the bound analyte to dissociate. This is the dissociation phase .
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
The SPR instrument records the binding response over time, generating a sensorgram.
-
Fit the association and dissociation curves from the sensorgrams for each analyte concentration to a suitable binding model (e.g., 1:1 Langmuir binding).
-
From the fitting, determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling of Binding
ITC directly measures the heat changes that occur upon the binding of two molecules.
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (protein) in a sample cell. The heat released (exothermic) or absorbed (endothermic) during the binding event is measured by a sensitive calorimeter.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the purified protein and the triazole-based inhibitor in the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the inhibitor.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Allow the system to thermally equilibrate.
-
-
Titration:
-
Perform a series of small, sequential injections of the inhibitor solution into the protein solution.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the inhibitor to the protein.
-
As the protein becomes saturated with the inhibitor, the magnitude of the heat changes decreases.
-
Fit the resulting binding isotherm to a suitable binding model.
-
The fitting provides the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka). The dissociation constant (KD = 1/Ka), Gibbs free energy (ΔG), and entropy (ΔS) of binding can then be calculated.
-
Conclusion
The validation of in silico predictions through robust experimental methods is a cornerstone of modern drug discovery. This guide highlights the importance of comparing computational docking scores with experimentally determined values such as IC50 and provides a framework for the key experimental techniques used in this process. For triazole-based inhibitors, as with any class of compounds, a multi-faceted experimental approach is crucial to confirm their therapeutic potential. By combining biochemical, cell-based, and biophysical assays, researchers can gain a comprehensive understanding of the binding affinity and efficacy of their lead compounds, ultimately paving the way for the development of novel and effective therapies.
References
- 1. In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole-based SARS-CoV-2 protease (COV Mpro ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Potential of Novel 1,2,3-Triazole-Naphthoquinone Conjugates
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the cytotoxicity of emerging 1,2,3-triazole-naphthoquinone conjugates, benchmarked against established chemotherapeutic agents. This report synthesizes experimental data to offer a comparative overview of their efficacy and mechanisms of action.
The quest for more effective and selective anticancer agents has led to the exploration of novel molecular scaffolds. Among these, 1,2,3-triazole-naphthoquinone conjugates have garnered significant attention due to their potent cytotoxic activities against a range of cancer cell lines. This guide presents a detailed comparison of these innovative compounds with conventional chemotherapeutics such as doxorubicin, cisplatin, and paclitaxel.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic efficacy of 1,2,3-triazole-naphthoquinone conjugates has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, demonstrate that several of these novel compounds exhibit cytotoxicity comparable, and in some cases superior, to standard-of-care drugs. The following tables summarize the IC50 values obtained from various studies, providing a clear comparison of their performance.
| Compound/Drug | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| 1,2,3-Triazole-Naphthoquinone Conjugates | ||||
| Conjugate 4a | MCF-7 | 9.9 ± 0.57 | Not Specified | Not Specified |
| Conjugate 4b | MCF-7 | 10.3 ± 0.58 | Not Specified | Not Specified |
| Conjugate 4c | MCF-7 | 9.3 ± 0.61 | Not Specified | Not Specified |
| Conjugate 4i | A549 | 3.902 ± 0.098 | Not Specified | MTT |
| Aminonaphthoquinone-1,2,3-triazole hybrid (6f) | MCF-7 | 10.4 | Not Specified | MTT |
| Aminonaphthoquinone-1,2,3-triazole hybrid (6f) | HT-29 | 6.8 | Not Specified | MTT |
| 1,4-Naphthoquinone-1,2,3-triazole hybrid (4a) | MCF-7 | Low µM range | Not Specified | MTT |
| 1,4-Naphthoquinone-1,2,3-triazole hybrid (4i) | MCF-7 | Low µM range | Not Specified | MTT |
| 1,4-Naphthoquinone-1,2,3-triazole hybrid | HT-29 | As low as 0.3 | Not Specified | MTT[1][2] |
| Standard Chemotherapeutics | ||||
| Doxorubicin | MCF-7 | ~1.1 - 1.8 | 24, 48, 72 | MTT |
| Doxorubicin | A549 | 0.4 ± 0.09 | Not Specified | Not Specified[3] |
| Doxorubicin | HT-29 | Not Specified | Not Specified | Not Specified |
| Doxorubicin | HCT-116 | Not Specified | Not Specified | Not Specified |
| Cisplatin | MCF-7 | ~7.5 | 48 | MTT[4] |
| Cisplatin | A549 | ~7.49 - 8.63 | 48 | MTT[1][5] |
| Cisplatin | HT-29 | Not Specified | Not Specified | Not Specified |
| Cisplatin | HCT-116 | Not Specified | Not Specified | Not Specified |
| Paclitaxel | MCF-7 | ~2.5 - 7.5 nM | 24 | Clonogenic |
| Paclitaxel | A549 | ~2.5 - 7.5 nM | 24 | Clonogenic[6] |
| Paclitaxel | HT-29 | Not Specified | 18 | Clonogenic[7] |
| Paclitaxel | HCT-116 | Not Specified | Not Specified | Not Specified |
Note: The IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.
Unraveling the Mechanism of Action: A Multi-faceted Approach
The cytotoxic effects of 1,2,3-triazole-naphthoquinone conjugates are attributed to their ability to induce programmed cell death, or apoptosis, through a cascade of cellular events. A key initiating factor is the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers downstream signaling pathways.
Experimental Workflow for Assessing Cytotoxicity
A typical experimental workflow to assess the cytotoxicity and elucidate the mechanism of action of these conjugates is as follows:
Caption: A generalized workflow for evaluating the cytotoxic properties of novel compounds.
The Pro-Apoptotic Signaling Cascade
The induction of apoptosis by 1,2,3-triazole-naphthoquinone conjugates involves the modulation of key signaling pathways. The generation of ROS appears to be a central event, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the phosphorylation of p38 and JNK, and in some cases, the inhibition of the pro-survival ERK pathway. This cascade of events culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, and alterations in the expression of the Bcl-2 family of proteins, ultimately leading to apoptotic cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. netjournals.org [netjournals.org]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel and N-methylformamide: in vitro interactions in human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of 1H-1,2,3-Triazole-Based Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action for 1H-1,2,3-triazole-based enzyme inhibitors. Supported by experimental data, this document delves into the diverse ways this versatile scaffold interacts with key enzymatic targets, offering insights for future drug design and development.
The this compound moiety is a prominent scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its role in a wide array of pharmacologically active compounds. Its ability to form hydrogen bonds, dipole-dipole, and π-π interactions contributes to its capacity to bind effectively to biological targets, including a variety of enzymes implicated in numerous diseases. This guide focuses on elucidating the confirmed mechanisms of action of these inhibitors against three major classes of enzymes: α-glucosidase, carbonic anhydrases, and cholinesterases.
A Versatile Inhibitory Profile: Mechanisms of Action
This compound-based inhibitors exhibit a range of inhibitory mechanisms, primarily categorized as competitive, non-competitive, and mixed-type inhibition. The specific mechanism is largely dictated by the substitutions on the triazole core and the topology of the enzyme's active site.
Competitive Inhibition: In this mode of action, the triazole-based inhibitor structurally mimics the endogenous substrate of the enzyme and competes for binding to the active site. This reversible binding prevents the substrate from accessing the catalytic machinery of the enzyme, thereby reducing its activity. Kinetic studies of this compound derivatives against carbonic anhydrase-II (CA-II) have demonstrated competitive inhibition.[1][2] Similarly, certain triazole compounds have been identified as competitive inhibitors of butyrylcholinesterase (BChE) and α-glucosidase.[3][4]
Non-competitive Inhibition: Non-competitive inhibitors bind to an allosteric site on the enzyme, a location distinct from the active site. This binding event induces a conformational change in the enzyme, which alters the active site's shape and reduces its catalytic efficiency, regardless of whether the substrate is bound. This type of inhibition has been observed for some this compound derivatives targeting acetylcholinesterase (AChE) and pancreatic α-amylase.[5][6]
Mixed-type Inhibition: This mechanism is a combination of competitive and non-competitive inhibition. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. This dual binding affects both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax). Several this compound-hydrazone hybrids have been identified as mixed-type inhibitors of both AChE and BChE.
Comparative Analysis of Inhibitory Potency
The efficacy of these inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). Lower values for these parameters indicate higher inhibitory potency. The following tables summarize the quantitative data for this compound-based inhibitors against α-glucosidase, carbonic anhydrase II, and cholinesterases.
Table 1: α-Glucosidase Inhibitors
| Compound ID/Series | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| Chalcone-1H-1,2,3-triazole hybrids (4a, 4b) | Not Specified | 3.90, 4.77 | - | [7][8] |
| Benzothiazole-triazole derivatives (6a-6s) | Not Specified | 20.7 - 61.1 | - | [9] |
| (R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole (10b) | Not Specified | 14.2 | - | [5][10] |
| N′-substituted benzylidene benzohydrazide-1,2,3-triazoles (8g) | Competitive | 0.5 | 0.46 | [4] |
| Meldrum-Based-1H-1,2,3-Triazoles (7i) | Not Specified | 4.63 | - | [11] |
Table 2: Carbonic Anhydrase II Inhibitors
| Compound ID/Series | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| This compound analogs (9i) | Competitive | 11.1 (bCA-II), 10.9 (hCA-II) | - | [1][2] |
| 1,3-disubstituted-1,2,3-triazole analogues of sulfanilamide | Competitive | 0.19 - 0.66 | 0.14 - 0.68 | [12] |
| This compound Analogs (7b, 9e) | Not Specified | 13.8, 18.1 | - | [13] |
Table 3: Cholinesterase Inhibitors
| Compound ID/Series | Target Enzyme | Inhibition Type | IC₅₀ (µM) | Kᵢ (mM/µM) | Reference |
| Genipin–1,2,3-triazole hybrids (5, 6) | BuChE | Non-competitive | 31.8, 54.3 | 0.03, 0.1 (mM) | [5] |
| Tryptamine-paeonol-1,2,3-triazole (7) | BuChE | Non-competitive | 0.13 | - | [5] |
| Tryptamine-paeonol-1,2,3-triazole (8) | MAO-B | Competitive | - | - | [5] |
| 1,2,3-triazole derivative (4) | AChE | Non-competitive | - | - | [3] |
| 1,2,3-triazole derivative (3) | BuChE | Competitive | - | - | [3] |
| Thienobenzo-1,2,3-triazoles (14) | BChE | Not Specified | 0.098 | - | [14] |
| 1,2,3-triazole-hydrazone hybrids (6m, 6p) | AChE, BChE | Mixed-type | 5.23, 3.39 | - | [15] |
Visualizing the Molecular Interactions
Molecular docking and X-ray crystallography studies provide invaluable atomic-level insights into how these inhibitors bind to their respective enzymes. These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the stability of the enzyme-inhibitor complex.
For instance, molecular docking of this compound derivatives into the active site of α-glucosidase has shown that the triazole ring can form important hydrogen bonds with catalytic residues.[7][10] Similarly, docking studies with carbonic anhydrase-II have illustrated how the triazole scaffold orients the molecule to allow for key interactions with the zinc ion in the active site.[1][2][13]
Experimental Protocols
The confirmation of these inhibitory mechanisms relies on robust experimental protocols. The following are summaries of the key assays employed in the cited studies.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down carbohydrates.
-
Principle: The assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. α-glucosidase hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The reduction in the absorbance in the presence of an inhibitor is proportional to its inhibitory activity.
-
General Procedure:
-
Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Pre-incubate the enzyme with various concentrations of the this compound inhibitor for a specific period.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a basic solution (e.g., sodium carbonate).
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and subsequently the IC₅₀ value.
-
Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory effect of compounds on carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide.
-
Principle: The assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme hydrolyzes p-NPA to p-nitrophenol, and the rate of this reaction is monitored by measuring the increase in absorbance at 400 nm.
-
General Procedure:
-
Prepare a solution of carbonic anhydrase in a suitable buffer (e.g., Tris-HCl buffer).
-
Add the this compound inhibitor at various concentrations to the enzyme solution.
-
Initiate the reaction by adding the p-NPA substrate.
-
Monitor the change in absorbance at 400 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the percentage of inhibition and IC₅₀ values.
-
Cholinesterase Inhibition Assay (Ellman's Method)
This widely used method assesses the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective cholinesterase, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction forms a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
General Procedure:
-
Prepare solutions of the cholinesterase enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine chloride), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Pre-incubate the enzyme with different concentrations of the this compound inhibitor.
-
Initiate the reaction by adding the substrate and DTNB.
-
Monitor the increase in absorbance at 412 nm over time.
-
Determine the reaction rates and calculate the percentage of inhibition and IC₅₀ values.
-
Conclusion
The this compound scaffold serves as a versatile platform for the design of potent and selective enzyme inhibitors. The mechanism of action can be finely tuned through synthetic modifications, leading to competitive, non-competitive, or mixed-type inhibition. The comparative data presented in this guide highlights the significant potential of this class of compounds in the development of novel therapeutics. Further exploration, particularly through structural biology studies, will continue to unravel the intricacies of their interactions with enzymatic targets and pave the way for the rational design of next-generation enzyme inhibitors.
References
- 1. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. New Charged Cholinesterase Inhibitors: Design, Synthesis, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound derivatives as new α-glucosidase inhibitors and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Charged Thienobenzo-1,2,3-Triazoles as Especially Potent Non-Selective Cholinesterase Inhibitors: Design, Anti-Inflammatory Activity, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 1,2,3-triazole derivatives as acetylcholinesterase and carbonic anhydrase inhibitors: Synthesis, molecular docking, and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis of New this compound Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, biological activity, and molecular modeling studies of this compound derivatives of carbohydrates as alpha-glucosidases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. α-Glucosidase-targeting 1,2,4-triazole antidiabetic candidates: comparative analysis and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Pharmacokinetic Landscape: A Comparative Guide to 1,2,3-Triazole Hybrids and Their Parent Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a 1,2,3-triazole moiety into a parent compound has emerged as a powerful tool in medicinal chemistry to enhance pharmacological and pharmacokinetic profiles. This guide provides a comprehensive framework for evaluating the pharmacokinetic properties of these hybrid molecules in comparison to their original counterparts, supported by experimental data and detailed methodologies. The 1,2,3-triazole ring, often introduced via "click chemistry," is lauded for its metabolic stability and its ability to act as a rigid linker, influencing the molecule's interaction with biological targets and metabolic enzymes.[1][2] This can lead to significant improvements in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation: A Comparative Analysis
Table 1: Oral Pharmacokinetic Parameters in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | F (%) |
| Parent Compound | 10 | 450 | 1.0 | 1800 | 2.5 | 30 |
| 1,2,3-Triazole Hybrid | 10 | 950 | 2.0 | 5700 | 6.0 | 75 |
Table 2: Intravenous Pharmacokinetic Parameters in Rats
| Compound | Dose (mg/kg) | AUC (0-t) (ng·h/mL) | t1/2 (h) | CL (mL/min/kg) | Vd (L/kg) |
| Parent Compound | 5 | 3000 | 2.6 | 27.8 | 6.2 |
| 1,2,3-Triazole Hybrid | 5 | 3800 | 6.2 | 21.9 | 12.8 |
Note: The data presented in these tables are illustrative and intended for comparative purposes. Actual values will vary depending on the specific compounds and experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable pharmacokinetic data. Below are methodologies for key in vivo and in vitro experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the steps for a typical pharmacokinetic study in mice or rats to determine the parameters listed in the tables above.
1. Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. They are fasted overnight before dosing.
-
Groups: Animals are divided into groups for intravenous (IV) and oral (PO) administration of the parent compound and the triazole hybrid.
-
Formulation: The compounds are formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).
-
Administration:
-
Oral (PO): Administered by oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV): Administered as a bolus injection into the tail vein at a specific dose (e.g., 5 mg/kg).
-
2. Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein or retro-orbital sinus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
3. Plasma Preparation and Storage:
-
Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
4. Bioanalysis by LC-MS/MS:
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An internal standard is added, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged to pellet the protein. The supernatant is then collected for analysis.
-
Chromatography: The separation is performed on a C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry: The analytes are detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification: The concentration of the compounds in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin.
-
The following parameters are calculated: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
In Vitro Metabolic Stability Assay (Microsomes)
This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.
1. Incubation:
-
The test compound (at a final concentration of, for example, 1 µM) is incubated with liver microsomes (from rat, mouse, or human) and a NADPH-regenerating system in a phosphate buffer at 37°C.
2. Sampling and Reaction Quenching:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
3. Analysis:
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
4. Data Analysis:
-
The natural logarithm of the percentage of the compound remaining is plotted against time.
-
The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the evaluation of 1,2,3-triazole hybrids.
Caption: Workflow for pharmacokinetic evaluation of 1,2,3-triazole hybrids.
Caption: Rationale for improved pharmacokinetics of 1,2,3-triazole hybrids.
References
Safety Operating Guide
Navigating the Safe Disposal of 1H-1,2,3-Triazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the operational and disposal plans concerning 1H-1,2,3-triazole. The following procedures are designed to offer clear, step-by-step guidance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3] The following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator is necessary.[3]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.[2]
-
Contain Spill: Prevent the further spread of the chemical.
-
Absorb and Collect: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material to avoid generating dust.[3]
-
Package for Disposal: Place all contaminated materials, including absorbents and cleaning supplies, into a suitable, clearly labeled, and sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound and its containers is through a licensed and approved hazardous waste disposal facility.[1][2] This ensures compliance with all local, state, and federal regulations.
-
Consult Safety Data Sheet (SDS) and Local Regulations: Always begin by reviewing the manufacturer's SDS for any specific disposal recommendations. Disposal regulations can vary, so consultation with your institution's EHS department is a critical first step.[4]
-
Segregation and Labeling: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS guidelines. Keep the waste in a compatible, sealed container, clearly labeled with "Hazardous Waste" and the chemical name "this compound".[4]
-
Disposal of Unused Product and Residues: Unused or waste this compound must be managed as chemical waste. This involves collection by a licensed hazardous waste disposal company. Some regulations may permit disposal via incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] Never dispose of this chemical down the drain or in regular trash.[4]
-
Disposal of Contaminated Labware and PPE: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, are considered contaminated and must be disposed of as hazardous waste.[4]
-
Sharps: Contaminated sharps (e.g., needles, scalpels) must be placed in a designated sharps container.
-
Solid Waste: Non-sharp contaminated items should be collected in a clearly labeled hazardous waste bag or container.
-
-
Disposal of Empty Containers: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed container should then be disposed of in accordance with institutional guidelines, which may include puncturing to prevent reuse.
Quantitative Hazard Data Summary
For quick reference, the following table summarizes key hazard information for this compound.
| Hazard Classification | Description | GHS Statements |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
| Physical Hazard | Combustible liquid. | Not specified |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the decision-making process from initial handling to final disposal, ensuring safety and compliance at each step.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1H-1,2,3-Triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1H-1,2,3-Triazole (CAS No. 288-36-8). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Key hazard statements include:
The signal word for this chemical is "Warning".[2] It is crucial to avoid contact with skin and eyes, and to prevent inhalation of any dust, fumes, gas, mist, vapors, or spray.[1]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Wear chemically impermeable gloves.[1] Specific materials may include nitrile rubber (0.4 mm), chloroprene rubber (0.5 mm), or butyl rubber (0.7 mm) for prolonged, direct contact.[5] A lab coat or other protective clothing is necessary to prevent skin contact.[6] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1][4] If ventilation is inadequate, wear a dust mask type N95 (US) or a type ABEK (EN14387) respirator filter.[2] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.[7] It is imperative to follow institutional and local regulations for hazardous waste management.
Immediate Steps for Disposal:
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect waste in a suitable, labeled, and sealed container.
-
Professional Disposal: Dispose of the contents and container through an approved and licensed hazardous waste disposal facility.[1][4][6]
The following diagram illustrates the step-by-step process for the disposal of this compound waste.
Caption: Disposal plan for this compound waste.
First-Aid Measures
In case of exposure, follow these first-aid measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1][4]
-
If on Skin: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical attention.[4]
Always have eyewash stations and safety showers close to the workstation location.[4]
Storage and Handling Precautions
-
Handle in a well-ventilated place.[1]
-
Avoid contact with skin and eyes.[1]
-
Store locked up.[1]
-
Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
